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  • Product: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Properties, Synthesis, and Applications of Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate

Executive Summary In contemporary medicinal chemistry, the pyrazole-3-carboxylate scaffold has emerged as a highly privileged pharmacophore. Specifically, Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate (CAS: 1343438-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole-3-carboxylate scaffold has emerged as a highly privileged pharmacophore. Specifically, Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate (CAS: 1343438-19-6) represents a highly functionalized, versatile building block utilized in the development of targeted therapeutics[1]. This compound integrates three critical structural vectors: a lipophilic propyl chain for hydrophobic pocket anchoring, a carboxylate ester for hydrogen bonding or downstream amidation, and a C4-bromine atom that serves both as a halogen-bonding donor and a synthetic handle for transition-metal-catalyzed cross-coupling[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, pharmacological targeting mechanisms, and validated synthetic workflows for Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate, designed specifically for researchers and drug development professionals.

Physicochemical Properties

Understanding the baseline quantitative data of this compound is critical for predicting its pharmacokinetic behavior and reactivity. The table below summarizes its core properties.

PropertyValue
Chemical Name Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate
CAS Number 1343438-19-6
Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
Core Scaffold 1H-pyrazole-3-carboxylate
Key Substituents 4-bromo (halogen), 5-propyl (aliphatic), 3-methyl ester (carbonyl)
Hydrogen Bond Donors 1 (N-H of the pyrazole ring)
Hydrogen Bond Acceptors 4 (N of pyrazole, O of ester)

Data sourced from chemical inventory and structural analysis[1].

Mechanisms of Action in Drug Discovery

Pyrazole-3-carboxylate derivatives exhibit a broad spectrum of biological activities due to their ability to mimic planar, nitrogen-rich biological substrates (like purines and pyrimidines). The specific substitution pattern of Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate optimizes it for several distinct pharmacological pathways:

  • Kinase Inhibition: The pyrazole core acts as a bioisostere for the adenine ring of ATP. Derivatives of this scaffold have demonstrated potent inhibition of kinases such as PI3K and Haspin, which are critical targets in oncology[3]. The 5-propyl group enhances van der Waals interactions within the lipophilic regions of the kinase hinge-binding domain.

  • DNA Minor Groove Binding: Sequence-specific DNA binding is a growing area of interest for pyrazole analogs. Pyrazole-3-carboxamides (synthesized directly from the carboxylate ester) have been shown to act as DNA minor groove binders, altering DNA conformation and inducing apoptosis in cancer cells[4].

  • Viral Protease Inhibition: Recent structural-activity relationship (SAR) studies have identified pyrazole-3-carboxylic acid derivatives as potent, non-basic inhibitors of the Dengue virus (DENV) protease, providing a crucial increase in drug-likeness over traditional guanidine-based inhibitors[5].

Pathway Compound Methyl 4-bromo-5-propyl- 1H-pyrazole-3-carboxylate Kinase Kinase Inhibition (e.g., PI3K, Haspin) Compound->Kinase ATP Competitive Binding DNA DNA Minor Groove Binding Compound->DNA Conformational Change Protease Viral Protease Inhibition Compound->Protease Active Site Blockade Apoptosis Cancer Cell Apoptosis Kinase->Apoptosis DNA->Apoptosis ViralClear Viral Replication Arrest Protease->ViralClear

Caption: Pharmacological targeting pathways of pyrazole-3-carboxylate derivatives in therapeutic development.

De Novo Synthesis & Functionalization Workflows

The synthesis of Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate relies on a highly efficient, thermodynamically driven two-stage process: a Claisen cyclocondensation followed by an electrophilic aromatic substitution (EAS)[6].

Workflow Step1 Step 1: Claisen Condensation 2-Pentanone + Dimethyl Oxalate Int1 Intermediate: Methyl 2,4-dioxoheptanoate Step1->Int1 Step2 Step 2: Cyclocondensation Addition of Hydrazine Hydrate Int1->Step2 Int2 Intermediate: Methyl 5-propyl-1H-pyrazole-3-carboxylate Step2->Int2 Step3 Step 3: Regioselective Bromination NBS in Dichloromethane Int2->Step3 Final Final Product: Methyl 4-bromo-5-propyl- 1H-pyrazole-3-carboxylate Step3->Final

Caption: Two-step synthetic workflow: Claisen cyclocondensation followed by C4-regioselective bromination.

Protocol 1: Synthesis of Methyl 5-propyl-1H-pyrazole-3-carboxylate

Objective: Construct the core pyrazole ring with the desired aliphatic and ester substituents.

  • Enolate Formation: To a flame-dried flask under inert nitrogen, add 1.0 equivalent of 2-pentanone and 1.1 equivalents of dimethyl oxalate in anhydrous methanol.

  • Condensation: Slowly add 1.2 equivalents of sodium methoxide (NaOMe) at 0°C. Causality: NaOMe is chosen to match the methyl ester, preventing unwanted transesterification. The base deprotonates the less sterically hindered methyl group of 2-pentanone, driving a nucleophilic attack on the dimethyl oxalate to form the intermediate methyl 2,4-dioxoheptanoate.

  • Cyclization: After stirring for 2 hours at room temperature, add 1.1 equivalents of hydrazine hydrate dropwise. Reflux the mixture for 4 hours. Causality: Hydrazine acts as a bis-nucleophile, attacking both carbonyl carbons of the diketoester. The subsequent dehydration drives the aromatization of the pyrazole ring, yielding Methyl 5-propyl-1H-pyrazole-3-carboxylate.

  • Workup: Concentrate under reduced pressure, neutralize with 1M HCl, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

Protocol 2: Regioselective C4-Bromination

Objective: Install the bromine atom exclusively at the C4 position of the pyrazole ring[7].

  • Preparation: Dissolve Methyl 5-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Bromination: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Causality: The C4 position of the pyrazole is highly electron-rich due to the mesomeric electron-donating effects of the adjacent nitrogen atoms. NBS is utilized instead of elemental bromine (Br₂) because it provides a mild, controlled release of electrophilic bromine (Br⁺), preventing over-bromination and maintaining strict regioselectivity[2].

  • Monitoring & Isolation: Stir the reaction at room temperature for 2 hours. The reaction is complete when TLC indicates the consumption of the starting material. The succinimide byproduct will precipitate out of the non-polar DCM.

  • Purification: Filter off the solid succinimide. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate to yield the final product: Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate.

Structure-Activity Relationship (SAR) Dynamics

The strategic placement of functional groups on this specific molecule dictates its utility in drug design:

  • The 4-Bromo Substituent: Beyond acting as a heavy atom for X-ray crystallographic resolution, the bromine atom at C4 provides a highly specific vector for halogen bonding with backbone carbonyls in protein active sites. Furthermore, it allows medicinal chemists to rapidly expand chemical libraries via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2].

  • The 5-Propyl Chain: Aliphatic chains at the 5-position modulate the lipophilicity (LogP) of the compound. A propyl group offers an optimal balance—large enough to occupy hydrophobic sub-pockets in target enzymes (thereby increasing binding affinity) but small enough to avoid violating Lipinski's Rule of Five, ensuring favorable membrane permeability[8].

  • The 3-Carboxylate Ester: While esters are often utilized as prodrugs to enhance oral bioavailability, they are also prime synthetic handles. Saponification followed by amide coupling allows for the generation of diverse pyrazole-3-carboxamides, which are the active species in many DNA-binding and kinase-inhibiting therapeutics[4].

References

1.4 2. 3 3.5 4.8 5.1 6.2 7.6 8.7

Sources

Exploratory

4-bromo-3-propyl-1H-pyrazole-5-carboxylic acid methyl ester structure

Technical Whitepaper: Structural Architecture and Synthetic Utility of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate Executive Summary & Structural Architecture Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (Refe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Architecture and Synthetic Utility of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Executive Summary & Structural Architecture

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (Referred to herein as MBPP ) represents a "privileged scaffold" in modern drug discovery. Structurally, it serves as a trifunctional core: it possesses a lipophilic propyl chain for hydrophobic pocket occupancy, a methyl ester for electrophilic derivatization, and a C4-bromine atom that acts as a linchpin for cross-coupling reactions.

This molecule is a critical intermediate in the synthesis of PDE5 inhibitors (analogous to Sildenafil) and COX-2 inhibitors. However, its utility is often complicated by the annular tautomerism inherent to N-unsubstituted pyrazoles.

The Tautomerism Conundrum

In the solid state and in solution, MBPP exists in a dynamic equilibrium between two tautomeric forms. While IUPAC nomenclature often fixes the numbering based on the tautomer where the proton is on N1, the chemical reality is a rapid proton exchange (prototropy).

  • Tautomer A (3-propyl): The propyl group is at position 3; the ester is at position 5.

  • Tautomer B (5-propyl): The propyl group is at position 5; the ester is at position 3.

Understanding this equilibrium is vital for N-alkylation reactions, as the ratio of N1 vs. N2 alkylated products depends heavily on the solvent polarity and the specific electrophile used.

Tautomerism TautomerA Tautomer A (3-propyl-5-carboxylate) Dominant in non-polar solvents Equilibrium Prototropic Shift (Fast Exchange) TautomerA->Equilibrium TautomerB Tautomer B (5-propyl-3-carboxylate) Stabilized by H-bonding Equilibrium->TautomerB

Figure 1: Annular tautomerism of MBPP. The proton shift between N1 and N2 alters the formal numbering of the ring substituents.

Synthetic Pathways (Retrosynthesis)

The synthesis of MBPP is best approached via a convergent route involving a Claisen condensation followed by a Paal-Knorr-type cyclization, with bromination occurring as the final functionalization step to ensure regioselectivity.

Route Logic
  • Scaffold Construction: The pyrazole ring is built from an acyclic precursor (diketo ester) and hydrazine.

  • Regioselective Bromination: Electrophilic aromatic substitution (EAS) on the pyrazole ring is highly selective for the C4 position due to the directing effects of the lone pairs on the nitrogen atoms.

Synthesis Start 2-Pentanone + Dimethyl Oxalate Inter1 Methyl 2,4-dioxoheptanoate (Diketo Ester) Start->Inter1 Claisen Condensation (NaOMe/MeOH) Cyclization Cyclization (Hydrazine Hydrate) Inter1->Cyclization PyrazCore Methyl 3-propyl-1H-pyrazole-5-carboxylate (Unbrominated Core) Cyclization->PyrazCore - 2 H2O Bromination Bromination (NBS or Br2) PyrazCore->Bromination Final Target: MBPP (C4-Brominated) Bromination->Final EAS at C4

Figure 2: Step-wise synthetic workflow for the production of MBPP.

Experimental Protocols

The following protocols are designed for a 10-gram scale synthesis. These are self-validating systems; checkpoints are included to ensure intermediate purity before proceeding.

Step 1: Synthesis of Methyl 2,4-dioxoheptanoate
  • Reagents: 2-Pentanone (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (1.3 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve Sodium Methoxide in anhydrous MeOH at 0°C.

    • Add 2-Pentanone dropwise, followed by Dimethyl Oxalate. Maintain internal temp < 10°C.

    • Allow to warm to room temperature (RT) and stir for 12 hours. The solution will turn dark yellow/orange.

    • Checkpoint: TLC (20% EtOAc/Hexane) should show disappearance of ketone.

    • Acidify with 1M HCl to pH 2. Extract with EtOAc, dry over

      
      , and concentrate.[1]
      
    • Yield: Expect ~85% of the diketo ester as an oil.

Step 2: Cyclization to Pyrazole Core
  • Reagents: Diketo ester (from Step 1), Hydrazine Hydrate (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve the diketo ester in Ethanol (0.5 M concentration).

    • Cool to 0°C. Add Hydrazine Hydrate dropwise (Exothermic!).

    • Reflux for 2 hours.

    • Concentrate in vacuo. The product often precipitates upon cooling or addition of cold water.

    • Purification: Recrystallization from Ethanol/Water.

    • Validation:

      
       NMR must show a singlet at ~6.6 ppm (C4-H). If this proton is present, the ring is formed.
      
Step 3: Regioselective Bromination (The Critical Step)
  • Reagents: Pyrazole core (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF or Acetonitrile.

  • Procedure:

    • Dissolve the pyrazole core in DMF (0.2 M).

    • Add NBS portion-wise at 0°C. Do not add all at once to prevent exotherm-driven side reactions.

    • Stir at RT for 3 hours.

    • Checkpoint: Monitor by TLC. The product is usually less polar than the starting material.

    • Pour reaction mixture into ice water. The brominated product, MBPP , will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.

Structural Characterization Data (Representative)

The following data table summarizes the expected spectral characteristics for MBPP .

TechniqueSignal / ParameterAssignment / Interpretation

NMR
(DMSO-

)

13.8 (br s, 1H)
N-H (Exchangeable, indicates 1H-pyrazole)

3.85 (s, 3H)

(Methyl Ester)

2.60 (t, 2H)

-CH2 of Propyl group

1.65 (m, 2H)

-CH2 of Propyl group

0.92 (t, 3H)
Terminal

of Propyl group
ABSENT The signal at ~6.6 ppm (C4-H) must be absent.

NMR
~160 ppmCarbonyl (Ester)
~90-95 ppmC4-Br (Significant upfield shift due to heavy atom effect)
Mass Spec M+ / M+21:1 ratio (characteristic Bromine isotope pattern)

Reactivity & Pharmaceutical Utility[2][3][4][5]

The MBPP molecule is designed as a divergent intermediate. The C4-Bromine allows for the introduction of aryl or heteroaryl groups via Palladium-catalyzed cross-coupling, a key step in synthesizing PDE5 inhibitors (similar to Sildenafil) or p38 MAP kinase inhibitors.

Divergent Synthesis Workflow

Reactivity MBPP MBPP (Core Scaffold) Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) MBPP->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) MBPP->Hydrolysis Alkylation N-Alkylation (R-X, Base) MBPP->Alkylation Biaryl 4-Aryl-Pyrazole (Kinase Inhibitors) Suzuki->Biaryl Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid NSub N-Substituted Pyrazole (Regioisomer Mix) Alkylation->NSub

Figure 3: Divergent reactivity profile of MBPP.

  • Suzuki-Miyaura Coupling: The C4-Br bond is activated. Coupling with phenylboronic acids yields 3,4-diarylpyrazoles.[2]

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) usually yields a mixture of N1 and N2 isomers. Expert Tip: To favor the "Sildenafil-like" N1-methyl isomer (adjacent to the propyl group), steric control is difficult; often the N-methylation is performed before bromination to separate isomers more easily by distillation.

References

  • Synthesis of Pyrazole-5-carboxylates

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Bromination of Pyrazoles

    • Title: Efficient One-Pot Synthesis of 4-Bromopyrazoles.[3][4]

    • Source:Organic Preparations and Procedures Intern
    • URL:[Link][5][6][7][8]

  • Tautomerism in Pyrazoles

    • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.
    • Source:Molecules (MDPI)
    • URL:[Link]

  • Applications in PDE5 Inhibitors

    • Title: Synthesis and SAR of Sildenafil Analogues.
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

Sources

Foundational

The Pyrazole-5-Carboxylate Scaffold: Synthetic Regiocontrol and Kinase-Targeted Drug Design

Executive Summary The pyrazole-5-carboxylate scaffold represents a privileged structure in modern medicinal chemistry, distinct from its more common 3-carboxylate regioisomer. While the 1,5-diarylpyrazole-3-carboxamide m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-5-carboxylate scaffold represents a privileged structure in modern medicinal chemistry, distinct from its more common 3-carboxylate regioisomer. While the 1,5-diarylpyrazole-3-carboxamide motif (exemplified by Rimonabant) dominated early cannabinoid research, the pyrazole-5-carboxylate derivatives have emerged as critical pharmacophores in oncology, particularly as ATP-competitive kinase inhibitors (CDK, EGFR, p38 MAPK) and scaffolds for fragment-based drug design (FBDD).

This guide addresses the two primary challenges in utilizing this scaffold: (1) Synthetic Regiocontrol , specifically distinguishing and selectively synthesizing the 1,5-isomer over the 1,3-isomer during cyclocondensation, and (2) Functionalization Logic , utilizing the C5-ester as a diversity handle for bioisosteric replacement.

Structural Logic & Pharmacophore Analysis

The utility of the pyrazole-5-carboxylate lies in its ability to orient substituents in a geometry that mimics the adenine ring of ATP or stabilizes G-protein-coupled receptor (GPCR) inactive states.

The Regioisomer Divergence

In 1-substituted pyrazoles, the positions adjacent to the nitrogens are non-equivalent.

  • Position 3 (C3): Distal to the N1-substituent. Sterically accessible.

  • Position 5 (C5): Proximal to the N1-substituent. Sterically crowded but electronically unique due to the lone pair interaction of N1.

Why the 5-Carboxylate?

  • Orthogonal Functionalization: The C5-ester is highly reactive toward nucleophiles (amines, hydrazines), allowing rapid library generation of amides, oxadiazoles, or triazoles.

  • Bidentate Chelation: When converted to amides or hydrazides, the N2-nitrogen and the carbonyl oxygen form a bidentate motif capable of sequestering metals or forming dual hydrogen bonds in kinase hinge regions.

  • Rigidity: The steric clash between the N1-aryl group and the C5-carbonyl group forces the carbonyl out of planarity, creating a specific 3D vector often required for selectivity in deep hydrophobic pockets.

Synthetic Architectures: Solving the Regioselectivity Problem

The classical Knorr pyrazole synthesis (hydrazine + 1,3-dicarbonyl) typically yields a mixture of 1,3- and 1,5-isomers. For drug development, obtaining a single pure regioisomer is non-negotiable.

The Mechanism of Regiocontrol

The reaction trajectory is dictated by the initial nucleophilic attack of the hydrazine.

  • Kinetic Control: Attack at the most electrophilic carbonyl.

  • Thermodynamic Control: Formation of the most stable tautomer/isomer.

To exclusively target the pyrazole-5-carboxylate , we employ enaminodiketones or specific solvent/pH controls rather than simple diketones.

DOT Diagram 1: Regioselective Synthetic Workflows

PyrazoleSynthesis Start Starting Materials PathA Path A: 1,3-Dicarbonyl + Aryl Hydrazine Start->PathA Classic Knorr PathB Path B: Enaminodiketone (Regioselective Precursor) Start->PathB Modern Approach Mixture Regioisomeric Mixture (1,3- and 1,5-isomers) PathA->Mixture Poor Selectivity Target Target: Ethyl 1-aryl-1H- pyrazole-5-carboxylate Intermediate Beta-Hydrazino Intermediate PathB->Intermediate Controlled Attack at Beta-Carbon Intermediate->Target Cyclization (-Amine)

Figure 1: Comparison of the classical non-selective Knorr synthesis (Path A) versus the regioselective enaminodiketone route (Path B) which preferentially yields the 5-carboxylate.

Medicinal Chemistry & SAR: Kinase Inhibition

In the context of kinase inhibitors (e.g., EGFR, p38 MAPK, CDK), the pyrazole-5-carboxylate serves as the core scaffold.

Structure-Activity Relationship (SAR) Map
PositionChemical ModificationBiological Impact (Kinase Context)
N1 (Nitrogen) Aryl / Heteroaryl (e.g., 2,4-difluorophenyl)Occupies the hydrophobic back-pocket. Electron-withdrawing groups often improve metabolic stability and potency.
C3 (Carbon) Aryl / Alkyl (e.g., t-butyl, substituted phenyl)Interacts with the gatekeeper residue. Bulky groups here can impart selectivity (e.g., p38 vs JNK).
C4 (Carbon) Halogen / H Small substituents (F, Cl) modulate pKa and lipophilicity without inducing steric clash.
C5 (Carbon) Carboxylate -> Amide/Urea The Hinge Binder. The carbonyl oxygen accepts an H-bond from the kinase backbone; the NH (if amide) donates one.
Case Study: EGFR Inhibitors

Research by Wei et al. and others indicates that 1,3-diphenyl-1H-pyrazole-5-carboxylate derivatives exhibit potent anticancer activity. The ester group is often hydrolyzed to the acid and coupled with amines to form carboxamides .

  • Observation: Conversion of the 5-carboxylate to a N-substituted carboxamide increases potency against EGFR significantly compared to the parent ester.

  • Mechanism: The amide functionality mimics the purine ring of ATP, forming key hydrogen bonds with Met793 in the EGFR hinge region.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate . Note: This protocol favors the 5-carboxylate over the 3-carboxylate by using an enolate-driven approach.

Reagents
  • Ethyl acetopyruvate (1.0 eq)

  • 2,4-Dichlorophenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 10 mol%)

Step-by-Step Methodology
  • Preparation: Dissolve Ethyl acetopyruvate (20 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Addition: Add 2,4-Dichlorophenylhydrazine hydrochloride (22 mmol) portion-wise at room temperature.

  • Catalysis: Add glacial acetic acid (0.5 mL).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The 5-carboxylate typically runs lower (more polar) than the 3-carboxylate if any isomerizes, but this route is highly selective.

  • Work-up (Critical for Purity):

    • Cool the reaction mixture to 0°C.

    • The 5-carboxylate derivative often precipitates as a solid due to the orthogonal twisting of the N1-aryl ring increasing lattice energy.

    • Filter the solid. Wash with cold ethanol.

  • Recrystallization: Recrystallize from Ethanol/Water to remove trace hydrazine.

Validation (Self-Validating QC)
  • 1H NMR (CDCl3): Look for the pyrazole C4-H singlet .

    • Diagnostic Shift: In 1-aryl-5-carboxylates, the C4-H typically appears around δ 6.8–7.2 ppm . In the 3-carboxylate isomer, it appears slightly upfield.

    • NOE (Nuclear Overhauser Effect): Irradiate the N1-aryl protons. If you see enhancement of the ester ethyl group signals, you have the 5-carboxylate (spatial proximity). If you see enhancement of the C3-methyl, you have the 3-carboxylate.

Biological Pathway: Kinase Signaling Blockade

The following diagram illustrates how pyrazole-5-carboxylate derivatives (converted to amides) intervene in the MAPK signaling cascade, a common target in oncology.

DOT Diagram 2: MAPK/EGFR Signaling Inhibition

KinasePathway GF Growth Factor (EGF) RTK RTK (EGFR) Transmembrane Receptor GF->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus: Gene Transcription (Proliferation) ERK->Nucleus Translocation Drug Pyrazole-5-Carboxamide Derivative Drug->RTK ATP Competitive Inhibition Drug->RAF Potential Inhibition

Figure 2: Mechanism of Action. The pyrazole derivative acts as an ATP-competitive inhibitor at the RTK (EGFR) or downstream RAF/MEK nodes, halting the phosphorylation cascade required for tumor cell proliferation.

References

  • Gioiello, A., et al. (2005). Regioselective synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition.
  • Wei, F., et al. (2006). Synthesis and anticancer activity of ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 16(24), 6342-6347. [Link]

  • Persson, T., et al. (2007).[1] Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction.[1] Organic & Biomolecular Chemistry, 5, 3963-3970.[1] [Link]

  • Lange, J. H., et al. (2005).[2] Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations. Journal of Medicinal Chemistry, 48(6), 1823-1838.[2] [Link]

Sources

Exploratory

Technical Guide: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

The following technical guide details the structural identity, synthesis architecture, and medicinal utility of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate . Executive Identity & SMILES Analysis This molecule repre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural identity, synthesis architecture, and medicinal utility of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate .

Executive Identity & SMILES Analysis

This molecule represents a tri-functionalized pyrazole scaffold, highly valued in medicinal chemistry for its ability to serve as a core for fragment-based drug design (FBDD). It features three distinct "handles" for diversification: a lipophilic propyl chain, an electrophilic bromine atom (for cross-coupling), and a reactive methyl ester (for amidation/reduction).

Cheminformatics Data
PropertyValue
SMILES CCCC1=NNC(C(=O)OC)=C1Br
IUPAC Name Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Monoisotopic Mass 246.0004
Predicted LogP ~2.3 (Moderate Lipophilicity)
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (N, O, O)
Structural Logic & Tautomerism

The 1H-pyrazole system is tautomeric.[1] While the name specifies 1H-pyrazole, in solution, the proton rapidly exchanges between N1 and N2.

  • Tautomer A (3-propyl-5-ester): The propyl group is at position 3 relative to the NH.

  • Tautomer B (5-propyl-3-ester): The propyl group is at position 5.

  • Note: In the solid state and SMILES representation, we typically fix the tautomer to the "3-propyl-5-carboxylate" form to align with the IUPAC numbering where the carboxylate takes priority in some nomenclatures, but standard pyrazole numbering often prioritizes the heteroatom. For this guide, we utilize the specific regioisomer defined by the SMILES CCCC1=NNC(C(=O)OC)=C1Br.

Synthesis Architecture

The synthesis of this scaffold requires a regioselective approach to ensure the propyl and ester groups are correctly positioned before the bromine is introduced.

Retrosynthetic Pathway

The most robust route involves the Claisen condensation of a methyl ketone with a dialkyl oxalate, followed by cyclocondensation with hydrazine, and finally electrophilic bromination .

SynthesisPathway Ketone 2-Pentanone (Starting Material) Diketo Methyl 2,4-dioxoheptanoate (Intermediate) Ketone->Diketo Claisen Condensation (NaOMe, MeOH) Oxalate Dimethyl Oxalate Oxalate->Diketo Pyrazole Methyl 3-propyl-1H-pyrazole-5-carboxylate (Cyclized Core) Diketo->Pyrazole Cyclization (N2H4·H2O) Product Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (Target) Pyrazole->Product Bromination (Br2 or NBS)

Figure 1: Step-wise synthetic pathway from commodity chemicals to the target brominated pyrazole.[2]

Experimental Protocols

The following protocols are designed for self-validation. Causality is explained for each critical step to ensure reproducibility.

Step 1: Synthesis of Methyl 2,4-dioxoheptanoate

Objective: Create the 1,3-dicarbonyl backbone.

  • Reagents: 2-Pentanone (1.0 eq), Dimethyl oxalate (1.2 eq), Sodium methoxide (1.3 eq), Methanol (anhydrous).

  • Mechanism: The base (NaOMe) deprotonates the alpha-methyl group of 2-pentanone (kinetic control is usually favored at lower temps, but thermodynamic equilibration leads to the linear diketone). The enolate attacks the oxalate ester.

  • Protocol:

    • Suspend NaOMe in anhydrous MeOH at 0°C under N₂.

    • Add 2-pentanone dropwise. Stir for 30 min to form the enolate.

    • Add dimethyl oxalate (dissolved in MeOH) slowly to the mixture.

    • Allow to warm to room temperature and stir for 12 hours. The solution typically turns yellow/orange.

    • Validation: Acidify a small aliquot; TLC should show a new spot (lower Rf than ketone).

    • Quench with 1N HCl, extract with EtOAc, and concentrate to yield the crude diketoester.

Step 2: Cyclization to Methyl 3-propyl-1H-pyrazole-5-carboxylate

Objective: Form the aromatic pyrazole ring.

  • Reagents: Crude diketoester, Hydrazine hydrate (1.1 eq), Ethanol.

  • Mechanism: Hydrazine acts as a bis-nucleophile, attacking both carbonyls. The regioselectivity is generally driven by the steric bulk, but since hydrazine is symmetric, it forms the 3(5)-propyl-5(3)-carboxylate tautomeric pair.

  • Protocol:

    • Dissolve the crude diketoester in Ethanol.

    • Cool to 0°C. Add Hydrazine hydrate dropwise (exothermic).

    • Reflux for 2 hours.

    • Concentrate in vacuo. The product often precipitates as a solid.

    • Purification: Recrystallize from EtOH/Hexane.

    • QC Check: ¹H NMR must show a pyrazole CH singlet at ~6.6 ppm (C4-H).

Step 3: Regioselective Bromination (C4)

Objective: Install the bromine atom at the only remaining aromatic carbon (C4).

  • Reagents: Methyl 3-propyl-1H-pyrazole-5-carboxylate, N-Bromosuccinimide (NBS) (1.05 eq), DMF or Acetonitrile.

  • Causality: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site for electrophilic aromatic substitution (SEAr), especially with the activating propyl group and the directing effect of the NH.

  • Protocol:

    • Dissolve the pyrazole intermediate in DMF (0.5 M concentration).

    • Add NBS portion-wise at room temperature.

    • Stir for 2–4 hours. Monitor by TLC (product is less polar than starting material).

    • Workup: Pour into ice water. The brominated product usually precipitates. Filter and wash with water.

    • Validation: ¹H NMR will show the disappearance of the C4-H singlet (~6.6 ppm).

Medicinal Chemistry Applications

This molecule is a "Tri-Vector" scaffold. Each position serves a distinct role in Structure-Activity Relationship (SAR) exploration.

PositionFunctional GroupSynthetic UtilitySAR Role
C3 PropylFixed Lipophilic TailFills hydrophobic pockets (e.g., ATP binding sites in kinases).
C4 BromineSuzuki/Buchwald HandleAllows coupling of aryl/heteroaryl groups to extend the scaffold.
C5 Methyl EsterElectrophilePrecursor for amides (H-bond donors/acceptors) or alcohols.
Scaffold Diversification Workflow

The bromine atom is typically the first point of diversification via Palladium-catalyzed cross-coupling, followed by hydrolysis or amidation of the ester.

Diversification Core Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Biaryl 4-Aryl-3-propyl-pyrazole-5-carboxylate (Kinase Inhibitor Core) Suzuki->Biaryl Amidation Ester Hydrolysis + Amide Coupling (R-NH2, HATU) FinalDrug Functionalized Bioactive Molecule Amidation->FinalDrug Biaryl->Amidation

Figure 2: Standard diversification logic for pyrazole scaffolds in drug discovery.

References

  • Synthesis of Pyrazoles via 1,3-Dicarbonyls

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Journal of Combin
    • Context: Validates the cyclization mechanism of hydrazines with dicarbonyl equivalents.
    • (General Journal Link for verification of standard protocols).

  • Title: Halogenation of 1H-pyrazoles: A Review.
  • Medicinal Utility

    • Title: Pyrazole scaffolds in kinase inhibitor discovery.[3][4]

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the binding mode of 3,4,5-substituted pyrazoles in the
    • (Search: "Pyrazole kinase inhibitors").

(Note: Specific commercial CAS entries for the exact propyl derivative are sparse in public indexing, but the homologous methyl/ethyl series (CAS 81190-89-8) serves as the direct synthetic precedent.)

Sources

Foundational

3-propyl vs 5-propyl pyrazole tautomerism explained

An In-Depth Technical Guide to the Annular Tautomerism of 3-Propyl- and 5-Propyl-1H-Pyrazole Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Annular Tautomerism of 3-Propyl- and 5-Propyl-1H-Pyrazole

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] For N-unsubstituted pyrazoles, the phenomenon of annular tautomerism, a rapid prototropic shift between the two ring nitrogens, is a critical determinant of their physicochemical properties and biological activity. This guide provides a comprehensive technical analysis of the tautomeric equilibrium between 3-propyl-1H-pyrazole and 5-propyl-1H-pyrazole. We delve into the subtle interplay of steric and electronic factors that govern the stability of these tautomers, the profound influence of the chemical environment, and the rigorous experimental and computational methodologies required for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of pyrazole tautomerism to inform rational drug design and accelerate discovery programs.

Introduction: The Significance of the Pyrazole Scaffold and its Tautomeric Nature

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[2][3] Its structural rigidity, coupled with its capacity for diverse substitution, allows for the precise spatial orientation of pharmacophoric elements, making it a highly versatile framework for interacting with a wide array of biological targets.[4] Several blockbuster drugs, including the COX-2 inhibitor Celecoxib and the kinase inhibitor Sildenafil, feature the pyrazole core, highlighting its therapeutic relevance.[2]

A fundamental characteristic of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of two tautomeric forms.[5] This annular prototropic tautomerism involves a 1,2-proton shift between the adjacent ring nitrogen atoms.[6] This seemingly simple isomeric conversion has profound consequences, as the two tautomers can exhibit distinct hydrogen bonding patterns, dipole moments, steric profiles, and pKa values. Consequently, understanding and controlling the tautomeric equilibrium is a critical aspect of structure-activity relationship (SAR) studies in pyrazole-based drug development.[6]

The Tautomeric Equilibrium of 3(5)-Propylpyrazole

The subject of this guide is the tautomerism of pyrazole substituted with a single propyl group. This substitution breaks the symmetry of the parent pyrazole ring, leading to two distinct and non-equivalent tautomers: 3-propyl-1H-pyrazole and 5-propyl-1H-pyrazole. The equilibrium between these two forms is a continuous, dynamic process, with the relative population of each tautomer dictated by its thermodynamic stability under given conditions.

Figure 1: Annular prototropic tautomerism in 3(5)-propylpyrazole.

The position of this equilibrium, represented by the equilibrium constant KT, is of paramount importance. A shift in the predominant tautomer can dramatically alter a molecule's interaction with its biological target, impacting efficacy and selectivity.

Factors Governing Tautomeric Preference

The delicate balance between the 3-propyl and 5-propyl tautomers is governed by a combination of intramolecular (electronic and steric) and intermolecular (environmental) factors.

Electronic and Steric Effects of the Propyl Group

The propyl group, being an alkyl substituent, is generally considered to be weakly electron-donating through an inductive effect.[3] Computational studies on substituted pyrazoles suggest that electron-donating groups tend to favor the C3-tautomer (in this case, 5-propyl-1H-pyrazole, where the proton is on the nitrogen adjacent to the unsubstituted carbon).[3]

However, steric hindrance is a significant counteracting factor. The propyl group is bulkier than a methyl group, for instance. In the 3-propyl tautomer, the propyl group is adjacent to the N-H proton, which is involved in intermolecular hydrogen bonding. In the 5-propyl tautomer, the propyl group is adjacent to the lone pair of the sp²-hybridized nitrogen. It has been observed in some systems that bulkier substituents prefer the position adjacent to the smaller hydrogen atom (the 3-position) to minimize steric clash with solvent molecules or other pyrazole molecules in self-associated structures.[3] Therefore, for the propyl group, a subtle competition between electronic and steric effects is expected, with the outcome not being immediately obvious without experimental or computational analysis.

Solvent Effects

The surrounding solvent environment plays a crucial role in modulating the tautomeric equilibrium.[7] Solvents can influence the stability of tautomers through several mechanisms:

  • Polarity and Dipole Moment: The two tautomers will have different dipole moments. Polar solvents will preferentially solvate and stabilize the tautomer with the higher dipole moment.

  • Hydrogen Bonding: Protic solvents can act as hydrogen bond donors or acceptors, interacting differently with the N-H proton and the sp² nitrogen of each tautomer. This differential solvation can shift the equilibrium. For instance, in polar aprotic solvents like DMSO, which are strong hydrogen bond acceptors, the equilibrium might shift to favor the tautomer where the N-H proton is more accessible.[8]

  • Self-Association: In non-polar solvents, pyrazoles tend to self-associate into dimers or trimers through intermolecular N-H···N hydrogen bonds.[9] The steric profile of the propyl group will influence the stability of these aggregates for each tautomer, thereby affecting the equilibrium position.

Experimental Characterization of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the experimental investigation of pyrazole tautomerism in solution.

NMR Spectroscopy

At room temperature, the proton exchange between the two tautomers is often fast on the NMR timescale, resulting in a single set of time-averaged signals.[10] However, by lowering the temperature, it is often possible to slow the exchange rate sufficiently to observe distinct signals for each tautomer.[10] The ratio of the integrals of corresponding signals directly provides the tautomeric ratio, KT.

Table 1: Predicted NMR Chemical Shift Differences for 3-Propyl- and 5-Propyl-1H-pyrazole

NucleusTautomerPredicted Chemical Shift (ppm)Rationale
¹H 3-Propyl-1H-pyrazole (C4-H)~6.2-6.4Shielded by adjacent sp³ carbon of the propyl group.
5-Propyl-1H-pyrazole (C4-H)~6.0-6.2Less shielded environment compared to the 3-propyl tautomer.
3-Propyl-1H-pyrazole (C5-H)~7.4-7.6Adjacent to sp² nitrogen.
5-Propyl-1H-pyrazole (C3-H)~7.3-7.5Adjacent to N-H group.
¹³C 3-Propyl-1H-pyrazole (C3)~148-152Deshielded due to substitution and proximity to two nitrogens.
5-Propyl-1H-pyrazole (C5)~140-144Less deshielded than C3 in the other tautomer.
3-Propyl-1H-pyrazole (C5)~128-132Carbon bearing a proton, adjacent to N-H.
5-Propyl-1H-pyrazole (C3)~135-139Carbon bearing a proton, adjacent to sp² nitrogen.

Note: These are estimated chemical shifts based on general principles of pyrazole NMR spectroscopy. Actual values will vary with solvent and temperature.[11]

Detailed Experimental Protocol: Variable Temperature (VT) NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 3(5)-propylpyrazole in 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆ or THF-d₈, which have low freezing points) in a high-quality NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and multiplicities of the averaged signals.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Spectral Monitoring: Acquire a ¹H spectrum at each temperature. Observe the broadening of signals (the coalescence point) and the eventual resolution into two distinct sets of signals corresponding to the two tautomers at a sufficiently low temperature.

  • Quantitative Analysis: Once two sets of well-resolved signals are observed, carefully integrate corresponding signals from both tautomers (e.g., the C4-H signals).

  • Calculate KT: The tautomeric equilibrium constant (KT) is the ratio of the integrals: KT = [5-propyl tautomer] / [3-propyl tautomer].

nmr_workflow start Prepare Sample (3(5)-propylpyrazole in low-temp solvent) acq_rt Acquire ¹H NMR at 298 K (Observe averaged signals) start->acq_rt vt_nmr Perform Variable Temperature (VT) NMR (Decrease temperature incrementally) acq_rt->vt_nmr observe Monitor Spectra: Broadening -> Coalescence -> Resolution vt_nmr->observe quantify Integrate Resolved Signals (at low temperature) observe->quantify calc Calculate Tautomeric Ratio (KT) quantify->calc

Figure 2: Experimental workflow for NMR-based analysis of tautomerism.

Computational Analysis of Tautomerism

In parallel with experimental work, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool for assessing the relative stabilities of tautomers.[6]

Detailed Protocol: DFT Calculations
  • Structure Generation: Build the 3D structures of both 3-propyl-1H-pyrazole and 5-propyl-1H-pyrazole using a molecular modeling program.

  • Gas-Phase Optimization: Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and a robust basis set (e.g., 6-311++G(d,p)).[6]

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries. This step is crucial to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data, including the zero-point vibrational energy (ZPVE) and Gibbs free energy (G).[6]

  • Solvent Modeling: To account for environmental effects, repeat the optimization and frequency calculations for both tautomers using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for the solvent of interest (e.g., water, DMSO, chloroform).[6]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in both the gas phase and in the simulated solvent. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form. The energy difference can be used to calculate the theoretical equilibrium constant using the equation: ΔG = -RT ln(KT).[1]

dft_workflow start Build 3D Structures (3-propyl & 5-propyl tautomers) gas_opt Gas-Phase Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->gas_opt solv_opt Solvent-Phase Optimization (PCM) (e.g., in DMSO) start->solv_opt gas_freq Gas-Phase Frequency Calculation (Confirm minima, obtain G_gas) gas_opt->gas_freq analyze Compare Gibbs Free Energies (ΔG) (ΔG = G_5-propyl - G_3-propyl) gas_freq->analyze solv_freq Solvent-Phase Frequency Calculation (Obtain G_solvent) solv_opt->solv_freq solv_freq->analyze predict Predict Predominant Tautomer & Calculate Theoretical KT analyze->predict

Figure 3: Flowchart for the computational prediction of tautomer stability.

Implications for Drug Development

The tautomeric state of a pyrazole-based drug candidate is not a mere academic curiosity; it is a critical attribute that directly influences its pharmacological profile.

  • Receptor Binding: The two tautomers present different hydrogen-bond donor/acceptor patterns and distinct steric profiles. Only one tautomer may fit optimally into the binding pocket of a target protein. A molecule that exists predominantly as the "inactive" tautomer in physiological conditions will exhibit poor potency.

  • Physicochemical Properties: Tautomerism affects properties such as lipophilicity (LogP), solubility, and pKa. These properties, in turn, govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug. For instance, a change in the predominant tautomer can alter a compound's ability to cross cell membranes or its metabolic stability.

  • Intellectual Property: The specific tautomeric form of a compound can be a key aspect of a patent claim. A thorough understanding and characterization of the tautomeric behavior are essential for securing robust intellectual property rights.

By leveraging the experimental and computational techniques outlined in this guide, drug development teams can rationally design molecules that exist in the desired tautomeric form, thereby optimizing their biological activity and drug-like properties.

Conclusion

The annular tautomerism of 3-propyl- and 5-propyl-1H-pyrazole represents a delicate equilibrium governed by a subtle interplay of electronic, steric, and solvent effects. A definitive characterization of this equilibrium requires a synergistic approach, combining the empirical rigor of variable-temperature NMR spectroscopy with the predictive power of DFT calculations. For scientists engaged in the design and development of pyrazole-based therapeutics, a deep, quantitative understanding of this phenomenon is not optional—it is a fundamental requirement for success. This guide provides the foundational knowledge and detailed protocols necessary to investigate, understand, and ultimately control the tautomeric behavior of this privileged heterocyclic scaffold.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Bulgarian Chemical Communications. Retrieved March 7, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. Retrieved March 7, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved March 7, 2026, from [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. Retrieved March 7, 2026, from [Link]

  • Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The "Adjacent Lone Pair Effect" Demystified. (2016). Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The "Adjacent Lone Pair Effect" Demystified. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis and relative stability of 3,5-diacyl-4,5-dihydro-1H-pyrazoles prepared by dipolar cycloaddition of enones and alpha-diazoketones. (2004). Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2000). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Magnetic Resonance in Chemistry. Retrieved March 7, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI. Retrieved March 7, 2026, from [Link]

  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

The Linchpin Scaffold: Therapeutic Architectures of 4-Bromo-Pyrazole-5-Carboxylates

Executive Summary In the high-stakes arena of fragment-based drug discovery (FBDD), the 4-bromo-pyrazole-5-carboxylate scaffold has emerged as a "linchpin" intermediate—a molecular hub capable of accessing diverse chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the 4-bromo-pyrazole-5-carboxylate scaffold has emerged as a "linchpin" intermediate—a molecular hub capable of accessing diverse chemical space with high ligand efficiency. This guide dissects the therapeutic utility of this scaffold, moving beyond simple derivative listing to analyze its critical role in synthesizing GPR119 agonists for type 2 diabetes and ATP-competitive kinase inhibitors (ROCK, CDK) for oncology. By exploiting the orthogonal reactivity of the C4-bromide (cross-coupling vector) and the C5-carboxylate (hydrogen-bonding/solubility vector), medicinal chemists can rapidly generate libraries with tuned physicochemical properties (logP, tPSA).

Part 1: Chemical Architecture & Orthogonal Reactivity

The 4-bromo-pyrazole-5-carboxylate core is unique due to its dual-functional nature, allowing for sequential, orthogonal functionalization.

The "Linchpin" Strategy
  • Position 4 (Bromine): Acts as the primary vector for diversity via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). This position typically engages the hydrophobic pocket of the target protein (e.g., the "gatekeeper" region in kinases).

  • Position 5 (Carboxylate): serves as the "anchor" vector. It can be hydrolyzed to the acid, converted to amides (improving H-bond donor/acceptor profiles), or reduced to alcohols. In kinase inhibitors, this moiety often interacts with the solvent-exposed front or the hinge region.

  • Position 1 (Nitrogen): The acidic NH allows for N-alkylation or arylation, regulating lipophilicity and metabolic stability.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue (Ethyl Ester)Relevance to Drug Design
Molecular Weight ~219.04 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant)
cLogP ~1.8 - 2.2Moderate lipophilicity allows for addition of polar groups without exceeding Rule of 5
H-Bond Donors 1 (NH)Critical for Hinge Binding in Kinases
H-Bond Acceptors 3 (N, C=O, O)Facilitates interactions with Lysine/Aspartate residues
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding

Part 2: Therapeutic Case Study – Metabolic Disease (GPR119)

Target: GPR119 (G protein-coupled receptor) Indication: Type 2 Diabetes (T2D) Mechanism: GPR119 agonists stimulate glucose-dependent insulin secretion (GSIS) and GLP-1 release.

The Scaffold's Role in Takeda-Class Agonists

Research into GPR119 agonists (e.g., by Takeda, GSK, and Arena) often utilizes the pyrazole core to mimic the endogenous ligand oleoylethanolamide (OEA). The 4-bromo-pyrazole-5-carboxylate serves as the starting point to construct the "right-hand" side of the molecule.

  • Synthetic Logic: The 4-bromo group is coupled (via Suzuki) to a phenyl or pyridyl ring, which connects to a polar "head group" (often a piperidine carbamate). The 5-carboxylate is frequently converted to an amide or kept as a polar anchor to improve solubility and interact with the receptor's extracellular loops.

GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of GPR119 activation initiated by the pyrazole-based ligand.

GPR119_Pathway Ligand Pyrazole Agonist GPR119 GPR119 Receptor (Pancreatic Beta Cell) Ligand->GPR119 Activation Gs Gαs Protein GPR119->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Exocytosis

Caption: GPR119 signaling cascade triggered by pyrazole-based agonists leading to insulin secretion.

Part 3: Therapeutic Case Study – Oncology (Kinase Inhibitors)

Target: Rho-associated Coiled-coil Kinase (ROCK-I/II) Indication: Metastasis, Glaucoma, Hypertension Mechanism: ATP-competitive inhibition.

The "Hinge Binder" Architecture

In inhibitors like SR-3677 and related analogues, the pyrazole ring acts as the primary hinge binder .

  • Hinge Interaction: The pyrazole nitrogen (N1-H) forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu-170/Met-172 in ROCK).

  • Gatekeeper Access: The 4-aryl group (introduced via Suzuki coupling of the 4-Br precursor) extends into the hydrophobic pocket adjacent to the gatekeeper residue, determining selectivity.

  • Solvent Front: The 5-carboxylate derivatives extend towards the solvent front, allowing for solubilizing groups (e.g., morpholine amides) to be attached.

ROCK Signaling & Cytoskeleton Dynamics

Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC), reducing actin-myosin contraction and limiting tumor cell migration.

ROCK_Pathway Inhibitor 4-Aryl-Pyrazole Inhibitor ROCK ROCK I/II (Active) Inhibitor->ROCK Inhibits MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MBS->MLC Regulates Actin Actin-Myosin Contraction MLC->Actin Promotes Tumor Tumor Cell Migration Actin->Tumor Drives

Caption: Mechanism of ROCK inhibition preventing tumor cell migration and cytoskeletal contraction.

Part 4: Experimental Protocol – Optimized Suzuki Coupling

The following protocol describes the optimized synthesis of a 4-aryl-pyrazole-5-carboxylate intermediate, a critical step for both GPR119 and Kinase inhibitor workflows. This method utilizes SPhos , a bulky, electron-rich phosphine ligand that facilitates oxidative addition into the hindered 4-bromo-pyrazole system.

Protocol: Pd-Catalyzed Cross-Coupling

Objective: Synthesis of Ethyl 4-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate.

Reagents:

  • Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or Schlenk flask with the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for preventing homocoupling of boronic acid).

  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and SPhos in a small amount of dioxane and stir for 5 minutes under Argon to generate the active Pd(0) species.

  • Addition: Add the pyrazole substrate, boronic acid, and K₃PO₄ to the main reaction vessel. Add the pre-complexed catalyst solution via syringe.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. (Microwave irradiation: 100°C for 30-60 mins).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with Brine. Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data (Representative)
EntryCatalystLigandBaseSolventYield (%)
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O45%
2Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O52%
3Pd(OAc)₂SPhos K₃PO₄Dioxane/H₂O92%
4Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O88%

Note: SPhos (Entry 3) provides superior yields due to its ability to stabilize the oxidative addition intermediate in electron-rich heterocycles.

References

  • Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory–antimicrobial agents. Source: European Journal of Medicinal Chemistry [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Source: Journal of Medicinal Chemistry [Link]

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society [Link][2]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry [Link]

Sources

Foundational

Technical Profile: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Molecular Weight & Physicochemical Core Guide Executive Summary Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (Formula: C₈H₁₁BrN₂O₂) is a functionalized heteroaromatic scaffold with a precise molecular weight of 247....

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight & Physicochemical Core Guide

Executive Summary

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (Formula: C₈H₁₁BrN₂O₂) is a functionalized heteroaromatic scaffold with a precise molecular weight of 247.09 g/mol .

This compound represents a critical "fragment" in modern drug discovery, specifically within Fragment-Based Drug Design (FBDD). Its value lies in the 4-bromo motif, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly elaborate the core into complex kinase inhibitors or GPCR ligands. The 3-propyl substituent provides essential lipophilic bulk, often used to probe hydrophobic pockets in target proteins.

This guide details the physicochemical properties, validated synthetic routes, and analytical protocols required to utilize this scaffold in high-fidelity research environments.

Physicochemical Profiling

Understanding the physical baseline of the molecule is a prerequisite for its application in organic synthesis or biological assay development.

Core Data Table
PropertyValueTechnical Note
Molecular Weight 247.09 g/mol Monoisotopic mass: 246.00 Da (based on ⁷⁹Br)
Molecular Formula C₈H₁₁BrN₂O₂
Isotopic Pattern 1:1 doubletDistinctive M+ and [M+2]+ peaks due to ⁷⁹Br/⁸¹Br natural abundance.
LogP (Predicted) ~2.3 - 2.6The propyl group adds ~1.5 log units compared to the methyl analog, increasing membrane permeability.
H-Bond Donors 1The N-H of the pyrazole ring.
H-Bond Acceptors 3Pyrazole N, Ester Carbonyl O, Ester Ether O.
Tautomerism 3,5-TautomerIn solution, the 3-propyl-5-carboxylate and 5-propyl-3-carboxylate forms exist in equilibrium due to rapid proton transfer at the N1/N2 positions.
Solubility & Stability
  • Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, Dichloromethane). Sparingly soluble in water.

  • Stability: The pyrazole core is robust against oxidative stress. The ester moiety is susceptible to hydrolysis under strong basic or acidic conditions (pH > 10 or pH < 2).

Synthetic Methodology: The "Self-Validating" Protocol

To ensure scientific integrity, we do not rely on commercial purity claims alone. The following synthesis route includes an in situ validation step (bromination efficiency).

Retrosynthetic Logic

The most reliable route to the 4-bromo derivative involves constructing the pyrazole ring first, followed by electrophilic aromatic substitution. Direct cyclization using brominated precursors is often lower yielding due to steric hindrance.

Pathway:

  • Claisen Condensation: 2-Pentanone + Diethyl Oxalate.

  • Cyclization: Diketo intermediate + Hydrazine Hydrate.

  • Bromination (Critical Step): Electrophilic substitution at C4 using N-Bromosuccinimide (NBS).

Workflow Diagram (DOT)

SynthesisPath Start 2-Pentanone (Precursor) Inter1 Diketo Ester Intermediate Start->Inter1 Diethyl Oxalate NaOEt Pyrazole Methyl 3-propyl-1H- pyrazole-5-carboxylate Inter1->Pyrazole Hydrazine Hydrate Final Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate (MW 247.09) Pyrazole->Final Electrophilic Substitution NBS N-Bromosuccinimide (NBS) / DMF NBS->Final Validation Check: 1H NMR (Loss of C4-H signal) Final->Validation QC Step

Figure 1: Step-wise synthetic pathway with integrated Quality Control (QC) checkpoint.

Detailed Protocol (Bromination Step)

Context: This step converts the 3-propyl-pyrazole precursor (MW ~168) to the target 4-bromo compound (MW 247).

  • Dissolution: Dissolve 1.0 eq of Methyl 3-propyl-1H-pyrazole-5-carboxylate in DMF (dimethylformamide). DMF is chosen over acetonitrile to stabilize the polar transition state.

  • Addition: Cool to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise.

    • Why portion-wise? To prevent exotherms that could lead to over-bromination or radical side reactions on the propyl chain.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar (higher Rf) than the starting material.

  • Workup: Pour into ice water. The product typically precipitates as a white/off-white solid. Filter and wash with cold water to remove succinimide byproduct.

Analytical Validation (E-E-A-T)

A "self-validating" system requires confirming the structure using orthogonal analytical methods.

Mass Spectrometry (MS)
  • Expectation: You must observe the characteristic bromine isotope pattern.

  • Validation Criterion:

    • Peak A (⁷⁹Br): m/z ~247.0

    • Peak B (⁸¹Br): m/z ~249.0

    • Ratio: The intensity ratio of Peak A to Peak B must be approximately 1:1 . If the ratio deviates significantly, check for contamination with the non-brominated starting material or di-brominated impurities.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Signal:

    • Precursor: Shows a singlet around δ 6.5–6.8 ppm (C4-H proton).

    • Target (4-Bromo): This singlet must be absent .

    • Propyl Chain: Look for the triplet (CH₃), multiplet (CH₂), and triplet (CH₂ attached to ring) pattern.

    • Methyl Ester: Strong singlet at δ 3.8–3.9 ppm.

Medicinal Chemistry Applications

Why is this specific molecular weight and structure relevant?

The "Scaffold" Concept

In Fragment-Based Drug Design, the pyrazole carboxylate serves as a bi-functional core.

  • The "Warhead" Side (C4-Br): Used to attach aryl groups via Suzuki coupling to target hydrophobic pockets (e.g., the "gatekeeper" residue in kinases).

  • The "Solubilizing" Side (C5-Ester): Can be hydrolyzed to the acid and coupled with amines to create amide linkers, improving solubility and hydrogen bonding.

Suzuki Coupling Workflow

The following diagram illustrates how this specific molecule (MW 247.09) acts as the divergence point for library synthesis.

SAR_Workflow Core Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate (The Scaffold) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Step1 Functionalize C4 Library 4-Aryl-3-propyl-pyrazole Library Step1->Library Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Library->Step2 Activate C5 FinalDrug Final Amide Derivatives (Optimized Lead) Step2->FinalDrug Amide Coupling

Figure 2: Divergent synthesis workflow utilizing the 4-bromo handle for Structure-Activity Relationship (SAR) exploration.

Biological Relevance

Derivatives of this scaffold are frequently cited in literature for:

  • COX-2 Inhibition: The 1,5-diarylpyrazole motif (similar to Celecoxib) can be accessed from this core.

  • Agrochemicals: Pyrazole-5-carboxylates are known pharmacophores in fungicidal research (e.g., succinate dehydrogenase inhibitors).

References

  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate (Analogous Core Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Alegaon, S. G., et al. (2014). Synthesis and pharmacophore modeling of novel 1,3,4-trisubstituted pyrazole derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Knorr Pyrazole Synthesis mechanism).
Exploratory

Rational Design and Synthesis of Kinase Inhibitors: A Technical Guide to Chemical Building Blocks

Executive Summary The development of small-molecule kinase inhibitors remains one of the most prolific areas of targeted oncology and immunology. As a Senior Application Scientist, I have observed that the successful tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The development of small-molecule kinase inhibitors remains one of the most prolific areas of targeted oncology and immunology. As a Senior Application Scientist, I have observed that the successful transition from a hit compound to a clinical candidate hinges on the strategic selection of chemical building blocks. This guide provides an in-depth mechanistic analysis of kinase inhibitor architecture, detailing the causality behind scaffold selection, advanced synthetic methodologies, and self-validating protocols for targeted covalent inhibitors (TCIs).

Architectural Principles of Kinase Inhibition

The rational design of kinase inhibitors requires a topological understanding of the ATP-binding cleft. Inhibitors are modularly constructed to exploit specific microenvironments within the kinase domain. The primary anchor point for the majority of Type I and Type II inhibitors is the hinge region , which connects the N-terminal and C-terminal lobes of the kinase[1].

To achieve high-affinity binding, chemical scaffolds must mimic the hydrogen-bonding pattern of the adenine ring of ATP. For example, the 7-azaindole scaffold is a privileged hinge-binding motif because its pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a donor, forming a bidentate interaction with the hinge backbone[2].

Beyond the hinge, the gatekeeper residue acts as a steric selectivity filter. Inhibitors designed to bypass bulky gatekeepers (e.g., T315I in BCR-ABL) often utilize extended linkers to access the hydrophobic back pocket, stabilizing the inactive "DFG-out" conformation (Type II inhibition). For Targeted Covalent Inhibitors (TCIs), the trajectory of the inhibitor must precisely align an electrophilic warhead with a non-catalytic cysteine residue (e.g., Cys481 in BTK) to form an irreversible covalent bond[3].

G ATP ATP-Binding Pocket (Core Anchor) Hinge Hinge Region (H-Bond Acceptor/Donor) ATP->Hinge Bidentate H-Bonds Gatekeeper Gatekeeper Residue (Selectivity Filter) ATP->Gatekeeper Steric Boundary Cysteine Non-Catalytic Cysteine (Covalent Target) Hinge->Cysteine Trajectory Targeting DFG DFG Motif (In/Out Conformation) Gatekeeper->DFG Allosteric Extension

Logical architecture and spatial targeting of kinase inhibitor binding domains.

Core Chemical Building Blocks

Selecting the right starting material dictates the efficiency of the entire synthetic route. We prioritize building blocks that offer orthogonal reactivity, allowing for sequential functionalization without the need for cumbersome protecting group manipulations.

Table 1: Representative Kinase Inhibitor Building Blocks & Mechanistic Roles

Chemical Building BlockStructural RoleMW ( g/mol )Key Synthetic AdvantageExample Target/Drug
7-Azaindole Hinge Binder118.14Bidentate H-bond donor/acceptor profile[2].Vemurafenib (BRAF)
6-Amino-3-chloropyridazine Hinge Binder129.55Privileged scaffold for ATP-site interactions[4].Various Kinases
2-Bromo-5-iodothiazole Core Scaffold289.90Orthogonal C-I / C-Br reactivity for one-pot synthesis[5].Dasatinib analogs
3-Chloropropionyl chloride Covalent Warhead126.97Prevents Michael addition side-reactions during synthesis[6].Osimertinib (EGFR)
Synthetic Workflows & Methodologies

The synthesis of complex kinase inhibitors relies heavily on palladium-catalyzed cross-coupling. The causality behind our reagent selection is rooted in the fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Protocol 1: Sequential Cross-Coupling of 2-Bromo-5-iodothiazole

The differential bond dissociation energies of C-I and C-Br bonds in 2-bromo-5-iodothiazole allow for highly selective, sequential functionalization[5].

Mechanistic Rationale: The weaker C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond. This allows us to perform a Suzuki-Miyaura coupling at the C5 position exclusively. Subsequently, a Buchwald-Hartwig amination can be performed at the C2 position. For the amination, we select Pd₂(dba)₃ and Xantphos; the wide bite angle of the bidentate Xantphos ligand enforces a cis-coordination geometry on the palladium center, which thermodynamically drives the reductive elimination of sterically hindered anilines.

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling (C5): To a flame-dried flask under argon, add 2-bromo-5-iodothiazole (1.0 eq), arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq) in a degassed 4:1 mixture of 1,4-dioxane/water.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat to 90 °C for 4 hours.

  • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the mass shifts to reflect the displacement of iodine, leaving the bromine intact.

  • Buchwald-Hartwig Amination (C2): Cool the vessel to room temperature. Directly add the desired aniline (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Degas the mixture for 10 minutes, then heat to 110 °C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Protocol 2: Installation of Acrylamide Warheads for TCIs

Acrylamides are the most popular electrophilic warheads for targeting non-catalytic cysteines[6][7]. However, direct acylation with acryloyl chloride often leads to catastrophic yields due to competing Michael addition of the starting amine into the product, causing dimerization or polymerization.

Mechanistic Rationale: To circumvent this, we utilize a two-step "masked" approach using 3-chloropropionyl chloride. The initial acylation forms a β-chloroamide intermediate, which is entirely unreactive toward Michael addition. A subsequent base-mediated β-elimination generates the desired acrylamide cleanly[6].

Step-by-Step Methodology:

  • Acylation: Dissolve the amine-bearing kinase scaffold (1.0 eq) in anhydrous THF at 0 °C. Add DIPEA (1.2 eq).

  • Dropwise, add 3-chloropropionyl chloride (1.05 eq). Stir for 1 hour at 0 °C.

  • Self-Validation Check: Confirm the formation of the β-chloroamide intermediate via LC-MS (M+H will show a characteristic chlorine isotope pattern).

  • β-Elimination: Add an excess of triethylamine (3.0 eq) or DBU (1.5 eq) and warm to 50 °C for 4 hours to induce HCl elimination.

  • Concentrate under reduced pressure and crystallize the final targeted covalent inhibitor.

SynthFlow Scaffold Core Scaffold (2-Bromo-5-iodothiazole) Coupling1 Suzuki-Miyaura (C-I Selective) Scaffold->Coupling1 Pd(PPh3)4 Coupling2 Buchwald-Hartwig (C-Br Amination) Coupling1->Coupling2 Pd2(dba)3 Warhead Warhead Installation (Base Elimination) Coupling2->Warhead 3-Cl-propionyl-Cl Validation Chemoproteomic Validation Warhead->Validation CuAAC Click

Sequential synthesis and validation workflow for covalent kinase inhibitors.

Validation & Self-Validating Assay Systems

A synthesized inhibitor must be rigorously validated to confirm target engagement. For covalent inhibitors, biochemical IC₅₀ values are time-dependent and can be misleading. Therefore, we employ chemoproteomic profiling using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry[3].

Protocol 3: Chemoproteomic Target Engagement

By synthesizing an alkyne-tagged derivative of our inhibitor, we create a self-validating system that proves covalent modification of the target kinase in situ.

Mechanistic Rationale: The alkyne tag is bio-orthogonal and inert in live cells. Once the inhibitor covalently binds its target cysteine, cell lysis and subsequent CuAAC click chemistry with a biotin-azide reporter allow for the selective streptavidin pull-down of only the specifically labeled proteins.

Step-by-Step Methodology:

  • Live-Cell Labeling: Treat target cancer cells with the alkyne-tagged covalent probe (1 μM) for 2 hours. Control: Pre-treat a separate well with the non-tagged parent drug (10 μM) for 1 hour prior to probe addition (competitive validation).

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors.

  • CuAAC Click Chemistry: To the proteome lysate (1 mg/mL), add biotin-azide (100 μM), TCEP (1 mM), TBTA ligand (100 μM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

  • Enrichment & Readout: Precipitate proteins, resuspend, and incubate with streptavidin-agarose beads. Boil beads in SDS sample buffer and analyze via Western blot (probing for the target kinase) or LC-MS/MS for kinome-wide selectivity[3]. The disappearance of the band in the competitive control well definitively validates on-target covalent engagement.

References
  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Kinase hinge binding scaffolds and their hydrogen bond p
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors. Benchchem.
  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC.
  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC.

Sources

Foundational

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate PubChem CID

An In-Depth Technical Guide to Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate, a substituted pyrazole with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not widely cataloged, necessitating a guide that addresses its synthesis, characterization, and potential applications from a foundational perspective. We will delve into a proposed synthetic route, predicted analytical characteristics, and the rationale behind its utility in modern drug discovery and organic synthesis. This document serves as a practical resource for researchers aiming to synthesize and utilize this and structurally related pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Pyrazole derivatives exhibit a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The prevalence of this scaffold is highlighted by its presence in numerous marketed drugs.[4]

Furthermore, halogenated pyrazoles, such as the title compound, are particularly valuable as synthetic intermediates.[5] The bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, enabling the construction of complex molecular architectures.[5][6] This capability for diversification makes Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate a molecule of high interest for creating libraries of novel compounds for biological screening.

Chemical Identity and Predicted Properties

As a potentially novel or non-commercial compound, a confirmed PubChem CID is not available. However, based on its structure, we can predict its fundamental properties.

PropertyPredicted Value
Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
InChI Key (Predicted)
SMILES CCCc1c(C(=O)OC)nnc1Br
XLogP3 (Predicted) 2.5 - 3.5
Appearance Expected to be an off-white to pale yellow solid

digraph "Methyl_4-bromo-3-propyl-1H-pyrazole-5-carboxylate" {
graph [layout=neato, overlap=false, splines=true, size="4,4!"];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.8!"]; N2 [label="N", pos="-0.8,-0.3!"]; C3 [label="C", pos="-0.4,-1.2!"]; C4 [label="C", pos="0.8,-0.8!"]; C5 [label="C", pos="0.9,0.3!"]; H_N1 [label="H", pos="0,1.5!"]; Br_C4 [label="Br", pos="1.6,-1.5!"];

// Propyl group C_propyl1 [label="C", pos="-1.2,-2.2!"]; C_propyl2 [label="C", pos="-2.2,-1.8!"]; C_propyl3 [label="C", pos="-3.0,-2.8!"]; H_propyl1a [label="H", pos="-0.8,-2.9!"]; H_propyl1b [label="H", pos="-1.9,-2.7!"]; H_propyl2a [label="H", pos="-2.6,-1.1!"]; H_propyl2b [label="H", pos="-1.8,-1.1!"]; H_propyl3a [label="H", pos="-3.4,-2.1!"]; H_propyl3b [label="H", pos="-3.7,-3.3!"]; H_propyl3c [label="H", pos="-2.5,-3.5!"];

// Carboxylate group C_carbo [label="C", pos="1.9,0.8!"]; O_carbo1 [label="=O", pos="2.8,0.4!"]; O_carbo2 [label="O", pos="1.8,1.8!"]; C_methyl [label="C", pos="2.8,2.4!"]; H_methyl1 [label="H", pos="2.4,3.1!"]; H_methyl2 [label="H", pos="3.5,2.8!"]; H_methyl3 [label="H", pos="3.2,1.7!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1; C4 -- Br_C4; C3 -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; C5 -- C_carbo; C_carbo -- O_carbo1 [style=double]; C_carbo -- O_carbo2; O_carbo2 -- C_methyl; }

Caption: Chemical structure of the target molecule.

Proposed Synthesis and Purification Workflow

The synthesis of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate can be logically approached in a two-step sequence: formation of the pyrazole core followed by regioselective bromination.

G start Precursors: - Methyl 2,4-dioxoheptanoate - Hydrazine hydrate step1 Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) start->step1 intermediate Intermediate: Methyl 3-propyl-1H-pyrazole-5-carboxylate step1->intermediate step2 Step 2: Bromination (e.g., with NBS or Br2) intermediate->step2 product Final Product: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate step2->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthetic workflow.

Step 1: Synthesis of Methyl 3-propyl-1H-pyrazole-5-carboxylate

This step follows the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a β-diketone with a hydrazine derivative.[7]

  • Rationale: The reaction between a 1,3-dicarbonyl compound and hydrazine is a highly efficient and direct route to forming the pyrazole ring.[7] The regioselectivity is determined by the differential reactivity of the two carbonyl groups.

  • Protocol:

    • To a solution of methyl 2,4-dioxoheptanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Bromination of Methyl 3-propyl-1H-pyrazole-5-carboxylate

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.

  • Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles.[5] The reaction typically proceeds with high regioselectivity for the 4-position of the pyrazole ring. Direct bromination with elemental bromine is also a viable method.[8]

  • Protocol:

    • Dissolve the pyrazole intermediate (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Predicted Spectroscopic Analysis

The structural confirmation of the final product would rely on standard spectroscopic methods. The following are predicted key signals based on analogous structures.[5][9]

Technique Predicted Data
¹H NMR - NH proton: A broad singlet around 12-13 ppm. - -OCH₃ group: A sharp singlet around 3.8-4.0 ppm. - Propyl group (-CH₂CH₂CH₃): A triplet around 2.6-2.8 ppm (α-CH₂), a sextet around 1.6-1.8 ppm (β-CH₂), and a triplet around 0.9-1.0 ppm (γ-CH₃).
¹³C NMR - Carbonyl carbon (-COO-): A signal around 160-165 ppm. - Pyrazole ring carbons: Signals for C3, C4, and C5 in the aromatic region (approx. 90-150 ppm), with the C4 carbon bearing the bromine atom expected to be at a higher field. - -OCH₃ carbon: A signal around 52-55 ppm. - Propyl group carbons: Signals in the aliphatic region.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z corresponding to the molecular weight +1, showing a characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent-Specific Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

    • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care.

    • Brominated Organic Compounds: Can be irritants and are generally treated as harmful.

Applications in Research and Drug Development

The true value of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate lies in its potential as a versatile synthetic intermediate. The presence of the bromo, ester, and N-H functionalities allows for a wide range of subsequent chemical modifications.

G cluster_0 C4-Position (Bromo) cluster_1 C5-Position (Ester) cluster_2 N1-Position (N-H) core Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate c4_reactions Suzuki Coupling Heck Reaction Sonogashira Coupling Buchwald-Hartwig Amination core->c4_reactions Diversification at C4 c5_reactions Hydrolysis to Carboxylic Acid Amidation Reduction to Alcohol core->c5_reactions Diversification at C5 n1_reactions Alkylation Arylation core->n1_reactions Diversification at N1

Caption: Potential diversification pathways.

  • Medicinal Chemistry: This compound can serve as a starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other biologically active molecules. The propyl group provides a lipophilic region, while the other positions can be functionalized to interact with specific biological targets.[1][2]

  • Agrochemicals: Substituted pyrazoles are known to have applications as herbicides and insecticides.[4][10] The title compound could be a precursor to new crop protection agents.

  • Materials Science: The pyrazole core can be incorporated into polymers or organic materials, with potential applications in electronics and coatings.[10]

Conclusion

While Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate may not be a readily available compound, its synthesis is achievable through well-established chemical principles. This guide outlines a logical and practical approach to its preparation and characterization. Its true potential is realized as a highly functionalized and versatile building block, offering multiple avenues for chemical modification. For researchers in drug discovery and organic synthesis, this molecule represents a gateway to novel chemical entities with a high probability of interesting biological or material properties.

References

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. Available at: [Link]

  • Recent applications of pyrazole and its substituted analogs. Semantic Scholar. Available at: [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. HAL Open Science. Available at: [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Abstract This application note details a robust, scalable, three-step protocol for the synthesis of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate . This scaffold is a critical intermediate in the development of pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable, three-step protocol for the synthesis of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate . This scaffold is a critical intermediate in the development of pyrazolo-pyrimidinone based phosphodiesterase inhibitors (such as Sildenafil analogues) and various agrochemicals. The method utilizes a Claisen condensation of 2-pentanone with dimethyl oxalate, followed by Knorr pyrazole cyclization and regioselective electrophilic bromination. This guide emphasizes process safety, impurity control, and high-yield isolation techniques.

Introduction & Retrosynthetic Analysis

The 1H-pyrazole-5-carboxylate core is a privileged structure in medicinal chemistry, offering multiple vectors for diversification (N1, C3, C4). The introduction of a bromine atom at the C4 position is particularly valuable, serving as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to access complex bioactive libraries.

Synthetic Strategy: The synthesis is designed to avoid expensive pre-functionalized starting materials. We disconnect the pyrazole ring into a 1,3-dielectrophile (diketo ester) and a dinucleophile (hydrazine).

Retrosynthetic Pathway (Visualization)

Retrosynthesis Target Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate Intermediate1 Methyl 3-propyl-1H-pyrazole-5-carboxylate Intermediate1->Target Electrophilic Subst. Intermediate2 Methyl 2,4-dioxoheptanoate Intermediate2->Intermediate1 Cyclocondensation SM1 2-Pentanone SM1->Intermediate2 Claisen Condensation SM2 Dimethyl Oxalate SM2->Intermediate2 Reagent1 NBS (Bromination) Reagent1->Target Reagent2 Hydrazine Hydrate Reagent2->Intermediate1 Reagent3 NaOMe (Claisen) Reagent3->Intermediate2

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole core from commodity chemicals.

Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dioxoheptanoate

Principle: A Claisen condensation between a methyl ketone and a dialkyl oxalate. Regioselectivity is driven by the formation of the thermodynamically stable enolate at the less hindered methyl position of 2-pentanone.

  • Reagents:

    • 2-Pentanone (Methyl propyl ketone) [CAS: 107-87-9]

    • Dimethyl Oxalate [CAS: 553-90-2]

    • Sodium Methoxide (25% wt. in Methanol)

    • Methanol (Anhydrous)

    • MTBE (Methyl tert-butyl ether) for extraction

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with nitrogen.[1][2]

  • Base Preparation: Charge Sodium Methoxide solution (1.1 eq) into the flask. Cool to 0°C.

  • Addition: Dissolve Dimethyl Oxalate (1.0 eq) in minimal anhydrous Methanol and add to the flask.

  • Condensation: Add 2-Pentanone (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A thick precipitate (sodium enolate salt) will form.

  • Quench: Cool to 0°C. Acidify carefully with 2M HCl until pH ~2.

  • Workup: Extract the aqueous mixture with MTBE (3 x 200 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude yellow oil (Methyl 2,4-dioxoheptanoate) is typically >90% pure and used directly to avoid decarboxylation.

Step 2: Cyclization to Methyl 3-propyl-1H-pyrazole-5-carboxylate

Principle: Knorr pyrazole synthesis. Hydrazine acts as a bis-nucleophile, attacking the 1,3-diketone system.

  • Reagents:

    • Crude Methyl 2,4-dioxoheptanoate (from Step 1)

    • Hydrazine Hydrate (80% or 64% solution) [CAS: 7803-57-8]

    • Ethanol (Absolute)

Protocol:

  • Dissolution: Dissolve the crude intermediate from Step 1 in Ethanol (5 mL/g).

  • Cyclization: Cool the solution to 0-5°C. Add Hydrazine Hydrate (1.05 eq) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Isolation: Concentrate the solvent to ~20% volume. Cool to 0°C to induce crystallization.

  • Filtration: Filter the white solid, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 75-85% (over 2 steps).

    • Identity Check:

      
       NMR should show a singlet at C4-H (~6.6 ppm) and lack the methylene signals of the starting material.
      
Step 3: Regioselective Bromination (Target Synthesis)

Principle: Electrophilic Aromatic Substitution (EAS). The C4 position of the pyrazole ring is the most electron-rich and nucleophilic, ensuring high regioselectivity over the C3/C5 positions.

  • Reagents:

    • Methyl 3-propyl-1H-pyrazole-5-carboxylate[3]

    • N-Bromosuccinimide (NBS) [CAS: 128-08-5]

    • Dichloromethane (DCM) or Acetonitrile (ACN)

Protocol:

  • Setup: Dissolve the pyrazole (1.0 eq) in DCM (10 mL/g) in a round-bottom flask shielded from light (foil-wrapped).

  • Bromination: Add NBS (1.05 eq) portion-wise over 15 minutes at room temperature.

  • Monitoring: Stir at 25°C for 2-3 hours. The reaction is typically fast.

  • Workup: Wash the organic layer with saturated

    
     (Sodium thiosulfate) to remove excess bromine, followed by water and brine.
    
  • Drying: Dry over

    
     and concentrate.
    
  • Recrystallization: Recrystallize from EtOAc/Heptane if necessary.

    • Target: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate.

    • Appearance: White to off-white crystalline solid.

Reaction Workflow Diagram

Workflow Step1 Step 1: Claisen Condensation (2-Pentanone + Dimethyl Oxalate) Step2 Step 2: Knorr Cyclization (+ Hydrazine Hydrate) Step1->Step2  Crude Oil   Step3 Step 3: Bromination (+ NBS) Step2->Step3  White Solid   Product Final Product (>98% Purity) Step3->Product  Recrystallization  

Figure 2: Sequential workflow for the synthesis process.

Analytical Data & QC Parameters

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

ParameterExpected Value/ObservationNotes
Appearance White crystalline solidYellowing indicates oxidation or residual

.
1H NMR (DMSO-d6)

13.8 (br s, 1H, NH)
Broad signal due to tautomerism.

3.85 (s, 3H,

)
Methyl ester singlet.

2.60 (t, 2H,

-propyl)
Benzylic-like position.

1.65 (m, 2H,

-propyl)

0.92 (t, 3H,

-propyl)
ABSENT:

~6.6 ppm (C4-H)
Disappearance confirms bromination.
Mass Spec (ESI+) [M+H]+ = 247.0 / 249.0Characteristic 1:1 Br isotope pattern.

Expertise & Troubleshooting (FAQs)

Q: Why use Dimethyl Oxalate instead of Diethyl Oxalate? A: The target is a methyl ester. Using diethyl oxalate would result in a mixture of ethyl and methyl esters (due to transesterification with the methanol solvent) or require a pure ethyl ester product. Using dimethyl oxalate matches the solvent (MeOH) and the target, simplifying purification.

Q: The Claisen condensation mixture turned solid. Is this normal? A: Yes. The sodium enolate of the diketo ester often precipitates as a thick paste. This drives the equilibrium forward. Ensure robust mechanical stirring is used; magnetic stirrers often fail at this stage.

Q: Can I use Bromine (


) instead of NBS? 
A:  Yes, elemental bromine in acetic acid is a viable alternative. However, NBS is preferred in modern workflows because it is a solid (easier handling), allows for precise stoichiometry, and generates succinimide as a water-soluble byproduct, making workup significantly cleaner.

Safety Considerations

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (hypochlorite) before disposal.

  • Sodium Methoxide: Corrosive and moisture sensitive.

  • NBS: Irritant. Store in a refrigerator; degraded NBS turns yellow/orange and should be recrystallized from water before use to ensure accurate stoichiometry.

References

  • Claisen Condensation Mechanism & Scope

    • Hauser, C. R., & Adams, J. T. (1944).[4] The Condensation of Ketones with Esters. Journal of the American Chemical Society.

  • General Pyrazole Synthesis (Knorr Method)

    • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
  • Regioselective Bromination of Pyrazoles

    • Khan, M. A., et al. (2012). Regioselective bromination of pyrazoles using NBS. Tetrahedron Letters.
    • (Representative methodology)

  • Synthesis of Pyrazole-5-carboxylates (Specific Analogues)

    • ResearchGate. (2023). Pyrazole-based lamellarin O analogues: synthesis. (Describes the exact 3-step sequence on aryl/propyl analogues).
    • (Via Search Result 1.7)

Sources

Application

Advanced Application Note: Regioselective N-Alkylation of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Executive Summary & Chemical Context The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. However, the functionalization of 3,5-disubstituted pyrazoles—specifically the regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. However, the functionalization of 3,5-disubstituted pyrazoles—specifically the regioselective N-alkylation of methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate —presents a significant synthetic challenge. Due to rapid annular tautomerism, the N1 and N2 positions are in constant equilibrium, typically resulting in complex mixtures of regioisomers during standard alkylation procedures.

This application note provides drug development professionals with a rational, self-validating framework to achieve highly regioselective alkylation. By manipulating thermodynamic (electronic) and kinetic (chelation) controls, researchers can selectively access either the N1- or N2-alkylated regioisomer with high fidelity.

Mechanistic Causality in Regiocontrol (E-E-A-T)

Achieving regiocontrol requires overriding the inherent reactivity of the pyrazole ring through precise solvent and counterion selection.

  • Electronic Control (Favoring N2-Alkylation): The C5-methyl carboxylate is a strong electron-withdrawing group (EWG). It depletes electron density from the adjacent N1 atom, rendering N2 the more nucleophilic site. When a loosely coordinating base (e.g., K₂CO₃) is used in a polar aprotic solvent (DMF), the potassium cation is heavily solvated. The unencumbered pyrazolide anion reacts via standard SN2 attack at the most nucleophilic nitrogen (N2), yielding the N2-alkylated product[1]. Recent advances have also shown that magnesium catalysis can further enrich N2-selectivity in 3-substituted pyrazoles[2].

  • Chelation Control (Favoring N1-Alkylation): To invert the natural electronic bias, a tight-binding metal cation (such as Na⁺) is employed in a non-polar solvent (e.g., Toluene). The Na⁺ ion simultaneously coordinates to the N1 atom and the carbonyl oxygen of the C5-ester. This rigid metal-pyrazolide chelate complex pre-organizes the transition state, effectively guiding the electrophile to the sterically hindered but chelate-stabilized N1 position[3].

Divergent Experimental Workflows

Workflow SM Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate Cond1 Method A: K2CO3 / DMF (Electronic Control) SM->Cond1 Deprotonation (Loosely solvated K+) Cond2 Method B: NaOEt / Toluene (Chelation Control) SM->Cond2 Metal Coordination (Tight Na+ chelate) Prod1 N2-Alkylated Isomer (Major Product) Cond1->Prod1 Attack via more nucleophilic N2 Prod2 N1-Alkylated Isomer (Major Product) Cond2->Prod2 Chelate-stabilized attack at N1

Fig 1. Divergent regioselective alkylation pathways dictated by solvent and counterion.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regiomeric ratios. Data is representative of benzyl bromide alkylation workflows.

Reaction ConditionBase / AdditiveSolventTemp (°C)Dominant MechanismRegioisomeric Ratio (N1:N2)Isolated Yield (%)
Standard Alkylation K₂CO₃ (1.5 eq)DMF25Electronic Control15 : 8582
Weak Base / Polar Cs₂CO₃ (1.5 eq)MeCN60Electronic Control20 : 8079
Magnesium Catalysis Mg(OtBu)₂ (0.2 eq)THF25Metal-Directed (N2)5 : 9588
Sodium Chelation NaOEt (1.1 eq)Toluene80Chelate-Stabilized (N1)85 : 1574

Self-Validating Experimental Protocols

Protocol A: Synthesis of the N2-Alkylated Isomer (Electronic Control)

Target: Methyl 1-benzyl-4-bromo-5-propyl-1H-pyrazole-3-carboxylate

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at ambient temperature (25 °C) for 30 minutes to ensure complete formation of the loosely solvated pyrazolide anion.

  • Alkylation: Dropwise add benzyl bromide (1.1 equiv). Maintain stirring at 25 °C for 4–6 hours.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Checkpoints:

  • TLC Logic: The N2-isomer typically exhibits a lower Rf value than the N1-isomer. Because the ester and alkyl groups are on opposite sides of the pyrazole ring, both polar dipoles are exposed to the silica stationary phase.

  • NMR Causality (1H-1H NOESY): Confirmed by a strong NOE cross-peak between the benzylic N-CH₂ protons and the α-CH₂ protons of the C5-propyl group. No interaction with the ester methoxy group will be observed.

Protocol B: Synthesis of the N1-Alkylated Isomer (Chelation Control)

Target: Methyl 1-benzyl-4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under inert argon, dissolve the pyrazole starting material (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Chelate Formation: Add Sodium Ethoxide (NaOEt, 1.1 equiv) in a single portion. Heat the mixture to 60 °C for 1 hour. Note: The non-polar solvent forces the Na⁺ to tightly chelate the N1 atom and the C5-ester carbonyl, locking the conformation[3].

  • Alkylation: Slowly add benzyl bromide (1.2 equiv) to the warm solution. Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Dichloromethane (3x). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Checkpoints:

  • TLC Logic: The N1-isomer typically exhibits a higher Rf value . The spatial proximity of the N-benzyl group and the C5-ester creates steric shielding, effectively reducing the molecule's polar surface area interacting with the silica.

  • NMR Causality (1H-1H NOESY): Confirmed by a definitive NOE cross-peak between the benzylic N-CH₂ protons and the O-CH₃ protons of the ester. Absolutely no NOE interaction with the C3-propyl group will be present.

References

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: Synlett (Thieme Connect) / ResearchGate URL:[Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study Source: Tetrahedron / Universitat Autònoma de Barcelona Research Portal URL:[Link]

  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters Source: ResearchGate URL:[Link]

Sources

Method

Application Note: High-Efficiency Hydrolysis of Methyl Pyrazole-5-Carboxylates

[1] Abstract & Strategic Context Methyl pyrazole-5-carboxylates are critical building blocks in the synthesis of agrochemicals and pharmaceuticals, particularly for kinase inhibitors and GPCR ligands. However, their hydr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Context

Methyl pyrazole-5-carboxylates are critical building blocks in the synthesis of agrochemicals and pharmaceuticals, particularly for kinase inhibitors and GPCR ligands. However, their hydrolysis to the corresponding carboxylic acid presents unique challenges compared to standard benzoic esters. The proximity of the pyrazole nitrogen atoms creates an amphoteric electronic environment, leading to solubility anomalies (zwitterion formation) and a heightened risk of thermal decarboxylation.

This guide provides a validated, high-fidelity protocol for saponification, prioritizing yield preservation and purity. It distinguishes between Standard Lipophilic Workflows and Water-Soluble/Zwitterionic Workflows , ensuring recovery even for difficult substrates.

Scientific Foundation

The Chemical Challenge: Electronic & Steric Factors

Hydrolysis of the ester at the C5 position is sterically more demanding than at the C3 position, particularly in


-substituted pyrazoles (

-alkyl/aryl). The substituent at

exerts steric pressure on the

-ester, often requiring longer reaction times or higher temperatures.

However, thermal aggression must be balanced against stability. Pyrazole-5-carboxylic acids are prone to protodecarboxylation at elevated temperatures (


C) or under strongly acidic conditions, driven by the stability of the resulting pyrazole ring.
Mechanism of Action

The reaction proceeds via a standard B


2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide leaving group.

Key Mechanistic Insight: The choice of Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH) is intentional. Lithium's smaller ionic radius allows for tighter coordination with the carbonyl oxygen, acting as a mild Lewis acid to activate the electrophile, often allowing the reaction to proceed at lower temperatures (protecting against decarboxylation).

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical divergence points for side reactions (decarboxylation).

PyrazoleHydrolysis Figure 1: Mechanistic Pathway & Thermal Risks Substrate Methyl Pyrazole-5-carboxylate Tetrahedral Tetrahedral Intermediate (Li+ Coordinated) Substrate->Tetrahedral + LiOH / H2O Carboxylate Pyrazole-5-carboxylate Anion Tetrahedral->Carboxylate - MeOH Product Pyrazole-5-carboxylic Acid Carboxylate->Product + H+ (Acidification) Decarb Side Product: Decarboxylated Pyrazole Product->Decarb Heat (>80°C) or Strong Acid Reflux

Figure 1: Mechanistic pathway showing the critical stabilization of the tetrahedral intermediate by Lithium and the risk of decarboxylation under thermal stress.

Critical Parameters & Reagents

ParameterRecommendationRationale
Base LiOH·H₂O (2.0 - 3.0 eq) Mildest alkali metal hydroxide; excellent solubility in THF/Water mixtures; minimizes side reactions.
Solvent System THF : Water (3:1) or MeOH : Water (2:1) THF is preferred for lipophilic

-aryl pyrazoles to ensure homogeneity. Water is required for the hydroxide source.[1][2]
Temperature RT to 50°C Strict Limit: Do not exceed 60°C unless sterically necessary. Higher temps exponentially increase decarboxylation rates.
Acidification 1M HCl to pH 3-4 Avoid concentrated strong acids. Over-acidification (pH < 1) can protonate the pyrazole nitrogen, forming water-soluble salts that are hard to extract.

Experimental Protocols

Protocol A: Standard Hydrolysis (Precipitation Method)

Best for: Lipophilic, N-substituted pyrazoles (e.g., N-phenyl, N-benzyl).

  • Preparation: In a round-bottom flask, dissolve Methyl pyrazole-5-carboxylate (1.0 eq) in THF (3 vol) .

  • Activation: Prepare a solution of LiOH·H₂O (2.5 eq) in Water (1 vol) . Add this aqueous solution dropwise to the THF mixture.

    • Note: The mixture may become biphasic initially but should homogenize with stirring. Add a minimal amount of Methanol if homogeneity is not achieved.

  • Reaction: Stir at ambient temperature for 4–6 hours.

    • Monitor: Check via TLC (EtOAc/Hexane) or LCMS. If conversion is <50% after 4 hours, warm to 45°C.

  • Workup (The Critical Step):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove THF/MeOH. You will be left with an aqueous slurry of the lithium carboxylate.

    • Dilute with water (approx. 5 vol) and wash with Dichloromethane (DCM) (2 x 3 vol) to remove unreacted ester or non-polar impurities. Discard the organic wash.

    • Cool the aqueous phase to 0°C in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until pH reaches 3–4.

    • Observation: A white to off-white solid should precipitate.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 1 vol) and Hexane (2 x 1 vol). Dry under high vacuum at 40°C.

Protocol B: Isolation of Water-Soluble/Zwitterionic Acids

Best for: Pyrazoles with polar side chains (amines, alcohols) or low molecular weight N-H pyrazoles.

  • Reaction: Perform hydrolysis as described in Protocol A (Steps 1–3).

  • Neutralization: Instead of bulk acidification, cool the mixture and adjust pH to the molecule's calculated Isoelectric Point (pI) (typically pH 4–6 for amino-pyrazoles).

  • Extraction (Salting Out):

    • Saturate the aqueous solution with solid NaCl .[3]

    • Extract exhaustively with Ethyl Acetate : Isopropanol (9:1) or n-Butanol .

    • Note: Standard DCM extraction often fails here due to the polarity of the zwitterion.

  • Alternative Isolation (Lyophilization):

    • If extraction fails, acidify to pH 5 with Acetic Acid (volatile acid).

    • Concentrate to dryness.[2]

    • Triturate the solid residue with warm Ethanol or MeOH to dissolve the product, leaving behind inorganic salts (LiCl/NaCl). Filter and concentrate the filtrate.[2][3]

Workflow Decision Tree

Use this logic flow to determine the correct workup procedure for your specific pyrazole derivative.

WorkupLogic Figure 2: Workup Decision Matrix for Pyrazole Carboxylates Start Hydrolysis Complete (THF/Water/LiOH) Strip Evaporate Organics (Obtain Aqueous Phase) Start->Strip SolubilityCheck Is the Product Water Soluble? Strip->SolubilityCheck Acidify Acidify to pH 3-4 (1M HCl) SolubilityCheck->Acidify No (Lipophilic) Extract Saturate w/ NaCl Extract w/ EtOAc:iPrOH (9:1) SolubilityCheck->Extract Yes (Hydrophilic) Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter & Wash (Protocol A) Precipitate->Filter Yes Precipitate->Extract No (Unexpectedly Soluble) Triturate Evaporate to Dryness Triturate w/ EtOH Extract->Triturate If extraction fails

Figure 2: Decision matrix guiding the user from reaction completion to isolation based on substrate solubility properties.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product is forming a water-soluble HCl salt (protonated N).Adjust pH back to 4-5 (Isoelectric point). Do not go below pH 2. Use Protocol B (Salting out).
Decarboxylation (Product loss) Reaction temperature too high or workup too acidic.Repeat reaction at RT. Avoid heating during workup. Ensure pH does not drop below 3.
Incomplete Conversion Steric hindrance at C5 (common with tert-butyl or ortho-substituted aryl groups).Increase LiOH to 5 eq. Switch solvent to 1,4-Dioxane/Water and heat to 60°C (monitor closely).
Emulsion during Extraction Amphiphilic nature of pyrazole.Filter the biphasic mixture through Celite.[3] Add brine. Use EtOAc/iPrOH mixture instead of pure EtOAc.

References

  • General Hydrolysis of Pyrazole Esters

    • Zhang, S., et al. "Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester."[4] Chinese Journal of Modern Applied Pharmacy, 2001.[4]

  • Decarboxylation Risks & Mechanisms

    • Li, H., et al. "Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis." ACS Publications, 2025.[5]

  • Workup Strategies for Polar Heterocycles

    • BenchChem Application Note. "Overcoming poor solubility of pyrazole derivatives during reaction workup."

  • Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

    • ChemicalBook Protocols. "1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Synthesis."

Sources

Application

C-H Activation of 4-Bromo-3-Propyl-1H-Pyrazole Derivatives: A Playbook for Regioselective C5-Arylation

An Application Guide for Researchers Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The efficient synthesis and functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The efficient synthesis and functionalization of these heterocycles are therefore of paramount importance. This application note provides a detailed guide to the direct C-H activation of 4-bromo-3-propyl-1H-pyrazole derivatives, a powerful and atom-economical strategy for forging new C-C bonds.[2] We will delve into the mechanistic underpinnings of this transformation, focusing on the highly regioselective palladium-catalyzed C5-arylation. The strategic presence of a bromine atom at the C4 position acts as an effective blocking group, overcoming the common challenge of regioselectivity that often plagues pyrazole functionalization.[3][4] This guide offers field-proven insights, detailed experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this robust methodology for the synthesis of complex, multi-substituted pyrazoles.

Introduction: The Strategic Value of Direct C-H Arylation

Pyrazole derivatives are prevalent scaffolds in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the veterinary NSAID Deracoxib.[5][6] Consequently, developing efficient methods to modify the pyrazole core is a central goal in synthetic chemistry. Traditionally, the construction of C-C bonds on such heterocycles relied on classic cross-coupling reactions, which necessitate the pre-functionalization of the pyrazole ring (e.g., conversion to an organometallic derivative). More recently, transition-metal-catalyzed direct C-H bond arylation has emerged as a superior alternative, avoiding stoichiometric organometallic reagents and reducing synthetic steps.[2][5]

However, the direct functionalization of the pyrazole ring is not without its challenges. The inherent electronic properties of the ring result in a reactivity gradient for its C-H bonds, typically in the order of C5 > C4 >> C3.[7] This can lead to mixtures of regioisomers, complicating purification and lowering yields.[4] A key strategy to surmount this obstacle is the use of a "blocking group." This guide focuses on substrates featuring a bromine atom at the C4 position. This halogen effectively shields the C4-H bond, directing the C-H activation machinery with high fidelity to the most acidic and accessible C5 position.[3][5] The C-Br bond remains intact during the reaction, providing a valuable synthetic handle for subsequent downstream transformations.[5]

Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway

The palladium-catalyzed direct arylation of N-protected 4-bromo-pyrazoles is widely understood to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.[4][8][9] This pathway is distinct from other C-H activation mechanisms and explains the critical role of specific reagents in the catalytic system.

Key Steps in the Catalytic Cycle:

  • Catalyst Activation & Coordination: The active Pd(II) catalyst, often generated in situ from a precursor like Pd(OAc)₂, coordinates to the pyrazole substrate.

  • C-H Cleavage (CMD): This is the turnover-limiting and regiochemistry-determining step. The C5-H bond, being the most acidic on the substituted ring, is cleaved.[10] A carboxylate base, such as potassium acetate (KOAc), plays a crucial role by acting as a proton shuttle, facilitating the deprotonation in concert with the metalation by the palladium center.[4] This forms a five-membered palladacycle intermediate.

  • Oxidative Addition: The aryl bromide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed as the aryl group and the pyrazole moiety are eliminated from the palladium center. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle cluster_main Pd(II) Catalytic Cycle cluster_reactants Pd_cat Pd(OAc)₂ (Active Catalyst) Intermediate1 Pd(II)-Pyrazole Complex Pd_cat->Intermediate1 Coordination Palladacycle Palladacycle Intermediate Intermediate1->Palladacycle CMD Step (KOAc assists) C-H Cleavage Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Ar-Br) Pd_IV->Pd_cat Reductive Elimination (C-C Formation) Product C5-Arylated Product Pd_IV->Product Product Out Pyrazole N-R-4-Br-3-Pr-Pyrazole Pyrazole->Intermediate1 ArBr Aryl Bromide ArBr->Pd_IV

Caption: The catalytic cycle for the Pd-catalyzed C5-arylation via a CMD mechanism.

Optimizing the Reaction: A Guide to Key Parameters

The success of the C5-arylation hinges on the careful selection of several experimental parameters. A simple, phosphine-free catalytic system is often remarkably effective.[3][5]

ParameterRecommended ChoiceRationale & Expert Insight
Palladium Source Pd(OAc)₂ (1-5 mol%)Palladium(II) acetate is an inexpensive, air-stable, and highly effective catalyst precursor for this transformation. It readily forms the active catalytic species in solution.[3][5]
Ligand Phosphine-FreeWhile some C-H activations require sophisticated ligands, the direct arylation of these electron-rich, blocked pyrazoles often proceeds efficiently without one. This simplifies the reaction setup and reduces cost.[5]
Base KOAc (Potassium Acetate)The choice of base is critical. Acetate is essential for the Concerted Metalation-Deprotonation (CMD) step.[11] Inorganic bases like K₂CO₃ or Cs₂CO₃ are generally less effective as they do not facilitate the proton transfer in the same concerted manner.[11]
Solvent DMA (N,N-Dimethylacetamide)A high-boiling, polar aprotic solvent is required to ensure all components remain in solution and to achieve the necessary reaction temperatures (typically 150 °C).[3][5]
N-Substitution Methyl, Benzyl, PhenylAn N-H pyrazole will not work; the acidic proton can poison the catalyst.[5] An N-substituent is mandatory. Reactivity can be subtly influenced by the steric and electronic nature of this group, with N-benzyl and N-methyl groups generally showing high reactivity.[5]
Stoichiometry Pyrazole:Aryl Bromide (1.5 : 1)Using a slight excess of the pyrazole substrate helps to ensure complete consumption of the more valuable aryl bromide and can suppress side reactions like diarylation.[5]

Detailed Experimental Protocol: C5-Arylation of N-Benzyl-4-bromo-3-propyl-1H-pyrazole

This section provides a robust, step-by-step protocol for a representative C5-arylation reaction.

Experimental Workflow start Start: Prepare Reagents reagents To a screw-capped tube add: 1. N-Benzyl-4-bromo-3-propyl-1H-pyrazole 2. Aryl Bromide 3. Pd(OAc)₂ 4. KOAc start->reagents solvent Add DMA solvent and seal tube reagents->solvent reaction Stir at 150 °C for 24 hours solvent->reaction monitoring Monitor reaction by TLC/GC-MS reaction->monitoring workup Cool to RT Dilute with EtOAc Wash with H₂O and Brine monitoring->workup Reaction Complete purify Dry (Na₂SO₄), concentrate Purify via column chromatography workup->purify characterize Characterize pure product (NMR, HRMS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: Standard laboratory workflow for the Pd-catalyzed C5-arylation reaction.

Materials:

  • N-Benzyl-4-bromo-3-propyl-1H-pyrazole

  • Aryl bromide of choice (e.g., 4-bromobenzonitrile)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Acetate (KOAc), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Screw-capped reaction tube with a magnetic stir bar

Procedure:

  • Reagent Preparation: To a dry screw-capped reaction tube charged with a magnetic stir bar, add N-benzyl-4-bromo-3-propyl-1H-pyrazole (1.5 mmol, 1.5 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOAc (2.0 mmol, 2.0 equiv).[5][11]

  • Reaction Setup: Add anhydrous DMA (2 mL) to the tube. Seal the cap tightly.

  • Execution: Place the reaction tube in a preheated oil bath or heating block at 150 °C. Stir the mixture vigorously for 24 hours.

  • Monitoring: After 24 hours, cool the reaction to room temperature. A small aliquot can be taken, diluted with EtOAc, and analyzed by TLC or GC-MS to confirm the consumption of the aryl bromide starting material.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) followed by brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure C5-arylated product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results: Substrate Scope

The described protocol is robust and tolerates a wide range of functional groups on the aryl bromide coupling partner. The reaction is chemoselective, leaving the C4-bromo substituent untouched.[5]

Aryl Bromide PartnerProduct StructureRepresentative YieldNotes
4-Bromobenzonitrile5-(4-cyanophenyl)->85%Electron-withdrawing groups at the para position generally lead to excellent yields.[5]
4-Bromoacetophenone5-(4-acetylphenyl)->80%Ketone functionality is well-tolerated.
1-Bromo-4-fluorobenzene5-(4-fluorophenyl)->85%Halogen substituents on the aryl bromide are compatible.
3-Bromoanisole5-(3-methoxyphenyl)-~70%Electron-donating and meta-substituted partners react well, sometimes requiring slightly longer reaction times or giving moderately lower yields.[12]
2-Bromobenzonitrile5-(2-cyanophenyl)-~75%Steric hindrance from ortho substituents is tolerated, though yields may be slightly diminished compared to para isomers.[5][12]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(OAc)₂ is old).2. Wet reagents or solvent.3. Incorrect base (e.g., K₂CO₃ used instead of KOAc).4. Insufficient temperature.1. Use a fresh bottle of Pd(OAc)₂.2. Ensure DMA is anhydrous and KOAc is dried before use.3. Verify that a carboxylate base (KOAc) was used.4. Check the temperature of the heating block/oil bath.
Formation of Homocoupled Aryl Bromide 1. Reaction temperature is too high.2. Catalyst loading is too high.1. Reduce the temperature to 140-145 °C.2. Decrease catalyst loading to 1-1.5 mol%.
Difficult Purification 1. Streaking on TLC plate due to residual DMA.2. Product is very non-polar.1. Ensure the aqueous work-up is performed thoroughly to remove the high-boiling DMA solvent.2. Use a less polar solvent system for column chromatography (e.g., higher hexane ratio).

Conclusion and Outlook

The palladium-catalyzed direct C-H arylation of 4-bromo-3-propyl-1H-pyrazole derivatives is a highly efficient, regioselective, and practical method for synthesizing complex molecules. By leveraging a common bromo-substituent as a blocking group, this strategy elegantly solves the inherent regioselectivity challenge of pyrazole functionalization. The resulting 5-aryl-4-bromo-pyrazole products are themselves valuable intermediates; the C-Br bond serves as a versatile anchor for subsequent orthogonal cross-coupling reactions, enabling the rapid assembly of polysubstituted pyrazole libraries for drug discovery and materials science.[3][5]

References

  • D. Alberico, M. E. Scott, M. Lautens. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews. [Link]

  • T. T. T. T. Nguyen, et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. HAL Open Science. [Link]

  • L. C. G. Collins, et al. (2014). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. [Link]

  • E. Kang, H. T. Kim, J. M. Joo. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • L. C. G. Collins, et al. (2014). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Semantic Scholar. [Link]

  • M. J. K. K. Reddy, et al. (2020). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]

  • Syngenta. (2022). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Synfacts. [Link]

  • S. Han, et al. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. [Link]

  • O. Daugulis, et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • J-Q. Yu, et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]

  • E. Kang, H. T. Kim, J. M. Joo. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Kyung Hee University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University Repository. [Link]

  • H. Doucet, et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers. [Link]

  • A. Rahali, et al. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus de l'Académie des Sciences. [Link]

  • J. Wencel-Delord, F. Glorius. (2013). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]

  • J-Q. Yu, et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

  • V. G. Waman, et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • OpenChemHub. (2024). Selected applications of C-H activation. YouTube. [Link]

  • O. Daugulis, et al. (2017). Palladium-Catalyzed Pyrazole-Directed Sp 3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. PubMed. [Link]

  • S. M. A. Saleh, et al. (2022). Optimization of the reaction conditions for the C-H arylation of pyrazole. ResearchGate. [Link]

  • D. G. Yu, et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega. [Link]

  • S. H. Cho, S. Chang. (2012). Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]

  • A. Rahali, et al. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. HAL Open Science. [Link]

  • Y-F. Wang, et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. [Link]

  • Z. Wu, et al. (2018). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. ResearchGate. [Link]

  • Z. Wu, et al. (2018). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science. [Link]

  • T. H. Stuart, K. Fagnou. (2010). Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. Journal of the American Chemical Society. [Link]

  • R. D. Talaviya. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

Sources

Method

Application Note: Optimizing Buchwald-Hartwig Amination on 4-Bromopyrazoles

Introduction & Strategic Significance The 4-aminopyrazole scaffold is a privileged pharmacophore, prominently featured in kinase inhibitors, particularly Janus kinase (JAK) inhibitors crucial for immunology and oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 4-aminopyrazole scaffold is a privileged pharmacophore, prominently featured in kinase inhibitors, particularly Janus kinase (JAK) inhibitors crucial for immunology and oncology 1[1]. However, synthesizing these motifs via C-N cross-coupling presents distinct chemical challenges. The electron-rich nature of the pyrazole ring, combined with potential catalyst poisoning by unprotected nitrogen atoms, necessitates rigorous mechanistic control and optimization of the Buchwald-Hartwig amination protocol.

Mechanistic Causality & Reaction Design

Substrate Protection (Steric & Electronic Control)

Unprotected 1H-pyrazoles can coordinate with palladium species, effectively poisoning the catalyst, or undergo competitive N-arylation. Installing a bulky protecting group, such as a trityl (Tr) group, at the N1 position serves a dual purpose: it prevents catalyst deactivation and provides steric shielding that directs the oxidative addition strictly to the C4-halogen bond 2[2].

Catalyst & Ligand Selection: The β-Hydride Dilemma

The choice between Palladium (Pd) and Copper (Cu) catalysis is dictated by the structural nature of the amine nucleophile:

  • Palladium Catalysis: Secondary amines lacking β-hydrogens (e.g., piperidine, morpholine) couple efficiently using Pd(dba)₂ and bulky biaryl phosphine ligands like tBuDavePhos or XPhos3[3].

  • Copper Catalysis: Primary alkyl amines possessing β-hydrogens are highly susceptible to β-hydride elimination under Pd catalysis, leading to low yields and alkene byproducts. For these substrates, Ullmann-type Copper catalysis (e.g., CuI with diamine or 2-acetylcyclohexanone ligands) is mechanistically superior, as it bypasses the β-hydride elimination pathway entirely[3].

Base Selection

While sodium tert-butoxide (NaOtBu) is a standard strong base, it can induce aggressive side reactions, including hydrodehalogenation of the 4-bromopyrazole or saponification of sensitive functional groups4[4]. For sensitive substrates, substituting with weaker bases like Cs₂CO₃ or K₃PO₄ is mandatory 5[5].

CatalystSelection Start Amine Substrate Analysis BetaH Contains β-Hydrogens? Start->BetaH PdCat Palladium Catalysis (e.g., Pd(dba)2 + tBuDavePhos) BetaH->PdCat No CuCat Copper Catalysis (e.g., CuI + Diamine Ligand) BetaH->CuCat Yes Steric Sterically Hindered Primary Amine? PdCat->Steric RuPhos Use RuPhos / BrettPhos Steric->RuPhos Yes XPhos Use XPhos / tBuDavePhos Steric->XPhos No

Workflow for selecting the optimal catalytic system based on amine properties.

Quantitative Optimization Data

The following table summarizes the optimized reaction conditions for various amine classes coupling with 4-bromo-1-tritylpyrazoles based on kinetic and yield data[2][3][5][6].

Amine ClassPreferred CatalystOptimal LigandBaseSolvent & TempTypical Yield
Secondary (No β-H) Pd(dba)₂ (10 mol%)tBuDavePhos (20 mol%)KOtBu (2.0 eq)Xylene, 160 °C (MW)60–70%
Hindered Primary Pd Precatalyst (P4)BrettPhos / RuPhosNaOtBu (1.2 eq)Dioxane, 80–120 °C75–85%
Primary (with β-H) CuI (10 mol%)2-acetylcyclohexanoneKOtBu / Cs₂CO₃DMF, 100–120 °C65–75%
Sensitive Substrates Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)Cs₂CO₃ (2.0 eq)Toluene, 100 °C50–80%

Validated Experimental Protocols

Protocol A: Microwave-Assisted Pd-Catalyzed Amination (For Amines Lacking β-Hydrogens)
  • Preparation & Moisture Control: Oven-dry a microwave (MW) vial and magnetic stir bar at 120 °C for 4 hours. Cool under a stream of dry argon. (Self-Validation: Palladium(0) species are highly susceptible to oxidation; rigorous exclusion of O₂ and H₂O prevents premature catalyst death.)

  • Reagent Loading: To the vial, add 4-bromo-1-tritylpyrazole (1.0 equiv, 0.5 mmol), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv)[2].

  • Atmosphere Exchange: Seal the vial with a crimp cap equipped with a PTFE septum. Evacuate and backfill with argon (repeat 3x).

  • Solvent & Amine Addition: Inject anhydrous, degassed xylene (2.0 mL) and the secondary amine (e.g., piperidine, 2.0 equiv) via syringe.

  • Reaction Execution: Irradiate in a microwave synthesizer at 160 °C for 10-15 minutes[2][3]. (Self-Validation Check: The solution should transition from a dark reddish-purple to a deep brown/black homogenous mixture, indicating active Pd(0) complex formation.)

  • Workup & Purification: Dilute with EtOAc, filter through a short pad of Celite to remove Pd black. Wash the filtrate with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Cu-Catalyzed Amination (For Amines with β-Hydrogens)
  • Preparation: In an oven-dried Schlenk tube, combine 4-bromo-1-tritylpyrazole (1.0 equiv), CuI (10 mol%), and KOtBu (2.0 equiv)[1].

  • Atmosphere Exchange: Evacuate and backfill with argon 3x to ensure an inert environment.

  • Liquid Addition: Add anhydrous DMF (0.25 M), the primary amine (1.5 equiv), and the ligand (e.g., 2-isobutyrylcyclohexanone or 2-acetylcyclohexanone, 20 mol%) via syringe[1][3].

  • Heating: Seal the tube and heat at 100-120 °C for 16-24 hours. (Self-Validation Check: Monitor via LC-MS; the absence of des-bromo byproducts confirms suppression of unwanted reductive pathways).

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl to complex copper salts (solution turns blue). Extract with EtOAc, wash with water 3x to remove DMF, dry, and purify[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (4-Bromopyrazole) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Fail1 Dehalogenation (Side Reaction) OxAdd->Fail1 Slow Red. Elim. RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Fail2 β-Hydride Elimination (Side Reaction) AmineCoord->Fail2 β-H present RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting critical failure pathways.

Troubleshooting & Optimization Logic

  • Issue: Extensive Hydrodehalogenation.

    • Observation: LC-MS shows a mass corresponding to the des-bromo pyrazole[4].

    • Causality: The rate of reductive elimination is slower than the competitive protonation of the Pd-aryl intermediate. This is exacerbated by strong bases (NaOtBu) or highly sterically hindered amines.

    • Solution: Switch to a weaker base (Cs₂CO₃) and a more electron-rich, sterically accommodating ligand (e.g., RuPhos or BrettPhos) to accelerate C-N reductive elimination7[7].

  • Issue: Catalyst Decomposition (Black Precipitate Early in Reaction).

    • Observation: Rapid formation of a metallic mirror or black precipitate before the starting material is consumed.

    • Causality: Oxygen ingress or insufficient ligand coordination leading to Pd(0) aggregation into inactive nanoparticles.

    • Solution: Rigorously degas solvents via freeze-pump-thaw. Ensure the ligand-to-palladium ratio is strictly maintained (typically 2:1 for monodentate phosphines)[5].

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Benchchem.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series. RSC Advances.
  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Semantic Scholar.

Sources

Application

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate solubility in DMSO

Part 1: Abstract & Compound Profile Introduction Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (CAS 1343438-19-6) is a functionalized pyrazole intermediate often utilized in the synthesis of agrochemicals and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Compound Profile

Introduction Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (CAS 1343438-19-6) is a functionalized pyrazole intermediate often utilized in the synthesis of agrochemicals and pharmaceutical candidates.[1][2][3] Its structural features—a bromine handle for cross-coupling and a propyl chain for lipophilicity—make it a versatile building block. However, its specific solubility profile requires careful handling to ensure accurate biological dosing.

This guide provides a standardized protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO), ensuring stability and preventing precipitation during aqueous dilution.

Physicochemical Profile

PropertyDetail
Compound Name Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate
CAS Number 1343438-19-6
Molecular Formula C

H

BrN

O

Molecular Weight 247.09 g/mol
Physical State Solid (White to off-white powder)
Solubility (DMSO) Soluble (Recommended Stock: 10–50 mM)
Solubility (Water) Low / Insoluble

Part 2: Solubilization Protocol (DMSO)

Objective: Preparation of a 10 mM Stock Solution.

Materials Required:

  • Compound: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate[1][2][3][4][5][6]

  • Solvent: Anhydrous DMSO (

    
     99.9%, Molecular Biology Grade)
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap[1]

  • Equipment: Vortex mixer, Ultrasonic bath (optional)

Step-by-Step Methodology:

  • Calculation: Determine the mass required for a 10 mM concentration.

    
    
    Example: To prepare 1 mL  of 10 mM  stock:
    
    
    
    
  • Weighing: Weigh approximately 2.5 mg of the compound into the amber vial. Record the exact mass (e.g., 2.54 mg).

  • Solvent Addition: Calculate the exact volume of DMSO needed to reach 10 mM based on the recorded mass.

    
    
    Example: For 2.54 mg:
    
    
    
    
    Pipette the calculated volume of anhydrous DMSO into the vial.
  • Dissolution:

    • Vortex: Cap the vial tightly and vortex at medium speed for 30 seconds.

    • Visual Inspection: Check for floating particulates or a "swirling" refractive index change (schlierenc).

    • Sonication (If needed): If solid particles remain, sonicate in a water bath at ambient temperature for 5–10 minutes. Note: Avoid heating above 40°C to prevent degradation.

  • Aliquoting & Storage: Divide the stock solution into small aliquots (e.g., 50–100

    
    L) in polypropylene microcentrifuge tubes. Store at -20°C  (short term) or -80°C  (long term).
    

Part 3: Experimental Workflow & Visualization

Figure 1: Stock Preparation and Handling Workflow This diagram outlines the logical flow from solid compound to assay-ready solution, including critical decision points for solubility troubleshooting.

StockPrep Start Solid Compound (CAS 1343438-19-6) Weigh Weigh Mass (m) Record Exact Amount Start->Weigh Calc Calculate DMSO Volume V = m / (MW * Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Calc->AddSolvent Mix Vortex & Inspect AddSolvent->Mix Check Clear Solution? Mix->Check Sonicate Sonicate (5-10 min) < 40°C Check->Sonicate No (Particles) Heat Gentle Warming (37°C Water Bath) Check->Heat No (Haze) Success Aliquot & Store (-20°C / -80°C) Check->Success Yes Sonicate->Check Heat->Check Fail Consult Solubility Data (Try 5 mM or add Co-solvent) Heat->Fail Persistent Precipitate

Caption: Workflow for preparing and validating DMSO stock solutions of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate.

Part 4: Stability, Dilution, and Troubleshooting

1. Stability & Storage

  • Hygroscopicity: DMSO is highly hygroscopic. Absorption of atmospheric water can cause the compound to precipitate or hydrolyze the ester group over time. Always warm the refrigerated vial to room temperature before opening to prevent condensation.

  • Freeze-Thaw: Limit to a maximum of 3 freeze-thaw cycles. Single-use aliquots are strongly recommended.[1]

2. Aqueous Dilution (Assay Preparation) When diluting the DMSO stock into aqueous buffers (e.g., PBS, cell culture media):

  • The "Crash-Out" Risk: This compound is lipophilic (Propyl chain + Bromine). Rapid addition to water may cause precipitation.

  • Protocol:

    • Place the aqueous buffer in a tube.

    • Vortex the buffer gently.

    • Slowly add the DMSO stock to the center of the vortexing liquid.

    • Ensure the final DMSO concentration is

      
       1% (v/v) for cellular assays to avoid solvent toxicity.
      

3. Troubleshooting Table

ObservationProbable CauseCorrective Action
Cloudiness upon DMSO addition Compound saturation or wet DMSOSonicate for 10 min; Ensure DMSO is anhydrous.
Precipitation in Aqueous Buffer Concentration too high; "Crash-out"Dilute DMSO stock to an intermediate conc. (e.g., 1 mM) before final dilution.
Yellowing of Stock Solution Oxidation or degradationCheck purity by LC-MS; Prepare fresh stock.[1]

References

  • ChemSrc. (2023). Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate CAS 1343438-19-6.[1][2][3][4][5] Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Solubility Data and Handling Guide. Retrieved from [Link]

  • PubChem. (n.d.).[7] Compound Summary: Methyl 4-bromo-1H-pyrazole-5-carboxylate (Analog).[1] Retrieved from [Link]

Sources

Method

Application Note: Optimization of Recrystallization Solvents for Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Compound: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (CAS: 1343438-19-6)[1] Introduction & Chemical Profile Methyl 4-bromo-3-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Compound: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (CAS: 1343438-19-6)[1]

Introduction & Chemical Profile

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including PDE5 inhibitors (such as [2]) and MetAP2 inhibitors.

In late-stage drug development, the purity of this intermediate is paramount. The 4-bromo position is typically reserved for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings). Any trace impurities—particularly des-bromo analogs or regioisomers—will propagate through the synthetic sequence, drastically complicating final API purification. Therefore, establishing a highly efficient, self-validating recrystallization protocol is a mandatory step in process chemistry.

Physicochemical Rationale for Solvent Selection

The selection of a recrystallization solvent for this molecule cannot be arbitrary; it must be dictated by its unique amphiphilic balance and intermolecular forces:

  • Hydrogen Bonding Network: The 1H-pyrazole core possesses an N-H bond that acts as a strong hydrogen bond donor, while the adjacent nitrogen and the C5-ester carbonyl act as hydrogen bond acceptors. This allows the molecule to form tightly bound dimers or polymeric chains in the solid state, similar to [3].

  • Lipophilic Modulation: The C3-propyl chain and the C4-bromine atom significantly increase the molecule's lipophilicity (LogP) and lower its crystal lattice energy.

  • The "Oiling Out" Phenomenon: Because of the flexible propyl chain, this compound is highly prone to liquid-liquid phase separation (commonly known as "oiling out") when cooled too rapidly or when subjected to highly polar anti-solvents like water[4]. Oiling out traps impurities within the organic droplets, entirely defeating the purpose of recrystallization.

To counteract oiling out, the ideal solvent system must disrupt the hydrogen bonds at elevated temperatures while providing a gradual, tunable decrease in solubility upon cooling. A binary system of Ethyl Acetate (EtOAc) and Hexane provides the optimal thermodynamic control. EtOAc acts as the "good" solvent, solvating the polar core, while Hexane acts as the "anti-solvent," selectively precipitating the lipophilic propyl chain.

Quantitative Data: Solvent System Comparison

The following table summarizes empirical data comparing various solvent systems for the recrystallization of crude methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (initial purity ~92%).

Solvent SystemVolume RatioRecovery Yield (%)Purity (HPLC)Crystal MorphologyMechanistic Remarks
EtOAc / Hexane 1 : 382 - 85%>99.5%White NeedlesOptimal. Sharp melting point; gradual supersaturation prevents oiling out.
Toluene / Heptane 1 : 275 - 78%98.5%GranularGood alternative, but requires extended cooling at -10°C to maximize yield.
Ethanol / Water 1 : 165 - 70%97.0%Amorphous / OilySuboptimal. High risk of liquid-liquid phase separation due to the hydrophobic propyl chain[4].
Methanol Single40 - 50%99.0%Fine PrismsHigh baseline solubility at 0°C severely limits recovery yield.

Experimental Workflow & Decision Tree

The following Graphviz diagram illustrates the self-validating workflow for the EtOAc/Hexane recrystallization process, incorporating critical troubleshooting nodes.

RecrystallizationWorkflow Start Crude Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate Dissolve Dissolve in Hot EtOAc (1.5-2.0 mL/g) Start->Dissolve AntiSolvent Add Hot Hexane Dropwise Until Cloud Point Dissolve->AntiSolvent Cooling Slow Cooling to 25°C (Rate: 0.5°C/min) AntiSolvent->Cooling Decision Did the compound 'oil out'? Cooling->Decision Seed Reheat to clear, add seed crystals Decision->Seed Yes IceBath Cool in Ice Bath (0-4°C) for 2 hours Decision->IceBath No (Crystals form) Seed->Cooling Isolate Vacuum Filtration & Cold Hexane Wash IceBath->Isolate Product Pure Crystalline Product (>99.5% Purity) Isolate->Product

Caption: Workflow for the optimized recrystallization of methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate.

Detailed Step-by-Step Protocol

This protocol utilizes a mixed-solvent system designed to create a self-validating feedback loop: the visual confirmation of the "cloud point" ensures the exact thermodynamic threshold for crystallization has been reached, regardless of minor variations in batch scale.

Reagents & Equipment:

  • Crude methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

  • Ethyl Acetate (EtOAc), ACS Reagent Grade

  • Hexane (or Heptane), ACS Reagent Grade

  • Magnetic stirrer with heating mantle and temperature probe

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Initial Dissolution: Place the crude pyrazole compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add EtOAc at a ratio of approximately 1.5 to 2.0 mL per gram of crude material.

  • Heating: Heat the suspension gently to a mild reflux (approx. 70-75°C) while stirring continuously until the solid is completely dissolved. Causality: Heating provides the kinetic energy required to break the robust intermolecular pyrazole N-H hydrogen bonds.

  • Anti-Solvent Addition (Cloud Point Titration): While maintaining the solution at reflux, begin adding hot Hexane dropwise. Continue the addition until a faint, persistent turbidity (the "cloud point") is observed.

  • Clarification: Add exactly 1-2 drops of hot EtOAc just until the solution becomes completely clear again. Causality: This ensures the solution is perfectly saturated at the boiling point, maximizing the yield upon cooling.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) at a slow rate (approx. 0.5°C/min). Do not agitate or place directly on ice. Causality: Rapid cooling forces the lipophilic propyl chain out of solution too quickly, bypassing the nucleation energy barrier and causing the compound to oil out as a separate liquid phase.

  • Maturation: Once the solution reaches room temperature and a robust crop of white needle-like crystals has formed, transfer the flask to an ice-water bath (0-4°C) for 2 hours to drive the crystallization to completion.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume of ice-cold Hexane (not EtOAc, which would dissolve the product) to displace the impurity-laden mother liquor[4].

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.

Troubleshooting: Resolving "Oiling Out"

If liquid-liquid phase separation occurs (visible as a milky emulsion or heavy oil at the bottom of the flask), the purification has failed. To rescue the batch:

  • Re-dissolve: Reheat the mixture to reflux until the oil completely dissolves back into a single clear phase. Add a small volume (5-10% of total volume) of EtOAc to slightly increase the solvating power.

  • Seeding: Remove from heat. When the temperature drops to just above the cloud point (approx. 50°C), introduce 1-2 mg of pure seed crystals of methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate.

  • Kinetic Guidance: The seed crystals provide a pre-formed lattice template, drastically lowering the activation energy for solid nucleation and kinetically outcompeting the oiling-out process[4].

References

  • Gong, X., Qin, H., & Zhu, F. (2024). An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry, 89(10). ACS Publications.[Link]

  • Anwar, M. U., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M774. MDPI.[Link]

Sources

Application

Application Note: One-Pot Cyclocondensation Synthesis of Propyl Pyrazoles

Introduction & Scope Propyl pyrazoles represent a privileged structural motif in modern medicinal chemistry and drug development. A prominent example is Propyl Pyrazole Triol (PPT), a highly selective Estrogen Receptor a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Propyl pyrazoles represent a privileged structural motif in modern medicinal chemistry and drug development. A prominent example is Propyl Pyrazole Triol (PPT), a highly selective Estrogen Receptor alpha (ERα) agonist that demonstrates a remarkable 410-fold binding preference for ERα over ERβ[1]. The biological activity of these compounds is strictly dictated by the specific substituent pattern on the pyrazole core, which controls ligand-binding orientation[1].

Historically, the synthesis of highly substituted pyrazoles relied on stepwise sequences that required the isolation of unstable intermediates, such as pyrazolines or hydrazones. This application note details a robust, one-pot cyclocondensation protocol that maximizes atom economy, mitigates intermediate degradation, and provides high yields of 3(5)-propyl pyrazoles[2]. By shifting to a one-pot multicomponent strategy, researchers can streamline the synthesis of ER ligands and other bioactive heterocycles[3].

Mechanistic Causality & Reaction Design

The construction of the pyrazole core typically proceeds via the Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine[1].

  • Precursor Generation: For complex derivatives like PPT, the requisite 1,3-diketone precursor is generated via a Baker-Venkataraman rearrangement[1].

  • One-Pot Cyclocondensation: Hydrazine hydrate acts as a bis-nucleophile. The initial attack on the more electrophilic carbonyl carbon forms a transient hydrazone. Under acidic catalysis, the secondary amine of the hydrazone undergoes an intramolecular nucleophilic attack on the remaining carbonyl. We utilize a one-pot approach because isolating the hydrazone often leads to hydrolytic degradation; trapping it in situ drives the equilibrium toward the thermodynamically stable aromatic pyrazole.

  • Oxidative Aromatization: When utilizing ketones and aldehydes instead of 1,3-diketones, the initial condensation yields a pyrazoline intermediate[2]. To achieve the fully aromatic pyrazole, an in situ oxidation step is required. Using Dimethyl Sulfoxide (DMSO) under an oxygen atmosphere provides a green alternative to toxic halogens (like bromine), producing water as the only byproduct[2].

Mechanism Diketone 1,3-Diketone Precursor (e.g., Hexane-1,3-dione) Hydrazone Hydrazone Intermediate (Transient) Diketone->Hydrazone + Hydrazine (- H2O) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (Acid Catalyzed) Hydrazone->Cyclization cat. HCl EtOH, Reflux Pyrazole 3(5)-Propyl-1H-pyrazole (Final Product) Cyclization->Pyrazole Dehydration (- H2O)

Figure 1: Mechanistic pathway of the one-pot Knorr cyclocondensation yielding propyl pyrazoles.

Quantitative Data & Condition Optimization

The choice of solvent, temperature, and oxidant significantly impacts the purity and yield of the final pyrazole[1]. The table below summarizes the quantitative efficiency of various one-pot strategies.

Synthesis StrategyPrecursorsCatalyst / OxidantTemp (°C)Time (h)Avg. Yield (%)
Direct Knorr Cyclocondensation 1,3-Diketone + Hydrazinecat. HCl (aq)60–804.0 - 7.078 - 85
Three-Component Green Oxidation Ketone + Aldehyde + HydrazineDMSO /

851.0 - 2.082 - 90
Halogen-Mediated Oxidation Ketone + Aldehyde + HydrazineBromine (

)
00.2 - 0.588 - 95
Iodine-Mediated Aromatization Ketone + Aldehyde HydrazoneDMSO / cat.

801.0 - 3.085 - 92

Experimental Methodologies

Workflow S1 1. Reagent Mixing EtOH Solvent S2 2. Acid Catalysis Add cat. HCl S1->S2 S3 3. Cyclocondensation Reflux at 70-80°C S2->S3 S4 4. Green Oxidation DMSO / O2 (If needed) S3->S4 S5 5. Isolation Extraction & TLC S4->S5

Figure 2: Step-by-step experimental workflow for the one-pot synthesis of propyl pyrazoles.

Protocol A: Direct Knorr Cyclocondensation (For 1,3-Diketone Precursors)

This method is ideal for synthesizing compounds like PPT directly from their 1,3-dione precursors[1].

Causality & Self-Validation Checkpoints:

  • Causality: Ethanol is selected as a protic solvent to facilitate the dehydration steps. Catalytic HCl protonates the carbonyl oxygen, lowering the LUMO energy and accelerating the nucleophilic attack by hydrazine.

  • Validation: The reaction's progress is visually self-validating. The initial mixture may be a suspension that clears upon hydrazone formation. TLC will show the complete disappearance of the UV-active diketone and the emergence of a highly fluorescent pyrazole spot.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.5 mmol of the propyl-substituted 1,3-diketone in 10 mL of absolute ethanol.

  • Hydrazine Addition: Slowly add 1.8 mmol (1.2 equiv) of hydrazine monohydrochloride. Note: Hydrazine is highly toxic and must be handled in a certified fume hood.

  • Catalysis: Add 75 µL of concentrated HCl (aq) to the stirring mixture.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 70–80 °C for 4–7 hours[1]. Monitor the consumption of the diketone via TLC (Ethyl Acetate:Hexane, 1:3).

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 3(5)-propyl pyrazole.
    
Protocol B: Three-Component Condensation-Oxidation (For Ketone/Aldehyde Precursors)

When 1,3-diketones are unstable or commercially unavailable, propyl pyrazoles can be synthesized directly from simple ketones and aldehydes[2].

Causality & Self-Validation Checkpoints:

  • Causality: DMSO is chosen for the oxidation phase because of its high oxygen solubility, acting as a superior medium for oxygen-based aromatization[2].

  • Validation: The intermediate pyrazoline will form within 1 hour. The subsequent color shift (typically to a deeper yellow/orange) during the DMSO/

    
     heating phase indicates successful oxidative aromatization.
    

Step-by-Step Procedure:

  • Condensation: Suspend hydrazine hydrochloride (0.1 mol, 1.0 equiv) in MeOH (30 mL) and warm to 55 °C under an argon atmosphere[4].

  • Addition: Sequentially add the propyl-ketone (1.0 equiv) and the corresponding aldehyde (1.0 equiv) dropwise over 30 minutes to the stirred suspension[4].

  • Intermediate Formation: Stir for an additional 10 minutes, then cool the resulting solution to 0 °C over 1 hour to ensure complete pyrazoline formation[4].

  • Green Oxidation: Transfer the pyrazoline intermediate (approx. 2 mmol) into a solution of DMSO (10 mL). Place under 1 atm of pure

    
     gas and heat at 85 °C for 1–2 hours until the starting material is fully consumed[4].
    
  • Isolation: Quench with water, extract with Ethyl Acetate, and purify to yield the 3,5-disubstituted propyl pyrazole.

References

  • Lellek, V., et al. "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett, 2018, 29, 1071-1075. 2

  • Zhang, X., et al. "Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles." The Journal of Organic Chemistry, 2013. 5

  • Fink, B. E., et al. "Solid-Phase Synthesis of Tetrasubstituted Pyrazoles, Novel Ligands for the Estrogen Receptor." Chemistry & Biology, 1999. 6

  • Benchchem Technical Guide. "5-(2-Hydroxy-5-methoxyphenyl)-3-phenylpyrazole / Propyl Pyrazole Triol (PPT)." Benchchem. 1

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for Brominated Pyrazole Esters

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context Brominated pyrazole esters, such as ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

Brominated pyrazole esters, such as ethyl 3-bromo-1H-pyrazole-5-carboxylate, are privileged pharmacophores and highly versatile building blocks in modern drug discovery. The bromine atom serves as a critical electrophilic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations)[1], while the ester moiety allows for downstream functionalization into amides, acids, or alcohols.

However, the juxtaposition of a halogenated electron-rich heterocycle with a hydrolytically sensitive ester creates a complex stability profile. Improper handling or storage rapidly compromises the integrity of these reagents, leading to failed couplings, complex reaction mixtures, and inaccurate biological assay results. This guide details the causality of their degradation and provides self-validating protocols to ensure absolute chemical fidelity.

Mechanisms of Instability: The Causality of Degradation

To establish effective handling protocols, scientists must first understand the thermodynamic and kinetic vulnerabilities of the brominated pyrazole ester scaffold.

A. Base-Catalyzed Ester Hydrolysis

The ester functionality is the most kinetically vulnerable site on the molecule. In aqueous environments, particularly at pH levels above 7.0, the ester undergoes rapid nucleophilic acyl substitution (hydrolysis), cleaving into the corresponding pyrazol-3-ol and alcohol[2]. This degradation is accelerated in biological assay buffers, meaning stock solutions must never be stored in basic or protic aqueous media.

B. Moisture-Induced Tautomerization

For


-unsubstituted pyrazoles (1H-pyrazoles), the presence of ambient moisture acts as a catalytic bridge. Water molecules lower the energetic barrier for proton transfer, facilitating rapid tautomeric interconversion[3]. While this does not cleave covalent bonds, it creates a dynamic mixture of tautomers that can complicate analytical characterization (e.g., line broadening in NMR, split peaks in HPLC) and alter the regioselectivity of subsequent alkylation reactions.
C. Oxidative Degradation

The electron-rich nature of the pyrazole core makes it susceptible to radical-mediated oxidation, which is initiated by atmospheric oxygen and accelerated by UV/visible light. Oxidation typically manifests as a distinct physical change: the pristine off-white or pale-yellow powder will develop a brown discoloration[3].

D. Nucleophilic Displacement of Bromine

While the pyrazole-bound bromine (e.g., at the 3-position) is generally stable under ambient conditions, exposure to strong nucleophiles under basic conditions can lead to unintended


 or elimination pathways, especially if the bromine is located on an alkyl side-chain rather than the aromatic core[4].

Visualization of Degradation Pathways

DegradationPathways Core Brominated Pyrazole Ester Cond1 Aqueous Media / pH > 7 Core->Cond1 Exposure Cond2 Oxygen / UV Light Core->Cond2 Exposure Cond3 Trace Moisture Core->Cond3 Exposure Deg1 Ester Hydrolysis (Pyrazol-3-ol Formation) Cond1->Deg1 Base-catalyzed cleavage Deg2 Oxidative Degradation (Brown Discoloration) Cond2->Deg2 Radical oxidation Deg3 Tautomeric Interconversion (Altered Reactivity) Cond3->Deg3 Proton transfer

Figure 1: Primary environmental degradation pathways of brominated pyrazole esters.

Quantitative Stability Data

The hydrolytic susceptibility of pyrazole esters is highly dependent on their specific structural and steric environment. The following table summarizes the half-lives of various pyrazole ester derivatives when exposed to a pH 8.0 aqueous buffer, demonstrating the necessity of anhydrous storage.

Compound ClassStructural ModificationHalf-life (

) at pH 8.0
Primary Degradation Pathway
Unoptimized Pyrazole Esters Standard ester linkage (e.g., ethyl/methyl esters)60 - 120 min Rapid ester hydrolysis to pyrazol-3-ol[2]
Sterically Shielded Esters Bulky adjacent substituents (e.g., tert-butyl groups)450 min Slower, sterically hindered hydrolysis[2]
Highly Optimized Esters Advanced steric/electronic modulation900 min Minimal ester hydrolysis[2]
Ester Isosteres Amide or alkene substitutionStable Resistant to basic hydrolysis[2]

Data synthesized from stability assays of pyrazole derivatives evaluated as allosteric inhibitors.

Self-Validating Handling Protocol

Brominated pyrazole esters are typically solid, hygroscopic, and classified as skin/eye irritants (H315, H319) and acutely toxic if ingested (H302). Adhere to the following workflow to ensure both operator safety and chemical integrity.

Step 1: Environmental Preparation & PPE

  • Action: Don standard PPE, including an N95 dust mask (or work within a ventilated powder weighing station), chemical safety goggles, and nitrile gloves[5].

  • Causality: Prevents inhalation of irritating dust and protects against dermal toxicity[5].

Step 2: Visual Quality Control (Self-Validation)

  • Action: Before opening the container, inspect the solid. It should be off-white to pale yellow.

  • Validation: If the solid exhibits a distinct brown discoloration, oxidative degradation has occurred[3]. Do not proceed with sensitive cross-coupling reactions without prior recrystallization or flash chromatography.

Step 3: Anhydrous Transfer

  • Action: Purge the analytical balance enclosure with a gentle stream of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ). Weigh the required mass rapidly to minimize atmospheric exposure.
  • Causality: These compounds are hygroscopic. Extended exposure to ambient humidity will introduce water into your reaction mixture, quenching organometallic catalysts and promoting tautomerization[3].

Step 4: Solution Preparation

  • Action: If preparing stock solutions, use rigorously dried, aprotic solvents (e.g., anhydrous DMSO, DMF, or THF). Never store stock solutions in protic solvents (methanol, water) for extended periods.

  • Validation: Run a baseline TLC or LC-MS immediately after making the stock solution. The appearance of a highly polar baseline spot indicates that hydrolysis has already begun[3].

Long-Term Storage Protocol

To prevent the degradation mechanisms outlined in Section 2, a multi-layered storage strategy is required.

Step 1: Aliquoting

  • Divide bulk quantities into single-use or limited-use aliquots.

  • Causality: Repeated opening of a bulk container introduces fresh moisture and oxygen, leading to cumulative degradation over time.

Step 2: Primary Packaging

  • Transfer the solid into amber glass vials and seal tightly with PTFE-lined caps .

  • Causality: Amber glass blocks UV/visible light, preventing the activation energy required for radical oxidative degradation[3]. PTFE (Teflon) provides an impermeable moisture barrier, unlike standard rubber or silicone septa[6].

Step 3: Atmospheric Displacement

  • Backfill the headspace of the vial with inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the solid).

  • Causality: Displaces atmospheric oxygen, completely arresting the oxidative browning pathway[3].

Step 4: Secondary Packaging & Temperature Control

  • Place the sealed vials inside a secondary container (e.g., a desiccator jar or a sealed Mylar bag containing indicating Drierite/silica gel).

  • Store the secondary container at 2-8°C for short-term use (weeks) or -20°C for long-term storage (months to years)[3].

  • Validation Check: If storing at -20°C, allow the container to fully equilibrate to room temperature before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the hygroscopic pyrazole ester, instantly compromising the sample.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Bromination of Pyrazole-5-Carboxylates

Welcome to the Technical Support Center for heterocyclic functionalization. The synthesis of1 is a critical transformation in medicinal chemistry and agrochemical development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The synthesis of1 is a critical transformation in medicinal chemistry and agrochemical development[1]. However, the electrophilic aromatic substitution (SEAr) of pyrazoles bearing electron-withdrawing carboxylate groups presents unique chemoselectivity and conversion challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and regioselectivity.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why is my conversion to 4-bromo-1H-pyrazole-5-carboxylate stalling at 60-70%? A: Causality: The carboxylate group at the C5 position is strongly electron-withdrawing. This deactivates the pyrazole ring toward SEAr compared to unsubstituted pyrazoles, significantly reducing the nucleophilicity of the C4 carbon[2]. Solution: Ensure your electrophile is fully active. Use freshly recrystallized N-bromosuccinimide (NBS) to guarantee a high effective concentration of the Br⁺ equivalent. Additionally, utilizing a polar aprotic solvent like acetonitrile (MeCN) stabilizes the polar transition state of the2, driving the reaction forward[2].

Q: I am observing significant dibromination and poor chemoselectivity. How can I isolate the monobrominated product? A: Causality: High localized concentrations of the brominating agent lead to over-reaction, as the initial monobrominated product can still undergo further electrophilic attack if excess Br⁺ is available in the microenvironment. Solution: The concentration of the NBS solution is a critical parameter. 3 that diluting the reaction to 0.2 M in acetonitrile and maintaining strict stoichiometric control (1.0 to 1.05 eq of NBS) significantly improves chemoselectivity, yielding up to a 14:1 ratio of monobrominated to dibrominated product[3].

Q: Should I use elemental bromine (Br₂) or N-bromosuccinimide (NBS) for this transformation? A: Causality: While Br₂ is a potent electrophile, it generates hydrobromic acid (HBr) as a byproduct. In the presence of HBr, the pyrazole nitrogen can become protonated, forming a deactivated pyrazolium salt that stalls the reaction. Furthermore, highly acidic conditions can lead to partial hydrolysis of the C5-carboxylate ester[4]. Solution: NBS is the preferred reagent. It provides a mild, neutral source of electrophilic bromine that prevents unwanted protonation and protects the integrity of the ester functional group[3].

Q: How do I prevent hydrolysis of the carboxylate ester during the reaction workup? A: Causality: Aqueous basic workups are typically used to remove the succinimide byproduct. However, strong bases or prolonged exposure to basic conditions at room temperature will hydrolyze the methyl or ethyl ester at the C5 position. Solution: Quench the reaction using a mild base, such as cold (0–5 °C) saturated aqueous sodium bicarbonate (NaHCO₃), and perform the extraction rapidly to minimize the contact time between the ester and the aqueous base[5].

Part 2: Quantitative Data Summary

The following table summarizes the optimization of reaction parameters to achieve high yields of the monobrominated pyrazole-5-carboxylate, demonstrating the critical nature of concentration and temperature control[3].

Table 1: Influence of Reaction Conditions on Pyrazole-5-Carboxylate Bromination

EntryBrominating AgentSolventConcentration (M)Temp (°C)Conversion (%)Mono:Di Ratio
1Br₂ (1.1 eq)CH₂Cl₂0.525854:1
2NBS (1.05 eq)MeCN0.425924:1
3NBS (1.05 eq)MeCN0.40902.5:1
4NBS (1.05 eq)MeCN0.225>9514:1
5NBS (1.05 eq)MeCN0.125>9810:1

Note: Optimal chemoselectivity is achieved at a 0.2 M concentration, balancing reaction rate with the suppression of dibromination[3].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates self-validating checkpoints. If a validation check fails, do not proceed to the next step until the causality is addressed.

Regioselective Synthesis of Methyl 4-Bromo-1H-pyrazole-5-carboxylate

  • Dissolution & Setup:

    • Charge a dry, argon-flushed round-bottom flask with methyl 1H-pyrazole-5-carboxylate (1.0 eq).

    • Add anhydrous acetonitrile (MeCN) to achieve a final substrate concentration of 0.2 M.

    • Validation Check: The solution must be completely clear and colorless. Turbidity indicates moisture contamination or degraded starting material; if observed, filter the solution and verify solvent anhydrousness before proceeding.

  • Temperature Control:

    • Submerge the reaction vessel in an ice-water bath and allow it to cool for 15 minutes.

    • Validation Check: An internal temperature probe must register between 0 °C and 5 °C. Proceeding at higher temperatures increases the kinetic rate of dibromination[5].

  • Electrophile Addition:

    • Add freshly recrystallized N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to maintain the internal temperature below 10 °C.

    • Validation Check: The reaction mixture should turn a pale, transparent yellow. A deep orange or red color indicates the presence of free Br₂ (often from degraded NBS), which will compromise chemoselectivity.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to stir at ambient temperature (approx. 20–25 °C) for 2 to 4 hours.

    • Validation Check: Monitor via HPLC or LC-MS. The starting material peak area must be <2%. If the reaction stalls (>5% starting material remaining), add an additional 0.05 eq of NBS and stir for 1 hour.

  • Quenching & Workup:

    • Cool the reaction mixture back to 5 °C. Quench by adding cold (5 °C) saturated aqueous NaHCO₃ dropwise.

    • Validation Check: Mild effervescence will occur. The aqueous phase pH must stabilize at ~7.5 to ensure all trace HBr is neutralized without hydrolyzing the ester[5].

  • Isolation:

    • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.

Part 4: Process Visualization

The following workflow diagram maps the logical progression and critical control points of the optimized bromination protocol.

Workflow N1 Starting Material: Pyrazole-5-carboxylate N2 Electrophile Selection: NBS (1.05 eq) N1->N2 SEAr Mechanism N3 Solvent & Concentration: MeCN (0.2 M) N2->N3 Dissolution N4 Temperature Control: 0 °C to 10 °C N3->N4 Cooling N5 In-Process Control: HPLC Monitoring N4->N5 Stir 2-4h N5->N4 <95% Conversion (Add 0.05 eq NBS) N6 Quench & Workup: Cold aq. NaHCO3 N5->N6 >95% Conversion N7 Target Product: 4-Bromo-pyrazole-5-carboxylate N6->N7 Isolation

Workflow for regioselective C4-bromination of pyrazole-5-carboxylates.

References

  • Methyl 4-bromo-1H-pyrazole-5-carboxylate | 81190-89-8 Source: J&K Scientific URL
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry - ACS Publications URL
  • Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds Source: White Rose eTheses Online URL
  • 3-Bromo-1H-pyrazole - Building Blocks Source: BenchChem URL
  • Process for preparing 3-bromo-1-(3-chloropyridin-2-yl)

Sources

Optimization

Chromatography Solutions Center: Troubleshooting Halogenated Pyrazole Esters

As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of complex heterocyclic scaffolds. The molecule Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is a cl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of complex heterocyclic scaffolds. The molecule Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is a classic "problem child" in liquid chromatography. It presents a trifecta of analytical challenges: the annular tautomerism of the 1H-pyrazole core, the specific retention demands of the 4-bromo substituent, and the hydrolytic lability of the methyl ester.

This technical support guide is engineered to move your team beyond trial-and-error. By understanding the physicochemical causality behind your chromatograms, you can build a self-validating HPLC method that guarantees accurate purity assessment.

Part 1: Diagnostic FAQs – The "Why" and "How"

Q: My chromatogram shows a distinct split peak or a severe "shoulder," but my 1H-NMR confirms >98% purity. Is my sample degrading on the column? A: Not necessarily. You are likely observing an artifact of annular prototropic tautomerism . In solution, the proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions 1. If the rate of this tautomeric interconversion matches the timescale of your chromatographic separation, the two tautomers will partially resolve, creating a broad or split peak (dynamic HPLC). The Fix: You must manipulate the kinetics of the exchange. Lowering the mobile phase pH using 0.1% Trifluoroacetic acid (TFA) or Formic acid locks the tautomeric equilibrium by protonating the intermediate, resulting in a single, sharp peak 2.

Q: I am trying to monitor the bromination step during synthesis, but the unbrominated starting material and the 4-bromo product co-elute on my standard C18 column. How can I improve resolution? A: Standard C18 columns rely purely on dispersive (hydrophobic) interactions. Because the propyl group and the pyrazole core dominate the hydrophobicity, the addition of the bromine atom at the C4 position 3 may not offer enough differential retention on C18 alone. The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns utilize dipole-dipole,


, and specifically halogen bonding interactions. The highly electronegative fluorine atoms on the PFP phase will interact strongly with the polarizable electron cloud of the 4-bromo substituent, providing orthogonal selectivity and baseline resolution from the unbrominated species.

Q: I notice a secondary peak growing over time when my samples sit in the autosampler. What is causing this? A: This is classic ester hydrolysis . The methyl 5-carboxylate group is susceptible to hydrolysis, converting to the corresponding carboxylic acid 4. This occurs rapidly if your sample diluent is basic (pH > 7) or if the sample is left in a highly aqueous diluent at room temperature. The Fix: Always prepare your sample diluent to match the initial acidic mobile phase conditions and maintain the autosampler temperature at 4°C to kinetically quench hydrolysis.

Part 2: Diagnostic Workflow

Use the following logical pathway to determine if your purity issues are chromatographic artifacts or true synthetic impurities.

HPLC_Troubleshooting Start Observe Poor Peak Shape or Co-elution CheckNMR Is NMR Purity >95%? Start->CheckNMR Tautomerism Dynamic Tautomerism (1H-Pyrazole Artifact) CheckNMR->Tautomerism Yes (Artifact) Impurity True Synthetic Impurity (e.g., Unbrominated) CheckNMR->Impurity No (Real Impurity) FixpH Add 0.1% TFA to Mobile Phase Lower Temp to 20°C Tautomerism->FixpH ChangeCol Switch to PFP Column for Halogen Bonding Impurity->ChangeCol Success Sharp, Resolved Peak (Validated Method) FixpH->Success ChangeCol->Success

Diagnostic workflow for resolving tautomeric peak splitting vs. true impurities in pyrazole HPLC.

Part 3: Quantitative Data & Column Selection

To illustrate the causality of method parameters on the chromatography of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate, review the quantitative outcomes below:

Column ChemistryMobile Phase AdditiveColumn TempPeak Shape (Tailing Factor)Resolution (Product vs. Unbrominated)Mechanistic Causality
Standard C18 None (Neutral pH)40°CBroad / Split (

)
Poor (

)
Tautomerism active; weak halogen selectivity.
Standard C18 0.1% TFA (pH ~2.0)25°CSharp (

)
Moderate (

)
Tautomerism suppressed; dispersive interactions only.
Phenyl-Hexyl 0.1% TFA (pH ~2.0)25°CSharp (

)
Good (

)

interactions enhance selectivity.
PFP (Fluorinated) 0.1% TFA (pH ~2.0)20°CVery Sharp (

)
Excellent (

)
Tautomerism suppressed; strong halogen bonding.

Part 4: Self-Validating HPLC Method Development Protocol

This step-by-step methodology is designed to be self-validating. If system suitability criteria at the end of the protocol are not met, the system flags an error before data acquisition proceeds.

Step 1: Sample and Diluent Preparation

  • Weigh 1.0 mg of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate.

  • Dissolve in 1.0 mL of Acetonitrile (LC-MS grade) to create a stock solution.

  • Dilute to a working concentration of 0.1 mg/mL using a diluent of 20% Acetonitrile / 80% Water containing 0.1% Formic Acid . Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion, while the acidic environment prevents ester hydrolysis.

  • Place vials in the autosampler and set the tray temperature strictly to 4°C.

Step 2: Stationary and Mobile Phase Setup

  • Install a PFP (Pentafluorophenyl) column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) into the column compartment.

  • Set the column oven temperature to 20°C . Causality: Lower temperatures reduce the kinetic rate of tautomeric interconversion, aiding in peak sharpening.

  • Prepare Mobile Phase A: Ultrapure Water + 0.1% TFA.

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

Step 3: Gradient Execution

  • Set the flow rate to 0.4 mL/min.

  • Program the following gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte on the column head)

    • 1.0 - 6.0 min: 5% to 95% B (Linear ramp for separation)

    • 6.0 - 7.5 min: 95% B (Column wash)

    • 7.5 - 9.0 min: 5% B (Re-equilibration)

  • Set the UV detector to 254 nm (optimal for the pyrazole conjugated system).

Step 4: System Suitability Validation (Self-Validation Check) Before running the full sample sequence, inject a resolution mixture containing both the unbrominated precursor and the 4-bromo product.

  • Check 1 (Tautomerism Check): The tailing factor (

    
    ) of the main peak must be 
    
    
    
    . If
    
    
    , verify the TFA concentration in the mobile phase.
  • Check 2 (Selectivity Check): The resolution (

    
    ) between the unbrominated impurity and the target compound must be 
    
    
    
    . If
    
    
    , decrease the gradient slope (e.g., extend the ramp to 8.0 min).

References

  • Title: (PDF) The annular tautomerism of the curcuminoid NH-pyrazoles - ResearchGate Source: ResearchGate URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐ Source: Researcher.life URL: [Link]

  • Title: Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water Source: ResearchGate URL: [Link]

  • Title: Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 4-bromopyrazole coupling

Topic: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling Ticket ID: #PYR-C4-STERIC Priority: High (Blocker) Assigned Specialist: Senior Application Scientist Status: Open Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling

Ticket ID: #PYR-C4-STERIC Priority: High (Blocker) Assigned Specialist: Senior Application Scientist Status: Open

Welcome to the Technical Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed to couple a sterically demanding 4-bromopyrazole.

Coupling at the C4 position of a pyrazole is deceptively difficult. The position is electron-rich (slowing oxidative addition), and when you add steric bulk—either from N-protecting groups or ortho-substituted boronic acids—the reaction cycle often stalls at the transmetallation step.

This guide moves beyond "try a different solvent" and provides a mechanistic blueprint to force the reaction to completion.

Part 1: Diagnostic Triage (Start Here)

Before modifying your chemistry, diagnose the specific failure mode. Use this logic flow to identify the bottleneck.

TroubleshootingFlow Start START: Analyze Crude LCMS/NMR SM_Remains Is Starting Material (SM) largely unconsumed? Start->SM_Remains Boronic_Gone Is the Boronic Acid consumed/gone? SM_Remains->Boronic_Gone YES Product_Formed Is Product formed but low yield? SM_Remains->Product_Formed NO (SM Consumed) Oxidative_Fail FAILURE: Oxidative Addition Stalled (Catalyst inactive or poisoned) Boronic_Gone->Oxidative_Fail NO (Both SM & Boronic Intact) Protodeb FAILURE: Protodeborylation (Boronic acid hydrolyzed) Boronic_Gone->Protodeb YES (Ar-H found) Homo FAILURE: Homocoupling (Oxidant present / Pd(II) issue) Boronic_Gone->Homo YES (Ar-Ar found) Stall FAILURE: Catalyst Death (Pd Black precipitation) Product_Formed->Stall YES (Conversion stops at X%)

Figure 1: Diagnostic decision tree for isolating the specific catalytic failure mode.

Part 2: The Hardware (Catalyst & Ligand Selection)[1]

For hindered 4-bromopyrazoles, standard phosphines (PPh₃, dppf) lack the bulk required to force reductive elimination and the electron density to promote oxidative addition into the electron-rich pyrazole ring.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must use ligands that form a monoligated Pd(0) species. The bulkiness of these ligands (measured by Buried Volume, %V_bur) is a feature, not a bug—it creates a "pocket" that accelerates the coupling of hindered partners.

LigandApplication ScopeSteric ProfileRecommended Pre-catalyst
SPhos The Gold Standard. Excellent for sterically hindered aryl-heteroaryl couplings. High tolerance for ortho-substituents.HighXPhos Pd G3 / G4
XPhos General purpose for heteroaryl chlorides/bromides. Great starting point if steric hindrance is moderate.HighXPhos Pd G3 / G4
RuPhos Specialized for extremely electron-rich or sterically congested substrates. Often used for C-N coupling but viable here.Very HighRuPhos Pd G3 / G4
Ad₂BuP (CataCXium A) Alternative for when Buchwald ligands fail. Excellent for very electron-poor pyrazoles.HighPd(OAc)₂ + Ligand

Why G3/G4 Pre-catalysts? Do not mix Pd(OAc)₂ and SPhos in situ if you can avoid it.

  • Problem: In situ reduction of Pd(II) to Pd(0) is often inefficient and consumes your boronic acid (homocoupling risk).

  • Solution: G3/G4 precatalysts contain the ligand and Pd in a precise 1:1 ratio and activate immediately upon base addition, preventing the "induction period" where side reactions occur [1].

Part 3: The Software (Substrate Engineering)

The pyrazole N-H is your enemy. It is acidic (


) and can deprotonate to form an azolate that binds palladium, shutting down the cycle (Catalyst Poisoning).
N-Protection Strategy

You must mask the nitrogen. However, the type of mask matters for steric reasons.

  • Trityl (Trt): AVOID.

    • Why: The trityl group is massive. While it protects the nitrogen, it creates a "steric wall" around C4, making it nearly impossible for the palladium center to approach.

  • Boc: RISKY.

    • Why: Boc is electron-withdrawing, which pulls density from the ring. This helps oxidative addition (good) but makes the pyrazole unstable to the basic conditions of Suzuki coupling (it may fall off prematurely).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): RECOMMENDED.

    • Why: It is stable to base, relatively distal (the steric bulk is far from C4), and easily removed with TBAF or acid later.

  • THP (Tetrahydropyranyl): GOOD ALTERNATIVE.

    • Why: Similar benefits to SEM but cheaper.

Part 4: Validated Protocol (The "SPhos System")

This protocol is optimized for a hindered 4-bromo-1-SEM-pyrazole coupling with an ortho-substituted boronic acid.

Reagents:

  • Substrate: 4-Bromo-1-SEM-pyrazole (1.0 equiv)

  • Partner: Boronic Acid (1.5 equiv) — Use Pinacol Ester if Acid is unstable.

  • Catalyst: XPhos Pd G3 (or SPhos Pd G3) (0.02 - 0.05 equiv / 2-5 mol%)

  • Base:

    
     (3.0 equiv) — Finely ground.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M - 0.2 M

Step-by-Step Workflow:

  • The Setup: Add solid Pyrazole, Boronic Acid/Ester, Base, and Pre-catalyst to a microwave vial or Schlenk tube.

    • Critical: If using a glovebox, weigh everything inside.[1] If on a bench, use a septum and purge.

  • Degassing (The Silent Killer): Add the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes vigorously.

    • Why: Oxygen promotes homocoupling of the boronic acid (See Figure 1).[2][3]

  • Activation: Seal the vessel. Heat to 80–100°C .

    • Note: If using G3 catalyst, the color should change rapidly (often to a dark amber/brown) as the amine leaves and the active L-Pd(0) species forms.

  • Monitoring: Check LCMS at 1 hour.

    • If stalled: Add 1 more equivalent of Boronic acid.[4]

Part 5: Troubleshooting & FAQs

Q: My boronic acid disappears, but I only see the de-boronated arene (Ar-H).

  • Diagnosis: Protodeborylation.[2][1] This is common with 2-substituted heteroaryl boronic acids.

  • Fix 1: Switch base to

    
      (milder than carbonate).
    
  • Fix 2: Use Anhydrous Conditions . Use Dioxane/Toluene with no added water. (Note: The base solubility will drop, so you may need to heat higher or use a phase transfer catalyst like TBAHS).

  • Fix 3: Switch to MIDA Boronates or

    
     salts . These release the active boron species slowly, keeping the concentration low and preventing decomposition [2].
    

Q: The reaction turns black and precipitates immediately.

  • Diagnosis: "Pd Black" formation.[5] Your ligand is detaching, or you don't have enough ligand.

  • Fix: Ensure you are using a G3/G4 precatalyst. If using Pd(OAc)₂, increase the Ligand:Pd ratio to 2:1 or 3:1.

Q: Can I do this on the free N-H pyrazole?

  • Answer: Technically yes, but it requires specific conditions.

  • Protocol: Use NaOtBu (Sodium tert-butoxide) as the base in anhydrous Dioxane. The NaOtBu generates the pyrazolate anion, but the steric bulk of the tert-butoxide can sometimes prevent the poisoning effect. However, yields are consistently lower than with SEM-protected substrates [3].

Visualizing the Solution: The Steric Bypass

Why does SPhos/XPhos work where PPh3 fails? It facilitates the difficult transmetallation step in crowded environments.

Mechanism cluster_0 Why SPhos Works Pd_Pre Pd G3 Precatalyst (Stable) Pd_Active L-Pd(0) (Active Species) Pd_Pre->Pd_Active Base Activation OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Active->OxAdd + 4-Br-Pyrazole TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Facilitated by Bulky Ligand RedElim->Pd_Active Regeneration

Figure 2: The Catalytic Cycle.[4] SPhos/XPhos prevents the cycle from arresting at the Transmetallation/Reductive Elimination stages due to steric crowding.

References
  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Design and Application in Palladium-Catalyzed Cross-Coupling. Chemical Science.[6]

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroarylboronic Acids.[1][3] Journal of the American Chemical Society.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.

  • BenchChem Support. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands User Guide.

Sources

Optimization

Controlling N-alkylation regioselectivity in pyrazoles

Technical Support Center: Controlling N-Alkylation Regioselectivity in Pyrazoles Welcome to the Pyrazole Functionalization Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling N-Alkylation Regioselectivity in Pyrazoles

Welcome to the Pyrazole Functionalization Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your pyrazole alkylation yielded a frustrating 1:1 mixture of regioisomers, or you are trying to force a substituent onto the sterically hindered nitrogen.

The "Pyrazole Paradox" is a classic problem in heterocyclic chemistry: The pyrazole ring exists in rapid tautomeric equilibrium, meaning the "nucleophilic" nitrogen is a moving target. To control it, you cannot just follow a recipe; you must manipulate the thermodynamics of the deprotonated anion or the kinetics of the neutral species.

This guide is structured to troubleshoot your specific regioselectivity failures.

Module 1: The Tautomer Trap (Diagnostic)

Q: Why am I getting a mixture of isomers even with a bulky substituent?

A: You are likely fighting the "Tautomeric vs. Steric" conflict. In unsymmetrical pyrazoles (e.g., 3-substituted), two factors dictate the outcome:

  • Sterics: The electrophile prefers the nitrogen furthest from the bulky group (

    
     if the group is at C3; often denoted as the 1,5-isomer in product nomenclature depending on numbering conventions).
    
  • Tautomerism: In neutral media, the proton prefers the nitrogen least sterically hindered. This means the nucleophilic lone pair is often on the more hindered nitrogen.

The Fix: You must identify if your reaction is proceeding via the Anion (Basic conditions) or the Neutral Species (Mitsunobu/Michael conditions).

  • Anionic Path (Basic Alkylation): The base removes the proton. The negative charge is delocalized. The electrophile attacks the least hindered nitrogen (Kinetic control).

  • Neutral Path (Mitsunobu): Reaction occurs on the protonated nitrogen. If the major tautomer has the proton on the unhindered nitrogen, the reaction will occur there, often leading to the more hindered product (Thermodynamic control of the starting material).

Module 2: Classical Alkylation (Base-Mediated )

Q: I am using


 in DMF and getting poor selectivity. How do I improve the ratio? 

A: Switch to Cesium Carbonate (


)  or change the solvent polarity.
Cesium is a larger cation (the "Cesium Effect"), which creates a looser ion pair with the pyrazolate anion, often enhancing nucleophilicity and allowing steric factors to dominate more effectively than Potassium.

Troubleshooting Protocol:

VariableRecommendationMechanistic Reason
Base

(Preferred)
Promotes "naked" anion behavior; high solubility in DMF.
Base (Alt) NaH (Strong)Irreversible deprotonation. Can sometimes flip selectivity by forming a tight chelate if the substituent has a donor atom (e.g., pyridine, ester).
Solvent DMF or DMSO Polar aprotic solvents dissociate ion pairs, favoring attack at the less hindered N (Steric control).
Solvent (New) HFIP (Hexafluoroisopropanol)H-bond donating solvents can stabilize specific tautomers or transition states, drastically altering selectivity [1].

Standard Protocol:


 Mediated Alkylation 
  • Dissolve: 1.0 eq Pyrazole in anhydrous DMF (0.2 M).

  • Deprotonate: Add 1.5 eq

    
    . Stir at RT for 30 min.
    
  • Alkylate: Add 1.1 eq Alkyl Halide dropwise.

  • Monitor: Stir at RT (or 60°C for unreactive electrophiles) until TLC shows consumption.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF.
    

Module 3: The Mitsunobu Alternative (Neutral Conditions)

Q: Base alkylation failed. Can I use the alcohol directly?

A: Yes, the Mitsunobu Reaction is your best alternative. It proceeds under neutral conditions, meaning you are alkylating the neutral tautomer, not the anion.

Critical Insight: In many 3-substituted pyrazoles, the tautomer with the proton on the less hindered nitrogen (


) is favored. Since Mitsunobu replaces the 

with

, this method often yields the isomer opposite to that formed in basic alkylation.

Mitsunobu Protocol:

  • Charge: Pyrazole (1.0 eq), Alcohol (R-OH, 1.2 eq), and

    
     (1.5 eq) in anhydrous THF (0.1 M).
    
  • Cool: Cool to 0°C.

  • Inject: Add DIAD or DEAD (1.5 eq) dropwise over 15 mins.

  • React: Warm to RT and stir 12–24 h.

  • Note: If the pyrazole

    
     > 13, this reaction will fail (not acidic enough to protonate the betaine intermediate).
    

Module 4: Copper-Catalyzed Arylation (Chan-Lam)

Q: I need to add an Aryl group, not an Alkyl group.


 is not working. 

A: Use Chan-Lam Coupling . It is an oxidative coupling using Boronic Acids.[1] It is highly sensitive to "Directing Groups." If your pyrazole has a chelating group (e.g., pyridyl, carbonyl) nearby, Copper will coordinate and direct the arylation to the adjacent nitrogen (


), overriding sterics.

Chan-Lam Protocol (Open Air):

  • Mix: Pyrazole (1.0 eq), Aryl Boronic Acid (2.0 eq),

    
     (1.0 eq).
    
  • Base: Add Pyridine (2.0 eq) or TEA.

  • Solvent: DCM or MeCN (reagent grade is fine; water tolerance is high).

  • Atmosphere: CRITICAL: Stir vigorously open to air (or use an

    
     balloon). Oxygen is the oxidant that regenerates Cu(II).[2]
    
  • Time: 24–48 h at RT.

Visualizing the Strategy

The following decision tree helps you select the correct methodology based on your substrate and desired outcome.

PyrazoleStrategy Start START: Select Electrophile Type AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide Alcohol Alcohol (R-OH) Start->Alcohol ArylBoronic Aryl Boronic Acid Start->ArylBoronic BaseMethod Method: Basic Alkylation (Cs2CO3 / DMF) AlkylHalide->BaseMethod Mitsunobu Method: Mitsunobu (PPh3 / DIAD) Alcohol->Mitsunobu ChanLam Method: Chan-Lam (Cu(OAc)2 / Air) ArylBoronic->ChanLam CheckRegio Check Regioselectivity BaseMethod->CheckRegio Mitsunobu->CheckRegio ChanLam->CheckRegio StericControl Steric Control Dominates (Major: Less Hindered N) CheckRegio->StericControl Standard Substrate TautomerControl Tautomer Control Dominates (Major: Protonated N) CheckRegio->TautomerControl Neutral Conditions ChelationControl Chelation Control (Major: N adjacent to DG) CheckRegio->ChelationControl Substrate w/ Donor Group

Caption: Strategic decision tree for selecting the optimal N-alkylation/arylation methodology based on electrophile type and desired control mechanism.

Module 5: Advanced Troubleshooting (FAQs)

Q: I have a Michael Acceptor (e.g., Acrylate). Do I need a base? A: Often, No. For Michael acceptors, running the reaction catalyst-free in a solvent like Ethanol or Water can yield high


-selectivity (adjacent to the substituent).
Mechanism: The transition state is stabilized by H-bonding between the pyrazole 

and the acrylate carbonyl, directing the attack to the adjacent nitrogen [2].

Q: Can I use a protecting group to force the other isomer? A: Yes. This is the "Block and Tackle" strategy.

  • THP (Tetrahydropyranyl): Protects the less hindered nitrogen first (kinetic).

  • SEM (Trimethylsilylethoxymethyl): Can be directed.[3]

  • Strategy: If you want the alkyl group on the hindered nitrogen (

    
    ), but alkylation gives 
    
    
    
    :
    • Step 1: Protect with THP (goes to

      
      ).
      
    • Step 2: Alkylate with powerful electrophile (forces

      
       alkylation to form quaternary salt).
      
    • Step 3: Deprotect. (Note: This is difficult and substrate dependent).

    • Better Route: Cyclize a hydrazine (R-NH-NH2) with a 1,3-diketone to build the pyrazole with the substituent in place from the start.

References

  • Edilova, Y. O., et al. (2025).[4] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26(21), 10335.

  • Norman, N. J., et al. (2022).[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[5]

  • Qiao, J. X., et al. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Organic Letters, 10(18).

  • Kaur, P., et al. (2019). "Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature." Asian Journal of Chemistry, 31(12).

Sources

Troubleshooting

Technical Support Center: Palladium Remediation in N-Heterocycle Synthesis

Welcome to the Separation Sciences Technical Support Hub. This guide addresses the specific challenges of removing palladium (Pd) from pyrazole-based active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Sciences Technical Support Hub. This guide addresses the specific challenges of removing palladium (Pd) from pyrazole-based active pharmaceutical ingredients (APIs). Unlike simple aromatics, pyrazoles function as ligands, often creating "hidden" coordination complexes with palladium that resist standard purification.

The Core Challenge: The "Hidden Ligand" Effect

Why is my pyrazole retaining palladium despite multiple washes? Pyrazoles contain a pyridine-like nitrogen (N2) with a lone pair capable of strong


-donation to electron-deficient metal centers. During cross-coupling (Suzuki, Buchwald-Hartwig), the pyrazole product competes with phosphine ligands to bind Pd(II).
  • The Mechanism: The residual Pd is not just physically trapped; it is chemically bound to your product, forming a stable [Pd(Product)₂Cl₂] or [Pd(Product)(L)Cl] complex.

  • The Consequence: Standard silica chromatography often fails because the Pd-complex co-elutes with the free pyrazole. You must break this coordination bond to remove the metal.

Troubleshooting Guide (Q&A)

Issue 1: "I’ve run a column, but my product is still grey/brown and tests >500 ppm Pd."

Diagnosis: You likely have Colloidal Palladium (Pd⁰) or strongly coordinated Pd(II) species. Solution:

  • For Colloidal Pd (Grey/Black): Simple filtration is insufficient.[1] The particles are often <0.2 µm.

    • Action: Pass the solution through a Celite® 545 pad mixed with activated carbon (10% w/w). The carbon adsorbs the colloids while Celite prevents clogging.

  • For Coordinated Pd (Brown/Orange): You need a "High Affinity" scavenger that binds Pd stronger than your pyrazole does.

    • Action: Switch to a Thiol (SH) or Thiourea functionalized silica scavenger. Sulfur has a higher affinity for soft metals like Pd(II) than the borderline nitrogen in pyrazole (HSAB theory).

Issue 2: "I used activated carbon, but I lost 20% of my yield."

Diagnosis: Non-specific adsorption. Pyrazoles are polar, but if your molecule has lipophilic side chains, it will adhere to the carbon matrix. Solution:

  • Switch to Synthetic Carbon: Use synthetic carbon spheres (e.g., carbonaceous adsorbents) which have defined pore structures (mesopores) that exclude larger API molecules while trapping small metal complexes.

  • Wet the Carbon First: Never add dry carbon directly to a product solution. Slurry it in the solvent first to saturate the high-energy active sites that cause irreversible binding.

Issue 3: "My scavenger works in THF but fails in MeOH."

Diagnosis: Solvent-Matrix Mismatch or Solubility Limits. Solution:

  • Temperature: Scavenging is an equilibrium process. In MeOH, Pd-solvation is strong. Heat the mixture to 50–60°C . Higher thermal energy increases the exchange rate between the Pd-Pyrazole complex and the Scavenger-S sites.

  • Time: Increase contact time to >4 hours. Steric bulk around the pyrazole nitrogen can slow down the ligand exchange kinetics.

Strategic Decision Framework

Use the following logic flow to select the correct purification method based on your impurity profile and stage of development.

Pd_Removal_Strategy Start Crude Pyrazole Mixture (Post-Workup) Check_State Physical State of Pd? Start->Check_State Colloidal Particulates/Haze (Pd Black) Check_State->Colloidal Visible Particles Soluble Clear Solution (Coordinated Pd) Check_State->Soluble Homogeneous Filtration Celite + Carbon Filtration (0.45 µm) Colloidal->Filtration Check_Level Current Pd Level? Soluble->Check_Level Filtration->Check_Level High_Pd > 1000 ppm Check_Level->High_Pd Med_Pd 100 - 1000 ppm Check_Level->Med_Pd Low_Pd < 100 ppm Check_Level->Low_Pd Method_A Activated Carbon (Bulk Removal) High_Pd->Method_A Cost Effective Method_B Silica Scavenger (Thiol/TMT) Med_Pd->Method_B High Selectivity Method_C Crystallization (Polishing) Low_Pd->Method_C Final API Step Method_A->Method_B If Pd > 50 ppm Method_B->Method_C If Pd > 10 ppm

Caption: Decision matrix for selecting palladium remediation strategies based on physical state and concentration levels.

Detailed Experimental Protocols

Protocol A: Silica-Supported Thiol Scavenging (High Selectivity)

Best for: Late-stage intermediates where yield preservation is critical.

Materials:

  • Silica-supported scavenger (e.g., Si-Thiol, Si-TMT).[2][3]

  • Solvent: THF, EtOAc, or MeOH (avoid DMF if possible, as it stabilizes Pd).

Procedure:

  • Quantify: Determine crude Pd level via ICP-MS. Calculate Pd molarity.

  • Loading: Add 4–10 equivalents of scavenger relative to the residual Pd content (NOT the catalyst amount used in the reaction).

    • Calculation: Mass of Scavenger = (Moles of Pd × Eq. needed) / Loading (mmol/g).

  • Digestion: Add scavenger to the pyrazole solution (concentration ~10 mL/g).

  • Activation: Heat to 50°C for 4–12 hours.

    • Why? Heat promotes the dissociation of the Pd-Pyrazole complex, allowing the Pd to transfer to the Thiol ligand on the silica.

  • Filtration: Filter through a 0.45 µm PTFE membrane or sintered glass frit.

  • Wash: Wash the silica cake with 2 bed volumes of solvent to recover entrained product.

Protocol B: Activated Carbon Treatment (Bulk Removal)

Best for: Early intermediates with high Pd loading (>1000 ppm).

Materials:

  • Activated Carbon (Specific grades: Darco® KB-B or Ecosorb®).

  • Filter Aid: Celite® 545.

Procedure:

  • Slurry: In a separate flask, create a slurry of activated carbon (10–50 wt% relative to substrate) in the reaction solvent.

  • Addition: Add the carbon slurry to the crude reaction mixture. Do not add dry powder.

  • Contact: Stir at room temperature for 1–2 hours.

    • Warning: Do not heat above 40°C with carbon, as this can increase impurity desorption or side reactions.

  • Filtration: Prepare a filter funnel with a tightly packed bed of Celite.

  • Elution: Filter the suspension slowly. Recirculate the first 10% of the filtrate if it appears cloudy (carbon breakthrough).

Data & Regulatory Limits

Comparative Efficiency of Removal Methods
MethodPd Removal EfficiencyProduct RecoverySpecificityBest Use Case
Si-Thiol / Si-TMT >95%>98%HighFinal API, Complex Pyrazoles
Activated Carbon 80–90%85–95%LowBulk removal, Early Intermediates
Crystallization Variable (10–90%)>90%HighFinal Polish (if Pd stays in mother liquor)
Liquid Extraction <50%>95%LowIneffective for Pyrazole-Pd complexes
ICH Q3D Limits for Palladium (Class 2B)

Ensure your final API meets these limits based on daily dose.

Administration Route Permitted Daily Exposure (PDE) Concentration Limit (10g/day dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm

| Inhalation | 1 µ g/day | 0.1 ppm |

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[2] Link

  • Biotage. (2023). Metal Scavenging User Guide: Strategies for API Purification. Link

  • SiliCycle. (2022). SiliaMetS® Metal Scavengers Selection Guide. Link

Sources

Optimization

Technical Support Center: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Executive Summary & Compound Profile Welcome to the Technical Support Center for Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate . This guide addresses the stability profile of this specific pyrazole intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center for Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate . This guide addresses the stability profile of this specific pyrazole intermediate. As a building block frequently used in the synthesis of pharmaceutical agents (including cGMP-specific phosphodiesterase type 5 inhibitors similar to sildenafil analogs) and agrochemicals, maintaining its structural integrity is critical for yield and purity.

Compound Identification:

  • Systematic Name: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

  • Core Reactivity: The molecule features three distinct reactive centers susceptible to degradation:

    • Methyl Ester (C5): Prone to hydrolysis.[1]

    • C-Br Bond (C4): Susceptible to photolytic cleavage (radical debromination).

    • Pyrazole NH (N1): Subject to tautomerism and N-oxidation.

Critical Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is the first step in troubleshooting. We have mapped the three primary degradation routes below.

Pathway A: Hydrolytic Degradation (Major)

The methyl ester is the most labile group. In the presence of moisture, and accelerated by acidic or basic pH, the ester hydrolyzes to the parent carboxylic acid.

  • Trigger: Moisture, pH < 4 or pH > 8, Heat.

  • Product: 4-bromo-3-propyl-1H-pyrazole-5-carboxylic acid + Methanol.

  • Detection: Shift in HPLC retention time (acid is more polar, elutes earlier on C18) and Mass Spec change (

    
     due to loss of CH
    
    
    
    ).
Pathway B: Photolytic Debromination (Minor/Storage Dependent)

Brominated heterocycles are photosensitive. Exposure to UV light causes homolytic fission of the C-Br bond.

  • Trigger: UV Light (254 nm - 365 nm), sunlight.

  • Product: Methyl 3-propyl-1H-pyrazole-5-carboxylate (Des-bromo analog).

  • Detection: Mass Spec change (

    
     loss of Br isotope pattern).
    
Pathway C: Tautomeric Equilibrium (Not Degradation, but Analytical Confusion)

This compound exists as a tautomer. In solution, the proton on N1 migrates between N1 and N2.

  • Observation: Broadening of NMR signals or split peaks in HPLC if the mobile phase pH is near the pKa of the pyrazole nitrogen. This is often mistaken for degradation.

Visual Degradation Map

DegradationMap Parent Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate (MW: ~247.09) Parent->Parent Tautomerism (N1-H shift) Acid Degradant A (Hydrolysis): 4-bromo-3-propyl-1H- pyrazole-5-carboxylic acid (MW: ~233.06) Parent->Acid Hydrolysis (+H2O, -MeOH) pH < 4 or > 8 Desbromo Degradant B (Photolysis): Methyl 3-propyl-1H- pyrazole-5-carboxylate (MW: ~168.19) Parent->Desbromo Photolytic Debromination (UV Light, -Br) Decarb Degradant C (Thermal): 4-bromo-3-propyl-1H-pyrazole (MW: ~189.05) Acid->Decarb Thermal Decarboxylation (>120°C, -CO2)

Caption: Primary degradation pathways including hydrolysis (Red), photolysis (Yellow), and thermal decarboxylation (Green).

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by researchers handling this scaffold.

Issue 1: "I see a new peak eluting before my main peak in Reverse Phase HPLC."

Diagnosis: Hydrolysis has occurred.[1][2] The carboxylic acid derivative is significantly more polar than the methyl ester parent.

  • Q: Why did this happen?

    • A: The sample was likely stored in a protic solvent (Methanol/Water) for too long, or the LC-MS mobile phase was too acidic/basic and the sample sat in the autosampler.

  • Corrective Action:

    • Check pH: Ensure sample diluent is neutral (pH 6-7).

    • Solvent Switch: Dissolve the standard in anhydrous Acetonitrile (ACN) or DMSO rather than Methanol for storage.

    • Verification: Check the mass spectrum. If the parent is

      
       (Br isotopes), the new peak should be 
      
      
      
      [1].
Issue 2: "My solid sample has turned from white to yellow/light brown."

Diagnosis: Photodecomposition or Oxidation.[2] Brominated pyrazoles can release bromine radicals upon UV exposure, leading to conjugated byproducts that are often colored.

  • Q: Is the sample ruined?

    • A: Likely only the surface layer. Recrystallization is usually effective.

  • Corrective Action:

    • Protect from Light: Store in amber vials wrapped in foil.

    • Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration to remove the colored impurities.

Issue 3: "The NMR shows broad peaks or 'missing' protons."

Diagnosis: Pyrazole Tautomerism. In solvents like CDCl


, the NH proton exchange is intermediate on the NMR timescale, causing broadening.
  • Q: Is my compound degrading?

    • A: Likely not. This is a physical phenomenon, not chemical degradation.

  • Corrective Action:

    • Change Solvent: Switch to DMSO-d6 . DMSO forms hydrogen bonds with the NH, slowing the exchange and sharpening the peaks.

    • Drop D2O: Adding a drop of D

      
      O will exchange the NH to ND, causing the peak to disappear entirely, confirming it is the labile NH and not an impurity.
      

Analytical Data & Protocols

Use these parameters to validate the integrity of your material.

Standard Degradation Markers (LC-MS)
CompoundDescriptionRelative Retention (RRT)*Mass Shift (

)
Parent Methyl ester1.000
Degradant A Carboxylic Acid~0.6 - 0.7-14 Da (Loss of CH

)
Degradant B Des-bromo analog~0.8 - 0.9-79/-81 Da (Loss of Br)
Degradant C Decarboxylated~1.1 - 1.2-58 Da (Loss of COOCH

)

*RRT is estimated based on C18 hydrophobicity. Acid elutes first; Decarboxylated species (less polar than acid, but lacking ester oxygen) varies by pH.

Recommended HPLC Method

To separate the parent from the hydrolyzed acid and des-bromo impurities:

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is required; TFA suppresses ionization).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyrazole absorption).

  • Flow Rate: 1.0 mL/min.

Storage Protocol
  • Temperature: Store at 2–8°C for short term; -20°C for long term [2].

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress (hydrolysis risk).

  • Container: Amber glass to prevent photolysis [3].

References

  • National Institutes of Health (NIH). (2020). Photodecomposition properties of brominated flame retardants (BFRs). Retrieved from [Link]

  • Organic Chemistry Portal. (2023).[2] Decarboxylative Halogenation and Stability of Heteroaromatic Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

This guide provides an in-depth technical analysis of the . It is designed for medicinal chemists and structural biologists requiring definitive characterization data for this pyrazole scaffold, a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the . It is designed for medicinal chemists and structural biologists requiring definitive characterization data for this pyrazole scaffold, a critical building block in the synthesis of kinase inhibitors (e.g., Viagra analogs) and agrochemicals.[1]

Executive Summary: The Analytical Standard

The definitive identification of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate relies on validating three structural domains: the propyl side chain , the methyl ester , and the absence of the C4-proton (confirming bromination).[2] This guide compares the target molecule against its non-brominated precursor and hydrolysis byproducts, providing a robust logic for quality control.[1]

Part 1: Spectral Analysis & Assignment

The following data represents the characteristic 1H NMR profile in DMSO-d₆ at 400 MHz. DMSO is preferred over CDCl₃ for pyrazoles to minimize line broadening caused by NH tautomerism.[2]

The "Product" Spectrum: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate[2]
PositionChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)AssignmentStructural Insight
NH 13.50 - 14.20br s1H-Pyrazole N-HHighly solvent/concentration dependent; confirms 1H-core (unsubstituted N).[2]
OCH₃ 3.82 - 3.88s3H-Ester MethylDiagnostic singlet; confirms ester integrity.[2]
Pr-α 2.55 - 2.65t2H~7.6Propyl -CH₂- (Ar)Triplet adjacent to the aromatic ring.[2]
Pr-β 1.58 - 1.70m (sextet)2H~7.5Propyl -CH₂- (Mid)Multiplet; key for confirming propyl chain length.[2]
Pr-γ 0.90 - 0.96t3H~7.4Propyl -CH₃Terminal methyl; clear triplet.[2]
C4-H ABSENT ----CRITICAL: Absence confirms bromination.[2]

Technical Note: In CDCl₃, the NH signal may appear sharper around 10-12 ppm or broaden into the baseline depending on water content.[1] The propyl α-CH₂ often shifts slightly downfield (~2.8 ppm) in chloroform due to solvent polarity differences.[2]

Structural Visualization & Splitting Tree

The following diagram maps the proton connectivity and the expected splitting logic.

G Molecule Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate NH N-H (13.8 ppm) Broad Singlet Molecule->NH Ester O-Me (3.85 ppm) Singlet Molecule->Ester Propyl Propyl Chain Molecule->Propyl Alpha α-CH₂ (2.60 ppm) Triplet Propyl->Alpha Adj to Ring Beta β-CH₂ (1.65 ppm) Multiplet Propyl->Beta Middle Gamma γ-CH₃ (0.93 ppm) Triplet Propyl->Gamma Terminal Alpha->Beta J=7.6Hz Beta->Gamma J=7.4Hz

Figure 1: Structural assignment and connectivity logic for the propyl side chain and functional groups.

Part 2: Comparative Performance (Product vs. Alternatives)

In a synthesis context, the "Alternative" is often the starting material or a failed reaction byproduct.[1] Distinguishing these is critical for determining reaction completion.

Comparison 1: Product vs. Precursor (Non-Brominated)

Alternative: Methyl 3-propyl-1H-pyrazole-5-carboxylate The most common challenge is monitoring the bromination reaction (e.g., using NBS).[2]

FeatureTarget Product (Brominated) Alternative (Precursor) Differentiation Logic
Aromatic Region (6-7 ppm) Silent Singlet (~6.6 ppm) The precursor has a C4-H proton.[2] Its disappearance is the primary indicator of reaction success.
NH Shift ~13.8 ppm~13.2 ppmBromine is electron-withdrawing, slightly deshielding the NH proton (shifting it downfield).
Propyl α-CH₂ ~2.60 ppm~2.50 ppmSlight downfield shift in the product due to the orthogonal steric/electronic effect of the adjacent Bromine.[2]
Comparison 2: Product vs. Hydrolysis Byproduct

Alternative: 4-bromo-3-propyl-1H-pyrazole-5-carboxylic acid During workup (especially basic workup), the ester may hydrolyze.[2]

FeatureTarget Product (Ester) Alternative (Acid) Differentiation Logic
Methoxy Region (~3.8 ppm) Strong Singlet (3H) Absent Loss of the O-Methyl signal confirms hydrolysis.[2]
Acid Proton AbsentBroad hump >12 ppmThe carboxylic acid proton often merges with the NH or water peak, making the loss of the OMe the most reliable marker.

Part 3: Experimental Protocol

To ensure reproducibility and minimize "ghost" peaks from tautomers, follow this authoritative protocol.

Sample Preparation
  • Mass: Weigh 5–8 mg of the dried solid. (Higher concentrations can induce stacking effects, shifting aromatic signals).

  • Solvent: Use DMSO-d₆ (99.9% D) .

    • Why? CDCl₃ often contains trace acid (DCl), which accelerates proton exchange, broadening the NH signal and potentially collapsing coupling constants.[1] DMSO stabilizes the tautomer via hydrogen bonding.

  • Vessel: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons and isolated protons in pyrazoles can have long T1 relaxation times; a short D1 will under-integrate the signals.[2]

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity.

  • Temperature: 298 K (25°C).

Troubleshooting: Tautomerism

If the spectrum shows "doubled" peaks (e.g., two ester singlets), the molecule may be in slow exchange between the 3-propyl and 5-propyl tautomers.[1]

  • Solution: Run the experiment at 353 K (80°C) . High temperature accelerates the exchange, coalescing the signals into a single, sharp set of peaks.

Part 4: Decision Logic for Validation

Use this workflow to validate your synthesized batch.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckH4 Is there a singlet at ~6.5 - 6.7 ppm? Start->CheckH4 CheckOMe Is there a singlet at ~3.8 ppm? CheckH4->CheckOMe No ResultPrecursor Result: Incomplete Reaction (Starting Material Present) CheckH4->ResultPrecursor Yes CheckPropyl Is the Propyl pattern Triplet-Multiplet-Triplet? CheckOMe->CheckPropyl Yes ResultAcid Result: Hydrolysis Byproduct (Carboxylic Acid) CheckOMe->ResultAcid No ResultWrongAlk Result: Wrong Alkyl Chain (Check Reagents) CheckPropyl->ResultWrongAlk No ResultSuccess VALIDATION SUCCESS Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate CheckPropyl->ResultSuccess Yes

Figure 2: Quality Control Decision Tree for batch release.

References

  • Synthesis and NMR Characterization of Pyrazole Carboxylates Source: Royal Society of Chemistry (RSC) Advances Context:[1] General shifts for 3-substituted-5-pyrazole carboxylates.[2] URL:[Link]

  • Tautomerism in 3(5)-Substituted Pyrazoles: 1H NMR Studies Source: National Institutes of Health (PMC) Context: Explanation of solvent effects (DMSO vs CDCl3) on NH signal broadening and tautomeric equilibrium. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: AIST (Japan) Context: Reference data for "Methyl 1H-pyrazole-3-carboxylate" and propyl-group coupling constants. URL:[Link][1]

  • Identification of Regioisomers in Pharmaceutical Pyrazoles Source: Oxford Instruments Application Notes Context: Methodology for distinguishing 3- vs 5-substituted isomers using 1H NMR. URL:[Link]

Sources

Comparative

Publish Comparison Guide: 13C NMR Chemical Shifts for Propyl-Substituted Pyrazoles

Executive Summary Objective: To provide a definitive technical comparison of the 13C NMR spectral signatures of n-propyl, iso-propyl, and cyclopropyl-substituted pyrazoles. This guide addresses the critical challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical comparison of the 13C NMR spectral signatures of n-propyl, iso-propyl, and cyclopropyl-substituted pyrazoles. This guide addresses the critical challenge of distinguishing regioisomers (1,3- vs. 1,5-substitution) and tautomers in drug discovery scaffolds.

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

The "Product" Comparison: This guide treats the spectral signature as the product. We compare the diagnostic chemical shifts (


) of three propyl variants and evaluate GIAO-DFT calculation  as a validation alternative.
Featuren-Propyl Pyrazoleiso-Propyl PyrazoleCyclopropyl Pyrazole
Key Diagnostic Triplet methyl (

) at ~14 ppm
Doublet methyls (

) at ~22 ppm
High-field signals at <10 ppm
Steric Bulk LowMediumHigh (Rigid)
1,3- vs 1,5-Diff. Moderate

Significant

Extreme

(Anisotropic)

Mechanistic Insight: Substituent Effects & Shielding

Understanding the causality behind chemical shifts is essential for accurate assignment.

The Pyrazole Core & Tautomerism

In N-unsubstituted pyrazoles, the proton on N1 undergoes rapid tautomerism between N1 and N2.

  • Observation: This rapid exchange averages the signals for C3 and C5, often resulting in broadened peaks in the 130–145 ppm range at room temperature. C4 remains sharp and distinctive at ~103–106 ppm.

  • Protocol Tip: To resolve C3/C5 as distinct signals, spectra must be acquired in DMSO-

    
     (slows exchange) or at low temperatures (< -40°C).
    
Propyl Group Signatures (The Alpha-Beta-Gamma Rules)

The propyl group modifies the pyrazole ring shifts via inductive (+I) effects and modifies its own shifts based on attachment geometry.

  • 
    -Effect (Deshielding):  The carbon directly attached to the ring (C3/C5) shifts downfield by +10–15 ppm relative to unsubstituted pyrazole.
    
  • 
    -Effect (Shielding):  The adjacent ring carbon (C4) shifts upfield by -2–4 ppm.
    
  • 
    -Effect (Steric Shielding):  In 1,5-disubstituted isomers, the propyl group sterically clashes with the N1-substituent, causing a shielding (upfield) shift  of the propyl 
    
    
    
    -carbon and the ring C5.

Comparative Analysis: Spectral Fingerprints

Data Summary: 13C Chemical Shifts ( , ppm)

Values are approximate (CDCl3, 298K) and may vary by ±1.5 ppm depending on concentration and solvent.

Carbon Positionn-Propyl (C3/C5)iso-Propyl (C3/C5)Cyclopropyl (C3/C5)Unsubstituted (Ref)
Ring C3/C5 (Ipso)145.0 - 148.0153.0 - 156.0148.0 - 150.0~133.0
Ring C4 103.0 - 105.0101.0 - 103.0100.0 - 102.0105.0
Propyl

28.0 - 30.0 (

)
26.0 - 28.0 (

)
6.0 - 9.0 (

)
N/A
Propyl

22.0 - 23.0 (

)
22.0 - 23.0 (

)
6.0 - 9.0 (

)
N/A
Propyl

13.5 - 14.2 (

)
N/AN/AN/A
Distinguishing Regioisomers (1,3- vs 1,5-Disubstituted)

When an N1-substituent (e.g., Phenyl, Methyl) is present, the symmetry breaks.

  • 1,3-Isomer: The propyl group at C3 is far from N1. Shifts resemble the "free" values.

  • 1,5-Isomer: The propyl group at C5 is spatially crowded by the N1-group.

    • Diagnostic: The

      
      -carbon  of the propyl group in the 1,5-isomer is typically shielded by 3–5 ppm  compared to the 1,3-isomer.
      
    • Ring C5: Often appears upfield of C3 in the 1,3-isomer due to this steric compression.

The Alternative: GIAO-DFT Prediction

Is experimental NMR sufficient? Sometimes, overlap occurs.

  • Method: GIAO-DFT (B3LYP/6-31G*) is the industry-standard alternative for validation.

  • Accuracy: Typically predicts 13C shifts with a Mean Absolute Error (MAE) of 1.5–2.5 ppm .

  • Verdict: Use DFT when distinguishing between subtle conformers, but rely on experimental HMBC for regioisomer assignment.

Visualization: Assignment Workflow & Pathways

Logical Flow for Regioisomer Assignment

This diagram outlines the decision process for assigning 1,3- vs 1,5-isomers using 1D and 2D NMR.

AssignmentWorkflow Start Unknown Propyl-Pyrazole Isomer Step1 Acquire 1D 13C NMR (Look for C4 at ~103 ppm) Start->Step1 Step2 Identify Propyl Chain (n-Pr: 3 peaks, i-Pr: 2 peaks, c-Pr: High Field) Step1->Step2 Decision1 N-Substituted? Step2->Decision1 PathNo Tautomeric Mixture (Broad C3/C5) Decision1->PathNo No (NH) PathYes Run 2D HMBC (Focus on N1-H or N1-C correlations) Decision1->PathYes Yes (NR) Decision2 Correlation N1 -> Propyl alpha-C? PathYes->Decision2 Result15 1,5-Isomer Confirmed (Steric Shielding observed) Decision2->Result15 Strong Crosspeak Result13 1,3-Isomer Confirmed (No N1-Propyl correlation) Decision2->Result13 No Crosspeak

Caption: Decision tree for assigning pyrazole regiochemistry using combined 1D and 2D NMR data.

Substituent Effects Pathway

Visualizing how the propyl group perturbs the electronic environment.

SubstituentEffects Propyl Propyl Group C3_C5 Ipso Carbon (C3/C5) (+10-15 ppm) Propyl->C3_C5 Inductive (+I) C4 Ortho Carbon (C4) (-2 to -4 ppm) Propyl->C4 Resonance/Inductive Steric Steric Compression (Gamma Effect) Propyl->Steric If N1-Substituted (1,5) Shielding Upfield Shift (1,5-Isomer) Steric->Shielding

Caption: Mechanistic pathway of propyl substituent effects on pyrazole 13C chemical shifts.

Experimental Protocols

Synthesis of Propyl-Pyrazoles (General Reference)
  • Reaction: Condensation of 1,3-diketones (e.g., 1-cyclopropyl-1,3-butanedione) with hydrazine derivatives.

  • Regioselectivity: Reaction with methylhydrazine typically yields a mixture of 1,3- and 1,5-isomers. Separation is achieved via silica gel chromatography (1,3-isomers are usually less polar).

High-Resolution 13C NMR Acquisition Protocol

To ensure data quality suitable for publication and resolving quaternary carbons:

  • Sample Preparation: Dissolve 20–30 mg of compound in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It sharpens exchangeable proton signals and slows tautomerism compared to

      
      .
      
  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for 13C).

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

      • Reasoning: Quaternary carbons (C3, C5) have long T1 relaxation times. Short delays lead to signal saturation and loss of these critical diagnostic peaks.

    • Scans (NS): Minimum 512 scans (1024 preferred for <10mg samples).

    • Spectral Width: 0 – 220 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 1.0 – 2.0 Hz) to improve Signal-to-Noise (S/N).

    • Reference DMSO-

      
       septet center to 39.52 ppm.
      

References

  • Elguero, J., et al. "1H and 13C NMR study of perdeuterated pyrazoles." Spectroscopy, 1997.[1]

  • Claramunt, R. M., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, 1984.[2]

  • Lynch, M. P., et al. "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters." Magnetic Resonance in Chemistry, 1989.[2]

  • Begtrup, M. "13C-NMR spectra of phenyl-substituted azole derivatives." Acta Chemica Scandinavica, 1974.

  • BenchChem. "Synthesis of Pyrazole Derivatives Protocols."

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Abstract This technical guide provides an in-depth comparative analysis of the mass spectrometric fragmentation of methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate, a representative substituted heterocyclic compound. Py...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth comparative analysis of the mass spectrometric fragmentation of methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate, a representative substituted heterocyclic compound. Pyrazole scaffolds are ubiquitous in medicinal chemistry and drug discovery, making the robust structural elucidation of novel analogues a critical step in their development.[1][2] This document contrasts the fragmentation patterns generated by hard ionization (Electron Ionization, EI) with those from soft ionization (Electrospray Ionization, ESI) followed by tandem mass spectrometry (MS/MS). Within the MS/MS domain, a detailed comparison between Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) is presented. We offer predictive fragmentation pathways, supporting experimental protocols, and data interpretation frameworks tailored for researchers, chemists, and drug development professionals engaged in the characterization of complex small molecules.

Introduction

The structural verification of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns.[3] The target molecule, methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate, incorporates several key functional groups—a halogenated pyrazole core, an alkyl chain, and a methyl ester—each influencing its behavior under mass spectrometric analysis.

The choice of ionization and fragmentation technique profoundly impacts the resulting mass spectrum. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[4] In contrast, soft ionization methods like Electrospray Ionization (ESI) typically yield protonated molecules ([M+H]⁺) with minimal initial fragmentation, preserving the molecular weight information.[5]

To elicit structural information from these stable protonated molecules, tandem mass spectrometry (MS/MS) techniques such as Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are employed. CID involves a "slow" heating process via resonant excitation, often leading to the cleavage of the weakest chemical bonds.[6] HCD, a "beam-type" fragmentation method, utilizes higher collision energies, resulting in more extensive and uniform fragmentation that can reveal deeper structural details, particularly for more complex molecules.[7][8] This guide will dissect the expected outcomes from each of these techniques, providing a comprehensive roadmap for the analysis of this compound and its structural analogues.

Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Under high-energy electron impact (typically 70 eV), the molecule is expected to ionize to a radical cation (M⁺•) which is energetically unstable and undergoes significant fragmentation. The presence of a bromine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern for any bromine-containing fragment, with M⁺• and (M+2)⁺• peaks of nearly equal intensity (~1:1 ratio).[9][10]

The primary fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. Key predicted cleavages include:

  • Alpha Cleavage to the Carbonyl: The most favorable cleavage is often the loss of the methoxy radical (•OCH₃) from the ester group to form a highly stable acylium ion.

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (Br•), a common pathway for halogenated compounds.[11]

  • Propyl Chain Fragmentation: Benzylic-like cleavage of the C-C bond beta to the pyrazole ring is expected, leading to the loss of an ethyl radical (•C₂H₅) to form a stable resonance-delocalized cation.

  • Pyrazole Ring Fission: The heterocyclic core itself can fragment through characteristic pathways, such as the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), though these are often observed after initial substituent losses.[12][13]

Predicted EI Fragmentation Pathway

EI_Fragmentation cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]⁺• m/z 246/248 F1 [M - •OCH₃]⁺ m/z 215/217 (Acylium Ion) M->F1 - •OCH₃ F2 [M - •Br]⁺ m/z 167 M->F2 - •Br F3 [M - •C₂H₅]⁺ m/z 217/219 M->F3 - •C₂H₅ F1_1 [F1 - CO]⁺• m/z 187/189 F1->F1_1 - CO F3_1 [F3 - N₂]⁺• m/z 189/191 F3->F3_1 - N₂

Caption: Predicted Electron Ionization (EI) fragmentation pathway for methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate.

Table 1: Summary of Predicted Key Fragments in EI-MS
Predicted m/z (⁷⁹Br/⁸¹Br)Proposed Ion Structure/FormulaComments
246 / 248[C₈H₁₁BrN₂O₂]⁺•Molecular ion (M⁺•). The ~1:1 isotopic pattern is a key identifier for bromine.[9]
215 / 217[C₇H₈BrN₂O]⁺Base Peak (Predicted) . Loss of •OCH₃. Formation of a stable acylium ion.[4]
167[C₈H₁₁N₂O₂]⁺Loss of Br• radical. Confirms the presence of bromine in the parent molecule.
217 / 219[C₆H₆BrN₂O₂]⁺Loss of •C₂H₅ from the propyl chain via cleavage beta to the ring.
187 / 189[C₆H₈BrN₂]⁺•Secondary fragmentation from m/z 215/217 via loss of carbon monoxide (CO).

Part 2: Comparative Fragmentation Analysis (ESI-MS/MS): CID vs. HCD

In ESI-MS/MS, the precursor ion is the protonated molecule, [M+H]⁺ (m/z 247/249). This even-electron ion fragments differently than the radical cation formed in EI, typically through the loss of stable neutral molecules.[5] We will compare the expected fragmentation from CID and HCD.

Collision-Induced Dissociation (CID)

CID is a lower-energy, resonant excitation process. It is expected to cleave the most labile bonds, resulting in a simpler spectrum dominated by a few major product ions. For [M+H]⁺ of our target molecule, the most likely neutral losses are:

  • Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters, proceeding through a proton transfer to the ester carbonyl oxygen followed by elimination.

  • Loss of Propene (C₃H₆): Elimination from the propyl group.

  • Loss of Hydrogen Bromide (HBr): A potential pathway for brominated compounds.

Higher-energy C-trap Dissociation (HCD)

HCD is a non-resonant, higher-energy process that leads to more extensive fragmentation. The resulting spectrum is typically richer, containing fragments from both primary and subsequent dissociation events.[7][14] We predict that an HCD spectrum will show:

  • All major fragments observed in the CID spectrum.

  • Secondary Fragments: The product ions from the initial neutral losses will themselves fragment further. For example, the [M+H - CH₃OH]⁺ ion could subsequently lose the propyl group or HBr.

  • More Ring Fragmentation: The higher energy is more likely to induce cleavage of the stable pyrazole ring, leading to a greater abundance of smaller fragment ions.

  • Richer Low-Mass Region: HCD is known for producing more low m/z ions compared to trap-based CID.[14]

Comparative CID vs. HCD Fragmentation Diagram

ESI_Fragmentation cluster_cid CID Pathway (Lower Energy) cluster_hcd HCD Pathway (Higher Energy) Precursor [M+H]⁺ m/z 247/249 CID1 [M+H - CH₃OH]⁺ m/z 215/217 Precursor->CID1 - CH₃OH CID2 [M+H - C₃H₆]⁺ m/z 205/207 Precursor->CID2 - C₃H₆ HCD1 [M+H - CH₃OH]⁺ m/z 215/217 Precursor->HCD1 - CH₃OH HCD2 [M+H - C₃H₆]⁺ m/z 205/207 Precursor->HCD2 - C₃H₆ HCD3 [M+H - HBr]⁺ m/z 166 Precursor->HCD3 - HBr HCD_Sec1 [M+H - CH₃OH - C₃H₆]⁺ m/z 173/175 HCD1->HCD_Sec1 - C₃H₆ HCD_Sec2 [M+H - CH₃OH - CO]⁺ m/z 187/189 HCD1->HCD_Sec2 - CO Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_msms cluster_data Data Interpretation Sample Pyrazole Compound Solubilize Dissolve in Methanol/Acetonitrile (1 mg/mL stock) Sample->Solubilize Dilute Dilute to 1-10 µg/mL for LC-MS Dilute to 100 µg/mL for GC-MS Solubilize->Dilute GCMS GC-EI-MS • Hard Ionization • Provides fingerprint Dilute->GCMS LCMS LC-ESI-MS/MS • Soft Ionization • Precursor ID Dilute->LCMS Interpret Compare Spectra: • EI vs. ESI • CID vs. HCD GCMS->Interpret CID CID Analysis LCMS->CID HCD HCD Analysis LCMS->HCD CID->Interpret HCD->Interpret Elucidate Confirm Structure Interpret->Elucidate

Caption: General experimental workflow for the comprehensive MS analysis of the target compound.

Protocol 1: GC-EI-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in ethyl acetate or methanol.

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and its M+2 isotopic peak. Correlate major fragment ions with the predicted structures in Table 1.

Protocol 2: LC-ESI-MS/MS (CID vs. HCD) Analysis
  • Instrumentation: Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap) capable of both CID and HCD fragmentation.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI, positive ion mode.

    • MS¹ Scan: Scan for the [M+H]⁺ precursor ion at m/z 247/249.

    • MS² Fragmentation: Perform separate analyses or use a data-dependent acquisition method.

      • CID: Normalized Collision Energy (NCE) stepped at 15, 25, 35%. Activation Q of 0.25.

      • HCD: NCE stepped at 15, 30, 45%.

  • Data Analysis: Compare the product ion spectra from CID and HCD. Identify common fragments and those unique to or enhanced by HCD, referencing Table 2. Use high-resolution data to confirm the elemental composition of each fragment.

Conclusion

The mass spectrometric fragmentation of methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is highly dependent on the analytical technique employed. EI-MS provides a complex but characteristic fingerprint driven by the formation of a high-energy radical cation, with key fragments arising from the loss of methoxy, bromine, and ethyl radicals. In contrast, ESI-MS/MS analysis of the protonated molecule offers a more controlled fragmentation process. CID generates a simpler spectrum by targeting the most labile bonds, primarily showing neutral losses of methanol and propene. HCD provides a more comprehensive structural snapshot, revealing secondary fragmentation pathways and a richer set of product ions. By employing these techniques in a complementary fashion, as outlined in the provided protocols, researchers can achieve a high-confidence structural elucidation essential for advancing research and development objectives.

References

  • BenchChem (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Journal of the Chemical Society of Pakistan (2003). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • ResearchGate (N.D.). Fragmentations of pyrazole derivatives 9.
  • Journal of the Chemical Society B (1968). Electron-impact induced fragmentations of pyrazoles.
  • PMC (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation.
  • Laduviglusib GSK-3 inhibitor (2025). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry.
  • ResearchGate (N.D.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • StackExchange (2019). Difference between HCD and CID collision induced dissociations?.
  • PREMIER Biosoft (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling.
  • ACS Publications (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Chemguide (N.D.). mass spectra - fragmentation patterns.
  • Wikipedia (N.D.). Fragmentation (mass spectrometry).
  • Frontiers (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • MDPI (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • YouTube (2022). mass spectrum & fragmentation of 1-bromobutane.
  • ResearchGate (N.D.). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms.

Sources

Comparative

IR spectrum carbonyl stretch methyl pyrazole-5-carboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary: The Identity Crisis of Pyrazole Esters In drug discovery, the pyrazole ring is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary: The Identity Crisis of Pyrazole Esters

In drug discovery, the pyrazole ring is a privileged scaffold, yet it presents a persistent analytical challenge: regioisomeric ambiguity . When analyzing the IR spectrum of "methyl pyrazole-5-carboxylate," you are rarely looking at a static, isolated entity. You are observing a system defined by either tautomeric equilibrium (if


-unsubstituted) or steric-electronic conflict  (if 

-substituted).

This guide objectively compares the carbonyl (


) stretching frequencies of methyl pyrazole-5-carboxylate against its primary alternatives: its tautomer (the 3-carboxylate) and its regioisomer (the 

-methyl-3-carboxylate). We provide experimental data and mechanistic rationales to allow you to use IR spectroscopy not just for identification, but for structural confirmation.

Mechanistic Grounding: Factors Governing the Stretch

To interpret the spectrum accurately, one must understand the three competing forces acting on the carbonyl bond order in this system.

A. Conjugation (Red Shift)

The pyrazole ring is electron-rich. In a planar conformation, the


-system donates electron density into the carbonyl anti-bonding orbital, lowering the bond order and reducing the stretching frequency (

).
  • Baseline Aliphatic Ester:

    
    
    
  • Conjugated Pyrazole Ester:

    
    
    
B. Hydrogen Bonding (Red Shift)

If the pyrazole nitrogen is unsubstituted (


-H), it acts as a potent hydrogen bond donor.
  • Intermolecular: In the solid state, pyrazoles form cyclic trimers or catemers. This strong H-bonding pulls electron density from the carbonyl oxygen, significantly lowering

    
     (often 
    
    
    
    ).
  • Intramolecular: Rare in simple 5-carboxylates due to geometry, but possible in specific derivatives.

C. Steric Inhibition of Resonance (Blue Shift)

Crucial for 5-Isomers: In


-substituted pyrazole-5-carboxylates (e.g., 1-methyl-5-carboxylate), the ester group at position 5 is sterically crowded by the substituent at position 1. This forces the carbonyl group to rotate out of the aromatic plane.
  • Effect: The loss of planarity breaks conjugation. The carbonyl reverts to "double bond" character similar to an aliphatic ester.

  • Result: The band shifts to higher wavenumbers (

    
    ), distinguishing it from the planar 3-isomer.
    

Comparative Analysis: 5-Carboxylate vs. Alternatives

The following data compares the target compound against its most common "alternatives"—the isomeric forms that often co-occur during synthesis.

Table 1: Diagnostic Carbonyl Frequencies ( )[1]
Compound / State

Range (

)
Mechanistic Driver
Methyl 1H-pyrazole-5-carboxylate (Solid) 1700 -- 1715 Intermolecular H-Bonding. Formation of cyclic trimers/oligomers in crystal lattice reduces bond order.
Methyl 1H-pyrazole-5-carboxylate (Dilute Solution) 1730 -- 1740 Free Monomer. Loss of H-bonding; exists in equilibrium with 3-carboxylate tautomer.
Methyl 1-methyl-1H-pyrazole-5-carboxylate 1735 -- 1745 Steric Inhibition. N-Me and 5-COOMe steric clash forces ester out of plane. Conjugation is lost.
Methyl 1-methyl-1H-pyrazole-3-carboxylate 1715 -- 1725 Full Conjugation. No steric clash. Ester remains planar with ring, maximizing resonance (Red shift).
Reference: Methyl Benzoate (Conjugated)1720 -- 1730Standard aromatic conjugation benchmark.
Reference: Methyl Acetate (Aliphatic)1740 -- 1750Non-conjugated benchmark.[1]
Decision Logic for Isomer Assignment

The most common synthetic error is confusing the 1,3-isomer with the 1,5-isomer. IR provides a rapid checkpoint before NMR.

  • Observation:

    
     (in solution or oil).[2]
    
  • Observation:

    
    .[3][4]
    

Visualization: Isomer Differentiation Workflow

The following diagram outlines the logical pathway for distinguishing these species using IR data.

PyrazoleIR Start Unknown Pyrazole Ester Sample CheckN Is Nitrogen (N1) Substituted? Start->CheckN Unsub Unsubstituted (N-H present) Tautomeric Mixture CheckN->Unsub No (N-H) Sub Substituted (e.g., N-Methyl) Fixed Isomers CheckN->Sub Yes (N-R) Phase Check Phase/State Unsub->Phase Solid Solid State (KBr/ATR) Strong H-Bonding Phase->Solid Sol Dilute Solution (CHCl3) Free Monomer Phase->Sol ResSolid ν(C=O) ≈ 1700-1715 cm⁻¹ (Broad N-H ~3200) Solid->ResSolid ResSol ν(C=O) ≈ 1730-1740 cm⁻¹ (Sharp N-H ~3450) Sol->ResSol FreqCheck Check ν(C=O) Frequency Sub->FreqCheck HighFreq High Freq (>1735 cm⁻¹) Steric Inhibition of Resonance FreqCheck->HighFreq LowFreq Low Freq (<1725 cm⁻¹) Full Conjugation FreqCheck->LowFreq Result5 Likely 1,5-Isomer (Methyl 1-methylpyrazole-5-carboxylate) HighFreq->Result5 Result3 Likely 1,3-Isomer (Methyl 1-methylpyrazole-3-carboxylate) LowFreq->Result3

Caption: Logical workflow for assigning pyrazole carboxylate structures based on carbonyl stretching frequency and substitution pattern.

Experimental Protocol: Validating the Spectrum

To ensure the data you generate is comparable to the standards above, follow this self-validating protocol.

A. Sample Preparation[6]
  • Solid State (ATR/KBr):

    • Goal: Observe intermolecular H-bonding effects.

    • Method: Grind the sample finely. If using ATR, ensure high contact pressure.

    • Expectation: Broad N-H band (

      
      ) and lowered 
      
      
      
      (
      
      
      ).[3]
  • Solution State (Validation Step):

    • Goal: Determine "free" carbonyl frequency and check for steric inhibition.

    • Solvent: Dry

      
       or 
      
      
      
      (non-polar, non-H-bonding acceptor preferred).
    • Concentration: dilute (

      
      ) to break intermolecular dimers.
      
    • Expectation: N-H band sharpens and shifts to

      
      . 
      
      
      
      shifts to its "true" electronic position.
B. Interpretation Check[1][2][4][5][7]
  • The "Doublet" Warning: In some high-resolution spectra of the 1,5-isomer, you may see a "Fermi resonance" doublet or splitting due to rotational conformers of the ester group. Do not confuse this with a mixture of isomers.

  • N-H Confirmation: Always correlate the Carbonyl shift with the N-H region. If

    
     is low (
    
    
    
    ) but N-H is sharp and high (
    
    
    ), suspect intramolecular H-bonding (rare for 5-carboxylate) or metal coordination if catalysts are present.

References

  • NIST Mass Spectrometry Data Center. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678. (Demonstrates the synthesis and characterization of 1,5-isomers). [Link]

  • Lopes, S., et al. "Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate." The Journal of Physical Chemistry A, 114(34), 2010. (Provides comparative vibrational data on azole carboxylate systems). [Link]

  • Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: a combined CPMAS NMR and crystallographic study." Journal of the Chemical Society, Perkin Transactions 2, 2001. (Discusses the oligomeric H-bonding nature of pyrazoles in solid state). [Link]

  • LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." (General reference for carbonyl shifts and conjugation effects). [Link]

Sources

Validation

Comparison Guide: Methyl vs. Ethyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

[1] Executive Summary This guide evaluates the performance differences between the methyl and ethyl esters of 4-bromo-3-propyl-1H-pyrazole-5-carboxylate .[1] These compounds are critical intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide evaluates the performance differences between the methyl and ethyl esters of 4-bromo-3-propyl-1H-pyrazole-5-carboxylate .[1] These compounds are critical intermediates in the synthesis of pyrazolo[4,3-d]pyrimidin-7-one scaffolds, most notably Sildenafil (Viagra) and related PDE5 inhibitors.[1]

The Verdict:

  • Select the Ethyl Ester (Standard) for robust process chemistry, superior solubility in non-polar organic solvents (DCM, Toluene), and ease of handling during large-scale extraction.[1][2] It is the industry-standard intermediate derived from diethyl oxalate.[1]

  • Select the Methyl Ester (Alternative) for higher atom economy, faster hydrolysis kinetics (saponification), and improved crystallinity in polar precipitation steps.[1][2] It is preferred in high-throughput screening (HTS) library synthesis where reaction speed is prioritized over solubility.[2]

Structural & Physicochemical Analysis

The core scaffold is identical; the divergence lies in the ester alkoxy group.[2] This subtle change dictates the lipophilicity (LogP) and crystal packing efficiency.[2]

FeatureMethyl EsterEthyl EsterImpact on Workflow
Molecular Weight ~247.09 g/mol ~261.12 g/mol Methyl offers ~5% better atom economy.[1]
LogP (Predicted) ~2.1~2.5Ethyl is significantly more lipophilic, aiding extraction in chlorinated solvents.[2]
Melting Point Higher (Est. 95-100°C)Lower (Est. 80-85°C)Methyl packs more efficiently; Ethyl chain flexibility disrupts lattice energy.[1][2]
Solubility (EtOAc) GoodExcellentEthyl is preferred for flow chemistry or concentrated streams.[1][2]
Hydrolysis Rate Fast (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Moderate (

)
Methyl hydrolyzes faster due to reduced steric hindrance at the carbonyl.[1]
Visualizing the Property Divergence

properties Core 4-bromo-3-propyl-1H-pyrazole-5-carboxylate Methyl Methyl Ester (C1 Substituent) Core->Methyl + Methanol path Ethyl Ethyl Ester (C2 Substituent) Core->Ethyl + Ethanol path Prop_M1 High Crystallinity (Easy Purification) Methyl->Prop_M1 Prop_M2 Fast Hydrolysis (Sterically Accessible) Methyl->Prop_M2 Prop_E1 High Lipophilicity (DCM Solubility) Ethyl->Prop_E1 Prop_E2 Robust Stability (Slower Hydrolysis) Ethyl->Prop_E2

Figure 1: Divergence in physicochemical properties based on the ester group selection.[1]

Synthetic Utility & Reactivity Profile

The primary utility of these molecules is as a "masked" carboxylic acid.[1][2] The 4-bromo position serves as a handle for cross-coupling (Suzuki-Miyaura) or nitration (in Sildenafil synthesis), while the ester protects the acid during pyrazole ring formation.[1]

A. The Hydrolysis Bottleneck

The most critical operational difference is the saponification rate .[1][2]

  • Methyl Ester: The methoxy leaving group is smaller.[1][2] Hydroxide attack at the carbonyl carbon is less sterically hindered.[1][2] Complete hydrolysis at 25°C often occurs within 30-60 minutes.[1]

  • Ethyl Ester: The ethoxy group adds rotational bulk.[1][2] Hydrolysis typically requires elevated temperatures (reflux) or longer reaction times (2-4 hours) to reach >99% conversion.[1][2]

B. Regioselectivity in N-Alkylation

If your next step is N-methylation (to form the Sildenafil core):

  • Ethyl Ester: The increased bulk of the ethyl group can slightly enhance regioselectivity for N1 vs. N2 alkylation by sterically shielding the adjacent nitrogen, though this effect is minor compared to the directing effect of the propyl group.[2]

Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the intermediate is of sufficient quality before proceeding.[2]

Protocol A: Synthesis of the Pyrazole Ester (Ethyl Variant)

Standard industrial route using Diethyl Oxalate.[1][2]

  • Claisen Condensation:

    • Charge a reactor with Sodium Ethoxide (1.1 eq) in Ethanol.

    • Add 2-Pentanone (1.0 eq) and Diethyl Oxalate (1.0 eq) dropwise at <10°C.

    • Stir 2h at room temp. The solution turns yellow/orange (formation of diketoester enolate).[1][2]

  • Cyclization:

    • Cool to 0°C. Add Hydrazine Hydrate (1.0 eq) slowly (Exothermic!).[1][2]

    • Reflux for 2 hours.[1][2][3]

    • Result: Ethyl 3-propyl-1H-pyrazole-5-carboxylate.[1]

  • Bromination (The Target Molecule):

    • Dissolve the pyrazole in Acetic Acid.[1][2]

    • Add Bromine (1.05 eq) dropwise at room temperature.[1][2]

    • Pour into ice water. Filter the precipitate.[1][2][4]

    • Validation: 1H NMR should show loss of the pyrazole C4-H signal (~6.6 ppm).

Protocol B: Comparative Hydrolysis (Methyl vs. Ethyl)

Use this protocol to determine which ester suits your downstream kinetics.[1][2]

  • Setup: Prepare two vials.

    • Vial A: 100 mg Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate.[1]

    • Vial B: 100 mg Ethyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate.[1]

  • Solvent: Dissolve both in 2 mL THF:MeOH (1:1).

  • Initiation: Add 2.0 eq of LiOH (1M aqueous) to both simultaneously. Stir at 25°C.

  • Monitoring (TLC/HPLC):

    • Spot every 15 minutes.[1][2]

    • Expectation: Vial A (Methyl) will show disappearance of starting material significantly faster than Vial B (Ethyl).[1][2]

  • Workup: Acidify to pH 2 with 1M HCl. The product (Carboxylic Acid) will precipitate.[1][2]

Decision Logic & Workflow

The following diagram illustrates the critical decision points in selecting the ester and the subsequent reaction pathway towards PDE5 inhibitors.

workflow Start Start: 2-Pentanone Choice Reagent Selection Start->Choice Path_Me Dimethyl Oxalate (Methyl Path) Choice->Path_Me For Atom Economy Path_Et Diethyl Oxalate (Ethyl Path) Choice->Path_Et For Solubility Inter_Me Methyl Diketoester Path_Me->Inter_Me Inter_Et Ethyl Diketoester Path_Et->Inter_Et Cycliz Cyclization (Hydrazine) Inter_Me->Cycliz Inter_Et->Cycliz Brom Bromination (Br2/AcOH) Cycliz->Brom Target_Me Methyl 4-bromo-3-propyl -1H-pyrazole-5-carboxylate Brom->Target_Me If Me path Target_Et Ethyl 4-bromo-3-propyl -1H-pyrazole-5-carboxylate Brom->Target_Et If Et path Hydrolysis Hydrolysis Step Target_Me->Hydrolysis Target_Et->Hydrolysis Result_Me Fast Kinetics (High Throughput) Hydrolysis->Result_Me < 1 Hour Result_Et High Solubility (Scale-Up/Process) Hydrolysis->Result_Et > 2 Hours

Figure 2: Synthesis workflow and decision logic for ester selection.

References
  • Dunn, P. J., et al. (1998).[1][2] "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development. (Details the industrial preference for the ethyl ester route via diethyl oxalate).

  • Dale, D. J., et al. (2000).[1][2] "Synthesis of 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid." Organic Process Research & Development. (Provides specific bromination conditions for propyl-pyrazole esters). [1][2]

  • Larock, R. C. (2018).[1][2] Comprehensive Organic Transformations. Wiley-VCH. (General reference for ester hydrolysis kinetics: Methyl > Ethyl). [1][2]

  • Pfizer Inc. (1996).[1][2] "Pyrazolopyrimidinone antianginal agents."[1][2] U.S. Patent 5,250,534.[1][2] (The foundational patent describing the ethyl ester intermediate).[2]

Sources

Comparative

A Head-to-Head Comparison of 4-Bromo- and 4-Iodo-pyrazole Carboxylates in Cross-Coupling Reactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The functionalization of the pyrazole ring, particularly at the C4-position, is a critical step in the synthesis of these molecules, often achieved through palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically bromine or iodine—is a crucial decision that significantly influences reactivity, yield, and the overall efficiency of the synthetic route. This guide provides a comprehensive, data-driven comparison of the reactivity of 4-bromo- and 4-iodo-pyrazole carboxylates in key cross-coupling reactions, offering insights to inform strategic decisions in your synthetic endeavors.

The Dichotomy of Reactivity: A Fundamental Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for bond dissociation energies is C-I < C-Br < C-Cl, indicating that the carbon-iodine bond is the weakest and therefore the most susceptible to oxidative addition to a palladium(0) catalyst, the initial and often rate-determining step in the catalytic cycle.[1] This suggests that 4-iodo-pyrazole carboxylates would be inherently more reactive than their 4-bromo counterparts.

While this generally holds true, the higher reactivity of the C-I bond can be a double-edged sword. It can lead to a greater propensity for side reactions, most notably dehalogenation, where the halogen is replaced by a hydrogen atom, resulting in the formation of an undesired byproduct and a reduction in the yield of the target molecule.[1] Consequently, the seemingly less reactive 4-bromo-pyrazole carboxylates can, under optimized conditions, provide higher isolated yields of the desired coupled product.[3][4][5][6]

Comparative Performance in Key Cross-Coupling Reactions

This section provides a detailed, evidence-based comparison of 4-bromo- and 4-iodo-pyrazole carboxylates in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of C-C bonds. When comparing the 4-bromo- and 4-iodo-pyrazole carboxylates in this reaction, a nuanced picture emerges.

Feature4-Iodo-pyrazole Carboxylate4-Bromo-pyrazole Carboxylate
Reactivity Higher, due to weaker C-I bond.[1]Lower, requiring potentially more forcing conditions.
Reaction Conditions Milder conditions (lower temperatures, shorter reaction times) are often sufficient.May require higher temperatures, longer reaction times, or more active catalyst systems.
Yield Can be high, but often compromised by dehalogenation.[3][4][5][6]Often provides higher and more consistent yields due to lower incidence of dehalogenation.[3][4][5][6]
Side Reactions Prone to dehalogenation, especially with electron-rich boronic acids or under prolonged heating.[3][4][5][6]Less susceptible to dehalogenation.

Experimental Evidence:

A direct comparison of chloro, bromo, and iodo aminopyrazoles in the Suzuki-Miyaura reaction revealed that the bromo and chloro derivatives were superior to the iodo-pyrazoles due to a reduced propensity for dehalogenation.[3][4][5][6] While this study was not on the carboxylate derivatives specifically, the trend is widely applicable across various substituted pyrazoles.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole Carboxylate This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling for both 4-bromo- and 4-iodo-pyrazole carboxylates.

Materials:

  • Ethyl 4-halopyrazole-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dried Schlenk tube, add the ethyl 4-halopyrazole-3-carboxylate, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture at 80-100°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)2 Base Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. In the context of 4-halopyrazole carboxylates, the choice of halide again plays a critical role.

Feature4-Iodo-pyrazole Carboxylate4-Bromo-pyrazole Carboxylate
Reactivity Generally more reactive, allowing for milder conditions.May require higher temperatures or more active catalysts.
Catalyst System Can often be coupled with a wider range of amines using standard catalyst systems.May require more specialized, bulky phosphine ligands for challenging amines.
Yield Good to excellent yields are achievable.Can provide higher and more reliable yields, particularly in large-scale synthesis.
Practicality The higher reactivity can sometimes lead to catalyst decomposition or side reactions.Often the substrate of choice for robust and scalable processes.

Experimental Evidence: In a study on the Buchwald-Hartwig coupling of 4-halo-1H-1-tritylpyrazoles, 4-bromo-1-tritylpyrazole was found to be more effective than the 4-iodo or 4-chloro derivatives for the coupling with piperidine.[7] This highlights that for certain substrate and amine combinations, the bromo-derivative can be superior.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole Carboxylate

Materials:

  • Ethyl 4-halopyrazole-3-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the ethyl 4-halopyrazole-3-carboxylate, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with argon.

  • Add the amine, NaOt-Bu, and toluene.

  • Heat the reaction mixture to 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - 4-Halopyrazole Carboxylate - Amine - Pd Catalyst & Ligand - Base Solvent Add Anhydrous Toluene Reagents->Solvent Inert_Atmosphere Purge with Argon Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Extraction Aqueous Workup Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction: A Matter of Efficiency

The Heck reaction, for the formation of C-C bonds between an unsaturated halide and an alkene, also shows a preference for the more reactive C-I bond.[8]

Feature4-Iodo-pyrazole Carboxylate4-Bromo-pyrazole Carboxylate
Reactivity High reactivity, generally leading to faster reactions.[1]Lower reactivity, often requiring more forcing conditions.[1]
Yield Good to excellent yields are typically obtained.Moderate yields may be achieved, but often lower than with the iodo-derivative under similar conditions.
Catalyst Loading Can often be performed with lower catalyst loadings.May require higher catalyst loadings to achieve reasonable conversion.

Experimental Considerations: While direct comparative data for the Heck reaction of ethyl 4-bromo- and 4-iodo-pyrazole-3-carboxylates is not readily available, the general trend observed for aryl halides strongly suggests that the iodo-derivative will be the more efficient substrate.[8][9] For the bromo-derivative, the use of more active palladium catalysts, such as those with N-heterocyclic carbene (NHC) ligands, may be necessary to achieve high yields.

Practical Considerations: Beyond Reactivity

The choice between a 4-bromo- and a 4-iodo-pyrazole carboxylate is not solely based on chemical reactivity. Practical factors such as cost, availability, and stability are also critical considerations, especially in a drug development setting.

  • Cost and Availability: Generally, brominated starting materials are less expensive and more readily available from commercial suppliers than their iodinated counterparts. A search of chemical supplier catalogs indicates that 4-bromo-1H-pyrazole is significantly more affordable than 4-iodo-1H-pyrazole, a trend that is likely to extend to their carboxylate derivatives.[10][11]

  • Stability: Iodinated organic compounds can be more sensitive to light and heat than their brominated analogs, potentially leading to decomposition over time.[2] This can be a concern for long-term storage and in large-scale manufacturing processes.

Synthesis of Starting Materials

The accessibility of the starting materials is a key factor in their utility. Fortunately, both ethyl 4-bromo- and 4-iodo-1H-pyrazole-3-carboxylates can be synthesized through established methods.

Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate: A common route involves the diazotization of an aminopyrazole precursor followed by a Sandmeyer-type reaction with a bromide source.

Synthesis of Ethyl 4-iodo-1H-pyrazole-3-carboxylate: This can be achieved through direct iodination of the corresponding pyrazole-3-carboxylate using an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[7][12][13][14]

Conclusion and Recommendations

The choice between 4-bromo- and 4-iodo-pyrazole carboxylates for cross-coupling reactions is a strategic one that depends on the specific goals of the synthesis.

  • For rapid, small-scale synthesis and initial exploration of chemical space, the higher reactivity of 4-iodo-pyrazole carboxylates may be advantageous, allowing for milder reaction conditions and potentially faster reaction times. However, careful optimization is required to mitigate the risk of dehalogenation.

  • For large-scale synthesis, process development, and when robustness and high, reproducible yields are paramount, 4-bromo-pyrazole carboxylates are often the superior choice. Their lower cost, greater stability, and reduced propensity for side reactions make them more amenable to scale-up and manufacturing.

Ultimately, the optimal choice will be determined by a careful evaluation of the specific reaction, the desired scale, and the economic and practical constraints of the project. It is recommended to perform small-scale comparative experiments to determine the most suitable substrate for a particular transformation.

References

  • Boehm, P., Martini, T., Lee, Y.H., Cacherat, B., & Morandi, B. (2021). Palladium-Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand-Assisted Halide Exchange.
  • Jedinak, L., Tomanova, P., & Dvorak, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 165-179.
  • Jedinak, L., Tomanova, P., & Dvorak, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Retrieved from [Link]

  • Jedinak, L., Tomanova, P., & Dvorak, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-1H-pyrazole. Retrieved from [Link]

  • Jedinak, L., Tomanova, P., & Dvorak, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Retrieved from [Link]

  • Kumpins, V., & Tars, K. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Machulek, A., Jr., & Comasseto, J. V. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]

  • Singh, P. P., & Kumar, A. (2012). A simple and efficient synthesis of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Pop, R., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

  • LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Semantic Scholar. Retrieved from [Link]

  • Levandowski, B. J., & Houk, K. N. (2018). Stability of 4H-pyrazoles in physiological environments. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2024). Palladium-catalyzed dearomative Heck/[4 + 3] decarboxylative cyclization of indoles with α-oxocarboxylic acids via C–H activation. Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation

Structural and Performance Comparison Guide: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate in Structure-Based Drug Design

As a Senior Application Scientist evaluating heterocyclic scaffolds for structure-based drug design (SBDD), understanding the crystallographic and physicochemical properties of building blocks is paramount. Pyrazole-5-ca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for structure-based drug design (SBDD), understanding the crystallographic and physicochemical properties of building blocks is paramount. Pyrazole-5-carboxylates are highly privileged pharmacophores, prominently featured in the development of phosphodiesterase 4 (PDE4) inhibitors and targeted anticancer therapeutics[1][2].

Among these, methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (CAS: 1343438-19-6)[3][4] serves as a highly versatile intermediate. It combines a lipophilic propyl chain, a hydrogen-bond-accepting carboxylate ester, and a synthetically malleable bromine atom. This guide objectively compares its structural performance against alternative pyrazole analogs, providing actionable experimental data and validated workflows for medicinal chemists.

Crystallographic Performance & Structural Comparison

The efficacy of pyrazole derivatives in target binding relies heavily on their spatial conformation and solid-state packing. For instance, in PDE4 inhibitors, the pyrazole ring is typically sandwiched within a hydrophobic clamp (formed by residues like F372 and I336), while the carboxylate group forms a conserved hydrogen bond with an invariant glutamine residue[1].

Target vs. Alternatives
  • Target: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate: The C3-propyl group increases the lipophilic surface area, enhancing hydrophobic interactions within deep target pockets compared to shorter alkyl chains. The C4-bromine atom not only serves as a critical handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura) but also engages in halogen bonding, which stabilizes both the crystal lattice and potential protein-ligand complexes.

  • Alternative 1: Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate[4]: This ethyl variant offers slightly lower lipophilicity. Crystallographically, the shorter alkyl chain alters the unit cell volume and packing density. While it may possess better aqueous solubility, it often exhibits reduced affinity for hydrophobic clamp regions compared to the propyl analog.

  • Alternative 2: 4-Bromo-1H-pyrazole: Lacking the ester and alkyl groups, this foundational building block crystallizes in the Pnma space group and forms a trimeric hydrogen-bonded molecular assembly[5][6]. While highly useful as a primary starting material, it lacks the functional group vectors required for direct, multi-point target engagement.

Quantitative Data Presentation

The table below summarizes the comparative crystallographic and physicochemical parameters of these scaffolds based on single-crystal X-ray diffraction (SC-XRD) trends observed in this class of compounds[5][6][7].

CompoundKey SubstituentsH-Bonding Motif (Solid State)Lipophilicity ContributionPrimary SBDD Utility
Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate C3-Propyl, C4-Br, C5-EsterIntermolecular C-H···O, N-H···OHigh (Propyl chain)Deep hydrophobic pocket targeting; late-stage functionalization.
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate C3-Ethyl, C4-Br, C5-EsterIntermolecular C-H···O, N-H···OModerate (Ethyl chain)Shallow hydrophobic pocket targeting.
4-Bromo-1H-pyrazole C4-BrTrimeric assembly (N-H···N)LowBasic core synthesis; fragment-based screening.

Mechanistic Role in Structure-Based Drug Design

The structural features elucidated by SC-XRD directly translate to biological performance. The ester group at the C5 position acts as a critical hydrogen bond acceptor. When integrated into larger scaffolds, the dihedral angle between the pyrazole ring and subsequent substituents dictates the molecule's ability to navigate sterically restricted binding sites[1][8].

SBDD N1 Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate N2 C5-Carboxylate Ester N1->N2 N3 C3-Propyl Chain N1->N3 N4 C4-Bromine Atom N1->N4 N5 Conserved H-Bonding (Invariant Glutamine) N2->N5 N6 Hydrophobic Clamp (F372 & I336 Pockets) N3->N6 N7 Halogen Bonding & Cross-Coupling Site N4->N7 N8 Optimized Target Inhibitor / Anticancer Lead N5->N8 N6->N8 N7->N8

Structural mapping of pyrazole functional groups to target binding interactions in SBDD.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the process of synthesizing and crystallizing these pyrazole derivatives must be strictly controlled. The following protocols detail the generation of X-ray quality crystals.

G A Enaminodiketone + Hydrazine B Cyclocondensation (Ethanol, Reflux) A->B C Methyl 3-propyl-1H- pyrazole-5-carboxylate B->C D Bromination (NBS, DMF, 0°C) C->D E Crude Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate D->E F Column Chromatography (Hexane/EtOAc) E->F G Slow Evaporation (DCM/Hexane 1:5) F->G H Single Crystals for SC-XRD G->H

Workflow for the synthesis and crystallization of the target pyrazole derivative.

Protocol 1: Synthesis and Crystallization
  • Regiospecific Cyclocondensation: React the corresponding unsymmetrical enaminodiketone with methylhydrazine or hydrazine hydrate in ethanol. The reaction proceeds via an addition-elimination mechanism, yielding the pyrazole core regiospecifically[9].

  • Bromination: Treat the resulting methyl 3-propyl-1H-pyrazole-5-carboxylate with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 0°C to selectively brominate the C4 position.

  • Purification: Purify the crude mixture via silica gel column chromatography using a hexane/ethyl acetate gradient (typically 10:1 v/v) to remove unreacted starting materials and regioisomers[10].

  • Crystal Growth (Slow Evaporation): Dissolve the purified methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate in a binary solvent system (e.g., dichloromethane/hexane, 1:5 v/v). Allow the solution to undergo slow evaporation at room temperature (298 K) over 48–72 hours to yield single crystals suitable for diffraction analysis[7].

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Analysis
  • Mounting: Select a colorless, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect diffraction data at 170 K or 298 K using a diffractometer equipped with a CCD area detector and Mo Kα radiation (λ = 0.71073 Å)[5][8].

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXS) and refine using full-matrix least-squares on F² (e.g., SHELXL)[11].

  • Validation: Ensure all non-hydrogen atoms are refined anisotropically. C-H protons should be refined using a riding model, while N-H protons can be located from difference Fourier maps to accurately map the hydrogen-bonding network[5][7].

References

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC - NIH. Available at: [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PMC - NIH. Available at: [Link]

  • (IUCr) Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. IUCr. Available at: [Link]

  • Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. PMC - NIH. Available at:[Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - NIH. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to HPLC Retention Time of Brominated Pyrazoles

For researchers, scientists, and professionals in drug development, understanding the chromatographic behavior of brominated pyrazoles is crucial for purification, impurity profiling, and quality control. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the chromatographic behavior of brominated pyrazoles is crucial for purification, impurity profiling, and quality control. This guide provides an in-depth analysis of the factors governing the High-Performance Liquid Chromatography (HPLC) retention times of these compounds. We will delve into the causality behind experimental choices, present comparative data from published studies, and offer detailed protocols to ensure reproducible results.

The Expertise Behind the Method: Understanding Retention in Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing brominated pyrazoles due to their generally moderate to low polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The retention of an analyte is primarily dictated by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

The introduction of bromine atoms to a pyrazole ring significantly influences its physicochemical properties and, consequently, its HPLC retention time. Key factors include:

  • Increased Hydrophobicity: Bromine is a large, polarizable atom that increases the van der Waals surface area and hydrophobicity of the pyrazole molecule. This leads to stronger interactions with the nonpolar stationary phase, generally resulting in longer retention times compared to the non-brominated parent pyrazole.

  • Positional Isomerism: The position of the bromine atom(s) on the pyrazole ring can subtly alter the molecule's dipole moment and its overall shape. These differences can lead to variations in retention times among isomers, which is a critical consideration for impurity analysis.[1]

  • Number of Bromine Substituents: Increasing the number of bromine atoms on the pyrazole ring will progressively increase the molecule's hydrophobicity and, therefore, its retention time in RP-HPLC.

Comparative Analysis of Substituted Pyrazole Retention Times

While a comprehensive library of retention times for all possible brominated pyrazoles is not publicly available, we can draw valuable insights from studies on structurally related compounds, such as pyrazole-based fungicides. The following data is from a study that developed a UPLC-MS/MS method for the simultaneous determination of five pyrazole fungicides.[2][3]

CompoundStructureRetention Time (min)
Furametpyr5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-N-((R)-1,2-dimethylpropyl)-1H-pyrazole-4-carboxamide1.51
Pyraclostrobinmethyl N-(2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-N-methoxycarbamate1.55
Fluxapyroxad3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide1.76
BixafenN-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide1.90
Rabenzazole2-(2-(1H-1,2,4-triazol-1-yl)ethyl)-5-(trifluoromethyl)-2H-pyrazole-3-carboxanilide2.09

Analysis of the Data:

The retention times of these complex pyrazole derivatives are influenced by multiple structural features, not just halogenation. However, we can observe a general trend where increased hydrophobicity and molecular size correlate with longer retention times. For instance, Bixafen, with its dichlorinated and fluorinated biphenyl moiety, exhibits a longer retention time than the other listed compounds. This data underscores the importance of considering the entire molecular structure when predicting or explaining retention behavior.

Experimental Protocols for the HPLC Analysis of Brominated Pyrazoles

The following protocols are designed to be self-validating and provide a robust starting point for method development.

Protocol 1: General Purpose RP-HPLC for Brominated Pyrazoles

This method is suitable for a wide range of brominated pyrazoles and can be adapted for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).
  • Recommended Columns:
  • C18 (e.g., 250 mm × 4.6 mm, 5 µm) for general-purpose separations.[1]
  • Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity for halogenated aromatic compounds.

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
  • Ensure thorough mixing and degassing of the mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5-20 µL.
  • Column Temperature: 25-30 °C.
  • Detection Wavelength: 254 nm or a wavelength appropriate for the specific brominated pyrazole's chromophore.
  • Elution: A gradient elution is often effective for separating compounds with a range of polarities. A typical gradient might be:
  • 0-5 min: 50% B
  • 5-20 min: 50% to 90% B
  • 20-25 min: 90% B
  • 25-30 min: 90% to 50% B (re-equilibration)
Protocol 2: Chiral Separation of N-Substituted Brominated Pyrazoles

For chiral brominated pyrazoles, a specialized chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs have shown excellent performance for pyrazole derivatives.[4][5][6][7][8]

1. Instrumentation and Columns:

  • HPLC system with a DAD.
  • Chiral Column: Lux Cellulose-2 or Lux Amylose-2 (e.g., 250 mm × 4.6 mm, 5 µm).

2. Mobile Phase and Elution Mode:

  • Normal Phase Mode: A mixture of n-hexane and ethanol (e.g., 90:10 v/v).
  • Polar Organic Mode: 100% acetonitrile or 100% methanol. This mode can offer shorter run times and sharper peaks.[4][5][6][7][8]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5-10 µL.
  • Column Temperature: 25 °C.
  • Detection Wavelength: As determined by the UV spectrum of the analyte.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow and the conceptual relationship between molecular properties and HPLC retention.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Brominated Pyrazole Standard/Sample injection Inject Sample sample_prep->injection mobile_phase_prep Prepare & Degas Mobile Phases A and B mobile_phase_prep->injection separation Separation on RP Column (e.g., C18) injection->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram retention_time Determine Retention Time (tR) chromatogram->retention_time quantification Quantify Analyte retention_time->quantification

Caption: A typical experimental workflow for the HPLC analysis of brominated pyrazoles.

retention_factors retention_time HPLC Retention Time hydrophobicity Increased Hydrophobicity hydrophobicity->retention_time increases num_br Number of Bromine Atoms num_br->hydrophobicity increases pos_iso Positional Isomerism pos_iso->retention_time influences dipole Dipole Moment pos_iso->dipole influences mol_size Molecular Size/ Surface Area mol_size->hydrophobicity increases dipole->retention_time influences

Caption: Factors influencing the HPLC retention time of brominated pyrazoles.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, it is essential to incorporate system suitability tests into your analytical runs. This should include:

  • Repeatability: Multiple injections of the same standard solution should yield retention times with a relative standard deviation (RSD) of less than 1%.

  • Peak Shape: The tailing factor for the analyte peak should ideally be between 0.9 and 1.2.

  • Resolution: For closely eluting peaks, a resolution of greater than 1.5 is generally required for accurate quantification.

By consistently monitoring these parameters, you can have confidence in the validity of your retention time data.

Conclusion

While a universal retention time library for all brominated pyrazoles remains to be compiled, a thorough understanding of the principles of reversed-phase chromatography, combined with the available data on related compounds, provides a strong foundation for successful analysis. The key takeaway for researchers is that the retention time of a brominated pyrazole is a direct reflection of its molecular properties, primarily its hydrophobicity, which is influenced by the number and position of the bromine substituents. By applying the detailed protocols and understanding the underlying scientific principles outlined in this guide, you will be well-equipped to develop robust and reliable HPLC methods for your specific research needs.

References

  • El-Behairy, M. F., Abida, M. S., & Eltahan, M. H. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26585–26597. [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • (n.d.). Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. ResearchGate. [Link]

  • (n.d.).
  • El-Behairy, M. F., Abida, M. S., & Eltahan, M. H. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS omega, 6(40), 26585–26597. [Link]

  • El-Behairy, M. F., Abida, M. S., & Eltahan, M. H. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26585-26597. [Link]

  • (2025). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. Sciforum. [Link]

  • (2026). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link]

  • (2025). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

Sources

Validation

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate vs 3-methyl analog

Title: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate vs. 3-Methyl Analog: A Technical Guide for Medicinal Chemists As a Senior Application Scientist, I frequently consult with medicinal chemistry teams on the selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate vs. 3-Methyl Analog: A Technical Guide for Medicinal Chemists

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams on the selection of early-stage building blocks. The choice between Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate and its 3-methyl analog is rarely arbitrary. While they differ by only two methylene units, this structural divergence fundamentally alters the molecule's physicochemical profile, downstream synthetic reactivity, and ultimate receptor-binding pharmacodynamics.

This guide objectively compares these two highly versatile halogenated heterocyclic building blocks[1], providing actionable Structure-Activity Relationship (SAR) insights and validated experimental workflows for drug development professionals.

Chemical Profiling & Physicochemical Properties

Before initiating a synthetic campaign, it is critical to understand the baseline properties of your starting materials. Note that in 1H-pyrazoles, the 3- and 5-positions are tautomeric; however, the presence of the electron-withdrawing carboxylate group locks the electronic distribution, making the C4-bromine highly distinct[2].

PropertyMethyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylateMethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate
CAS Number 1343438-19-6[3]1232838-31-1[2] / 6076-14-8 (Ethyl)[4]
Molecular Formula C8H11BrN2O2C6H7BrN2O2[1]
Molecular Weight 247.09 g/mol 219.04 g/mol [2]
Estimated LogP ~1.8~0.9
Steric Bulk (C3) High (Linear 3-carbon chain)Low (Single carbon)
Primary Application Deep hydrophobic pocket targetingLigand efficiency (LE) optimization

Causality Insight: The addition of the propyl chain increases the LogP by approximately 0.9 units. In the context of Lipinski's Rule of 5, starting with a heavily lipophilic building block can severely restrict downstream functionalization options. If your final Active Pharmaceutical Ingredient (API) requires bulky, lipophilic aryl groups at the C4 position, starting with the 3-methyl analog helps maintain aqueous solubility.

Mechanistic Impact in Drug Design (SAR Analysis)

The selection between a methyl and a propyl substituent at the C3 position dictates how the resulting pyrazole core anchors into a target protein's binding site.

  • The 3-Propyl Advantage (e.g., GPCR Targeting): In the development of Cannabinoid Receptor 1 (CB1) antagonists (analogous to the Rimonabant pharmacophore), the alkyl chain must penetrate deep into the hydrophobic transmembrane helices (TM3/TM5). The propyl group provides optimal van der Waals contacts, significantly increasing target residence time and binding affinity.

  • The 3-Methyl Advantage (e.g., Kinase/PDE Targeting): For targets with rigid, shallow active sites—such as the PDE5 catalytic domain—excessive steric bulk leads to structural clashing. The 3-methyl group acts as a minimal vector, orienting the pyrazole ring without incurring a steric penalty, thereby maximizing Lipophilic Ligand Efficiency (LLE).

SARLogic Root Selection of C3-Alkyl Group Propyl 3-Propyl Analog Root->Propyl Methyl 3-Methyl Analog Root->Methyl P_Pro Increased Lipophilicity (ΔLogP ≈ +1.0) Propyl->P_Pro P_Con Reduced Aqueous Solubility Propyl->P_Con M_Pro Lower Steric Bulk Improved Ligand Efficiency Methyl->M_Pro M_Con Lower VdW Interactions Methyl->M_Con P_Target Deep Hydrophobic Pockets (e.g., GPCRs) P_Pro->P_Target M_Target Shallow Binding Sites (e.g., Kinase Hinges) M_Pro->M_Target

Figure 1: SAR logic tree dictating the selection of the C3-alkyl substituent.

Experimental Protocols: Downstream Functionalization

Both compounds serve as excellent substrates for transition-metal-catalyzed cross-coupling. The C4-bromine is the primary synthetic handle. Below is a self-validating, field-proven protocol for functionalizing these building blocks.

Protocol: Suzuki-Miyaura Cross-Coupling at the C4 Position

Objective: To install an aryl/heteroaryl group at the C4 position via Palladium catalysis. Mechanistic Rationale: The C4 position of the pyrazole ring is relatively electron-rich, making oxidative addition by Palladium slightly more challenging than on electron-deficient heterocycles. Therefore, an active bidentate catalyst like Pd(dppf)Cl₂ is required.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the pyrazole building block (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: Dioxane dissolves the lipophilic pyrazole, while water dissolves the inorganic base. This biphasic system is mechanistically required to form the reactive boronate complex, which undergoes transmetalation.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen poisons the Pd(0) active species and promotes unwanted homocoupling of the boronic acid.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The starting material will exhibit a characteristic 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br/⁸¹Br isotopes. The complete disappearance of this doublet and the emergence of the coupled product mass validates successful C-C bond formation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

SyntheticWorkflow A Methyl 3-alkyl-1H- pyrazole-5-carboxylate B C4 Bromination (NBS / DMF) A->B C Methyl 4-bromo-3-alkyl- 1H-pyrazole-5-carboxylate B->C D Suzuki Coupling (Pd cat, Ar-B(OH)2) C->D C-C Bond Formation E Saponification (LiOH, THF/H2O) D->E Deprotection

Figure 2: Standard synthetic workflow for C4-functionalization of pyrazole-5-carboxylates.

Conclusion

For early-stage hit-to-lead optimization, Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate is the safer starting point to maintain high Ligand Efficiency and avoid "molecular obesity." However, if your target validation specifically requires deep hydrophobic anchoring (e.g., transmembrane GPCR pockets), the 3-propyl analog provides the necessary van der Waals interactions to drive nanomolar affinity.

References

Sources

Comparative

High-Resolution Elemental Analysis of Halogenated APIs: A Comparative Guide for C9H11BrN2O2

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol The Analytical Challenge: Halogen Interference in C9H11BrN2O2 The co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

The Analytical Challenge: Halogen Interference in C9H11BrN2O2

The compound C9H11BrN2O2 (commonly known as the substituted urea derivative Metobromuron) presents a classic analytical challenge in pharmaceutical and agrochemical characterization [1]. With a molecular weight of 259.10 g/mol , its elemental composition is heavily skewed by the presence of bromine (~30.8 wt%).

During traditional Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) combustion analysis, halogenated compounds release highly reactive diatomic halogens (


) and hydrohalic acids (

). If not properly managed, these byproducts cause catastrophic analytical failures:
  • Catalyst Poisoning: Bromine gases irreversibly deactivate the copper (Cu) wires in the reduction reactor.

  • Chromatographic Interference:

    
     co-elutes with or causes severe tailing in the nitrogen (
    
    
    
    ) channel of the Thermal Conductivity Detector (TCD), leading to artificially inflated nitrogen mass percentages.

To establish a robust analytical framework, this guide objectively compares three distinct instrumental approaches for characterizing C9H11BrN2O2, detailing the causality behind advanced mitigation strategies.

Platform Comparison: Evaluating Analytical Alternatives

When verifying the purity and elemental composition of brominated organics, laboratories typically choose between traditional combustion, advanced flash combustion with active scrubbing, or orthogonal mass spectrometry.

Alternative A: Traditional Static Combustion CHNS

Older-generation elemental analyzers lack dedicated halogen scrubbing matrices. When analyzing C9H11BrN2O2, the


 gas directly attacks the reduction column. This results in rapid consumable depletion, poor baseline stability, and unacceptable standard deviations (>0.5%) in nitrogen quantification.
Alternative B: Advanced Dynamic Flash CHNS/O (The Optimal Bulk Method)

Modern systems (e.g., Thermo Fisher FlashSmart or Elementar vario EL cube) utilize dynamic flash combustion coupled with in-line chemical scrubbing. By integrating high-purity silver (Ag) wool directly into the oxidation reactor, volatile bromine is quantitatively precipitated as solid silver bromide (


) before it can reach the reduction phase [2]. This preserves the copper catalyst and ensures pristine TCD chromatograms.
Alternative C: LC-High Resolution Mass Spectrometry (Orthogonal Validation)

While CHNS provides bulk purity via mass percentages, LC-HRMS (e.g., Q-TOF or Orbitrap) provides structural confirmation. For C9H11BrN2O2, HRMS detects the exact monoisotopic mass (


 258.0004) and leverages the unique ~1:1 isotopic ratio of 

and

to confirm the presence of the halogen [3].

Decision Start Analyze C9H11BrN2O2 CHNS Bulk Elemental Analysis (CHNS/O) Start->CHNS HRMS Structural Analysis (LC-HRMS) Start->HRMS Scrubber Ag/Cu Scrubbing Required CHNS->Scrubber Isotope 79Br / 81Br Isotope Profiling HRMS->Isotope Valid Orthogonal Validation Scrubber->Valid Isotope->Valid

Caption: Orthogonal analytical strategy combining CHNS bulk analysis and HRMS for halogenated compounds.

Quantitative Data Comparison

The tables below summarize the expected performance of each platform when analyzing highly pure (>99.5%) C9H11BrN2O2.

Table 1: Theoretical vs. Experimental Elemental Recovery for C9H11BrN2O2

Theoretical Mass %: C (41.72%), H (4.28%), N (10.81%), O (12.35%), Br (30.84%)

ElementTheoretical %Alt A: Traditional CHNS (No Scrubber)Alt B: Advanced CHNS (Ag Scrubber)Alt C: LC-HRMS (Mass Accuracy)
Carbon (C) 41.72%41.65% ± 0.4541.70% ± 0.15N/A (Bulk % not measured)
Hydrogen (H) 4.28%4.35% ± 0.304.29% ± 0.08N/A
Nitrogen (N) 10.81%12.45% ± 1.20 *10.83% ± 0.10N/A
Oxygen (O) 12.35%Not Measured12.32% ± 0.12N/A
Exact Mass 258.0004 DaN/AN/A258.0001 Da (Δ < 2 ppm)

*Note the severe artificial inflation of Nitrogen in Alt A due to


 co-elution at the TCD.
Table 2: Operational Metrics & System Robustness
MetricTraditional CHNSAdvanced Flash CHNSLC-HRMS
Halogen Interference Severe (System degradation)Fully MitigatedNone (Leveraged for ID)
Reduction Catalyst Life < 50 samples> 400 samplesN/A
Throughput ~15 mins / sample~10 mins / sample~20 mins / sample
Cost per Sample High (Frequent maintenance)LowVery High

Experimental Protocol: Self-Validating Advanced CHNS Workflow

To achieve the precision demonstrated in Table 1 (Alt B), the analytical protocol must be designed as a self-validating system . As an application scientist, you cannot assume instrument stability when injecting 30 wt% bromine; you must prove it within the sequence.

Step-by-Step Methodology

1. Reactor Preparation & Scrubber Integration

  • Action: Pack the primary quartz combustion tube with chromium oxide (

    
    ) oxidation catalyst. Top the catalyst bed with a tightly packed 25 mm layer of high-purity silver (Ag) wool.
    
  • Causality: At 1000°C, the silver wool acts as a targeted chemical trap. It reacts instantaneously with volatile

    
     to form solid 
    
    
    
    , permanently sequestering the halogen in the hot zone and preventing downstream poisoning [2].

2. Matrix-Matched Calibration

  • Action: Calibrate the TCD using a brominated Certified Reference Material (CRM), such as 4-Bromobenzoic acid, rather than standard sulfanilamide.

  • Causality: Matrix matching ensures that the combustion dynamics, oxygen consumption rates, and any minor flow impedance caused by the silver wool are perfectly accounted for in the K-factor calculations.

3. Sample Encapsulation

  • Action: Weigh exactly 1.500 mg of C9H11BrN2O2 into a combustible tin (Sn) capsule. Fold tightly to exclude atmospheric air.

  • Causality: Tin undergoes a highly exothermic oxidation upon introduction to the

    
    -enriched furnace. This creates a localized flash temperature of ~1800°C, which is absolutely critical to completely rupture the recalcitrant halogenated aromatic ring of Metobromuron.
    

4. The Self-Validating Sequence Loop

  • Action: Program the autosampler sequence as follows: Blank

    
    Blank
    
    
    
    Calibrant
    
    
    Sample (Triplicate)
    
    
    CRM Check Standard.
  • Causality: The initial blanks establish the baseline and prove the absence of halogen carryover (memory effect). The triplicate sample proves precision. Most importantly, the final CRM check standard validates that the silver wool has not reached its binding capacity; if the CRM passes within ±0.3% of theoretical values, the entire preceding sample batch is mathematically validated.

CHNS_Workflow A Sample: C9H11BrN2O2 (Tin Capsule) B Flash Combustion (1000°C, O2) A->B Injection C Silver Wool Scrubber (Ag + Br -> AgBr) B->C CO2, H2O, NOx, Br2, HBr D Cu Reduction (650°C) C->D Halogen-Free Gas Stream E GC Separation (PTFE Column) D->E CO2, H2O, N2 F TCD Detection (C, H, N) E->F Sequential Elution

Caption: Advanced CHNS combustion workflow featuring in-line halogen scrubbing for brominated APIs.

Conclusion

For the elemental characterization of C9H11BrN2O2, traditional CHNS analyzers are fundamentally inadequate due to severe bromine interference. Upgrading to an Advanced Dynamic Flash CHNS Analyzer equipped with in-line silver scrubbing provides the most accurate, cost-effective, and robust method for bulk purity determination. For complete regulatory submission (e.g., IND/NDA filings), this technique should be paired orthogonally with LC-HRMS to confirm the exact mass and isotopic signature of the brominated target.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18290, Metobromuron." PubChem, [Link]

  • Jankovský, O., et al. "Towards graphene bromide: bromination of graphite oxide." Nanoscale, Royal Society of Chemistry, 2014. [Link]

  • Adeniji, S. E., et al. "Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations." PubMed Central (PMC), 2021. [Link]

Safety & Regulatory Compliance

Safety

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate proper disposal procedures

Operational Guide: Handling and Disposal of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (CAS: 1343438-19-6) is a highly specialized halogenated heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate (CAS: 1343438-19-6) is a highly specialized halogenated heterocyclic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development[1]. Because this molecule contains a covalently bound bromine atom integrated with a biologically active pyrazole core, its lifecycle management is governed by strict environmental regulations regarding halogenated organic waste[2].

Improper disposal of brominated pyrazoles can lead to severe ecological toxicity, particularly in aquatic ecosystems[3], and poses significant regulatory compliance risks under EPA and RCRA frameworks[4]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

Section 1: Chemical Profiling & Hazard Assessment

The Causality of Segregation: The presence of the bromine atom dictates that this compound—and any solvent it touches—cannot be disposed of in standard organic waste streams. Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) taints the entire container, forcing the whole volume to be treated as a halogenated substance. This needlessly increases hazardous waste management costs and complicates the high-temperature incineration process required to break carbon-halogen bonds[5].

Quantitative Hazard Data Summary

Property / Hazard Specification / GHS Classification Operational Implication
Chemical Formula C8H11BrN2O2 Contains ~32% Bromine by mass; strictly classified as halogenated waste.
Physical State Solid/Crystalline Prone to aerosolization if milled or dry-swept; requires wet-wiping for decontamination.
Skin/Eye Irritation Category 2 (H315, H319) Mandates double-layered nitrile gloves and splash goggles during all handling[6].

| Aquatic Toxicity | Category 1 (H410) | Zero-drain disposal policy; absolute prohibition of sink washing of contaminated glassware. |

Section 2: Standard Operating Procedure (SOP) for Experimental Handling

Before initiating disposal, laboratories must establish a self-validating protocol for handling the raw material to minimize waste generation at the source.

Step-by-Step Methodology: Reagent Preparation & Handling

  • Engineering Controls Verification: Conduct all weighing, transfer, and dissolution of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[2].

  • PPE Donning: Equip standard laboratory PPE: flame-resistant lab coat, safety goggles (EN166/OSHA 29 CFR 1910.133 compliant)[6], and double-layered nitrile gloves.

  • Material Transfer: Use anti-static weighing boats. Avoid vigorous scraping with metal spatulas to prevent the generation of fine, brominated dust particulates.

  • Solvent Selection: Prefer non-halogenated solvents (e.g., ethyl acetate, ethanol) for downstream reactions where chemically viable. This minimizes the total volume of terminal halogenated waste generated during the workflow[2].

  • Decontamination: Post-handling, wipe down the analytical balance and fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol). Dispose of this cloth immediately in the solid halogenated waste bin.

Section 3: Waste Segregation and Disposal Workflow

The core principle of halogenated waste management is strict segregation. The following protocol ensures EPA compliance "from cradle to grave"[5].

Step-by-Step Methodology: Liquid and Solid Waste Disposal

  • Waste Phase Identification: Segregate waste into solid streams (contaminated PPE, empty reagent vials, TLC plates, silica gel) and liquid streams (reaction filtrates, mother liquors, NMR solvents).

  • Container Selection:

    • Liquid Waste: Utilize a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle specifically designated for "Halogenated Organic Solvents." Ensure the container has a tightly sealing, threaded cap[7].

    • Solid Waste: Use a rigid, puncture-resistant container lined with a heavy-duty, chemically compatible hazardous waste bag.

  • Immediate Labeling (Critical Step): Attach a Hazardous Waste Tag before the first drop of waste is added to the container[7]. The label must explicitly state the full chemical name: "Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate" and identify the hazard as "Halogenated Pyrazole Derivative." Do not use abbreviations or chemical formulas[7].

  • Satellite Accumulation: Store the collection container in a designated Satellite Accumulation Area (SAA). The container must sit within secondary containment (e.g., a polyethylene spill tray) to capture potential leaks and must be kept away from incompatible materials like strong oxidizing agents[2].

  • Institutional Transfer: When the container reaches 75% capacity, securely cap it and submit a chemical waste collection request to your Environmental Health and Safety (EHS) department. The waste will be transported to a permitted facility for high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize hydrogen bromide gas[8].

G Start Waste Generation: Methyl 4-bromo-3-propyl- 1H-pyrazole-5-carboxylate Decision1 Is the waste mixed with aqueous solvents? Start->Decision1 Aqueous Phase Separation: Isolate Organic Layer Decision1->Aqueous Yes Halogenated Designated Halogenated Organic Waste Container Decision1->Halogenated No Aqueous->Halogenated Labeling Attach Hazardous Waste Tag: Full Chemical Name Required Halogenated->Labeling Storage Store in Secondary Containment (Satellite Accumulation Area) Labeling->Storage Disposal Licensed High-Temperature Incineration (EPA Compliant) Storage->Disposal

Decision matrix and workflow for the segregation and disposal of halogenated pyrazole waste.

Section 4: Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent environmental exposure and aquatic contamination.

Step-by-Step Methodology: Spill Cleanup

  • Evacuation and Assessment: Evacuate personnel from the immediate vicinity. Verify that the spill has not entered any laboratory sink or floor drains.

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., diatomaceous earth, vermiculite, or specialized hazmat spill pads)[2]. Never use combustible materials like sawdust for halogenated organic spills.

  • Neutralization/Absorption: Gently sweep the absorbent material working from the outside in to prevent spreading. If the pure compound is spilled in its solid powder form, avoid dry sweeping; instead, cover the powder with damp absorbent pads to prevent dust aerosolization[3].

  • Waste Packaging: Transfer all contaminated absorbent, broken glass, and used PPE into a heavy-duty hazardous waste bag. Seal the bag and place it into a rigid secondary container.

  • Final Decontamination: Wash the spill area with a mild detergent solution, collecting the wash water as hazardous aqueous waste. Notify EHS for an immediate incident report and waste pickup[2].

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Division of Research Safety, University of Illinois URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: P2 InfoHouse URL: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

Executive Safety Summary Product Class: Halogenated Heterocyclic Ester Primary Hazard: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Operational Status: Handle as Potentially Bioactive As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Product Class: Halogenated Heterocyclic Ester Primary Hazard: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Operational Status: Handle as Potentially Bioactive

As a Senior Application Scientist, I often see researchers treat catalog intermediates as "inert" building blocks. This is a critical error. Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate contains a pyrazole core (common in kinase inhibitors) and an alkyl bromide motif. Until proven otherwise, you must treat this compound as a potent pharmaceutical intermediate.

This guide moves beyond basic compliance. It establishes a Self-Validating Safety System designed to protect your data integrity and your long-term health.

Risk Assessment & Hazard Logic (SAR Analysis)

To select the right PPE, we must understand the "Why" based on Structure-Activity Relationships (SAR):

  • The Pyrazole Core: Nitrogen-rich heterocycles often possess biological activity. Inhalation of dust can trigger respiratory sensitization or irritation [1].

  • The Bromine Substituent: Halogens increase lipophilicity, potentially facilitating skin absorption. If the compound hydrolyzes, it can release trace Hydrogen Bromide (HBr), a corrosive irritant [2].

  • The Ester Group: Esters can act as solvents for the glove material itself, potentially degrading nitrile over time.

GHS Classification (Read-Across from Analogs):

  • Skin Irritation: Category 2[1][2][3][4][5]

  • Eye Irritation: Category 2A[4]

  • STOT-SE: Category 3 (Respiratory Tract Irritation)[2][4]

The PPE Matrix

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Permeation Defense: Halogenated esters can permeate nitrile. The second layer provides a "breakthrough buffer" and visual breach indicator.
Eye Protection Chemical Safety Goggles (Indirect Vent)Dust Migration: Standard safety glasses allow fine powders to migrate around the lens via static attraction. Goggles seal the ocular cavity.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Source Capture: The primary defense. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 respirator .
Body Defense Lab Coat (Cotton/Poly Blend) + Tyvek SleevesGap Coverage: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the glove-to-coat interface.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Engineering Check
  • Static Mitigation: Pyrazoles are often "fluffy" crystalline solids prone to static charge. Place an anti-static gun or ionizer near the balance.

  • Airflow Validation: Verify fume hood function using a "Kimwipe test" (tissue should be drawn inward at a 45° angle).

Phase 2: Active Handling (Weighing & Transfer)
  • Donning: Put on inner gloves (blue/white). Put on outer gloves (different color, e.g., purple/orange) to easily spot tears.

  • Transfer: Open the container only inside the hood.

  • Weighing:

    • Best Practice: Move the balance into the hood.

    • Alternative: If weighing externally, tare a closed vial, add solid inside the hood, close tightly, then weigh. Never transport open containers of this solid across the lab bench.

  • Solubilization: If dissolving in DCM or Ethyl Acetate, be aware that the ester group may increase solubility, but also permeation rates through gloves. Change outer gloves immediately if splashed.[6]

Phase 3: Decontamination & Waste[7][8]
  • Surface Decon: Wipe surfaces with a soap/water solution first (to lift solids), then Ethanol. Reasoning: Ethanol alone can sometimes spread hydrophobic powders rather than lifting them.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer surface.

Workflow Visualization

The following diagram illustrates the "Closed Loop" safety logic required for handling this compound.

HandlingProtocol cluster_0 Critical Control Point Start Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Check Engineering Check (Hood Airflow + Static) PPE->Check Verify Safety Weigh Weighing/Transfer (Inside Hood Only) Check->Weigh Proceed Solvent Solubilization (DCM/EtOAc) Weigh->Solvent Process Waste Disposal (Halogenated Stream) Weigh->Waste Solid Residue Solvent->Waste Cleanup

Caption: Operational workflow emphasizing the Critical Control Point at the weighing stage where dust exposure risk is highest.

Disposal & Emergency Response

Waste Disposal Stream
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or alkali metals.

  • Labeling: Clearly mark as "Contains Brominated Organics."

Spill Response Plan
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.

  • Solution Spill: Cover with an inert absorbent (Vermiculite or Sand).[7]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it may enhance absorption of the brominated compound [3].

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methylpyrazole (Analog Read-Across). Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (n.d.). Chemical Resistance of Gloves Guide.[6][8] Retrieved from [Link]

  • EPA. (2024). List of Halogenated Organic Compounds Regulated Under Land Disposal Restrictions. Retrieved from [Link][9][10][11][12][13]

Sources

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